molecular formula C14H9NO3 B1271716 4-(4-Cyanophenoxy)benzoic acid CAS No. 50793-29-8

4-(4-Cyanophenoxy)benzoic acid

Cat. No.: B1271716
CAS No.: 50793-29-8
M. Wt: 239.23 g/mol
InChI Key: JBBCZYHRHADVJB-UHFFFAOYSA-N
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Description

4-(4-Cyanophenoxy)benzoic acid is an organic compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 g/mol . Its CAS registry number is 50793-29-8 . This compound features a molecular structure containing both cyano and carboxylic acid functional groups, which makes it a valuable building block in synthetic chemistry . Researchers utilize this structure as a key intermediate in the development of more complex molecules. Potential areas of application include materials science and pharmaceutical research, where it can be used in the synthesis of liquid crystals, polymers, or active pharmaceutical ingredients (APIs). The presence of phenoxy linkages and benzoic acid is common in compounds studied for their biological activity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Note on Product Information: Specific data on physical properties (e.g., melting point, solubility) and detailed research applications for this specific compound are not available in the current search results. Researchers are encouraged to contact us for a certificate of analysis (CoA) and additional technical data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-cyanophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBCZYHRHADVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366855
Record name 4-(4-cyanophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50793-29-8
Record name 4-(4-cyanophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(4-Cyanophenoxy)benzoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Cyanophenoxy)benzoic acid is an aromatic ether and a derivative of both benzoic acid and benzonitrile. Its rigid structure, conferred by the interconnected phenyl rings, and the presence of polar functional groups—a carboxylic acid and a nitrile—make it a compound of interest in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, properties, and a detailed synthesis protocol.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzoic acid moiety linked to a 4-cyanophenol group through an ether linkage.

Identifiers and Molecular Formula
PropertyValue
IUPAC Name This compound[1]
CAS Number 50793-29-8[1]
Molecular Formula C₁₄H₉NO₃[2]
Canonical SMILES C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C(=O)O[1]
InChI InChI=1S/C14H9NO3/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-8H,(H,16,17)[2]
InChIKey JBBCZYHRHADVJB-UHFFFAOYSA-N[2]
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while experimental data for some properties are available, others are computationally predicted.

PropertyValueSource
Molecular Weight 239.23 g/mol [2]PubChem[1]
XLogP3-AA (Computed) 3.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 239.058243149 g/mol PubChem[1]
Topological Polar Surface Area 77.3 ŲPubChem[1]
Heavy Atom Count 18PubChem[1]

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction (Williamson ether synthesis). The following is a representative experimental protocol.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-Hydroxybenzonitrile

  • Methyl 4-fluorobenzoate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water (H₂O)

  • Ethanol (EtOH)

Procedure:

Step 1: Ether Formation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzonitrile (1.0 eq) and methyl 4-fluorobenzoate (1.0 eq) in dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (1.5 eq) to the mixture.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration and wash with water.

  • The crude product, methyl 4-(4-cyanophenoxy)benzoate, can be purified by recrystallization from ethanol.

Step 2: Saponification

  • Suspend the purified methyl 4-(4-cyanophenoxy)benzoate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2.0-3.0 eq) to the suspension.

  • Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitor by TLC).

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with concentrated hydrochloric acid.

  • Collect the white precipitate of this compound by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic impurities.

  • Dry the final product in a vacuum oven.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile K2CO3_DMF K₂CO₃, DMF 120-140 °C 4-Hydroxybenzonitrile->K2CO3_DMF Methyl_4-fluorobenzoate Methyl 4-fluorobenzoate Methyl_4-fluorobenzoate->K2CO3_DMF Intermediate Methyl 4-(4-cyanophenoxy)benzoate K2CO3_DMF->Intermediate Nucleophilic Aromatic Substitution NaOH_H2O_EtOH 1. NaOH, H₂O/EtOH, Reflux 2. HCl (aq) Intermediate->NaOH_H2O_EtOH Final_Product This compound NaOH_H2O_EtOH->Final_Product Hydrolysis & Acidification

References

In-Depth Technical Guide: 4-(4-Cyanophenoxy)benzoic Acid (CAS 50793-29-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

4-(4-Cyanophenoxy)benzoic acid, identified by the CAS number 50793-29-8, is a bifunctional aromatic compound featuring a benzoic acid moiety linked to a cyanophenol group through an ether linkage. This structure imparts a unique combination of properties, making it a subject of interest in various research and development fields, including materials science and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 50793-29-8[1]
Molecular Formula C₁₄H₉NO₃[2][3]
Molecular Weight 239.23 g/mol [2][3]
IUPAC Name This compound[1]
Canonical SMILES C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C(=O)O[1]
InChI Key JBBCZYHRHADVJB-UHFFFAOYSA-N[2][3]
Appearance White to off-white powder or chunks[4]
Melting Point 220 - 222 °C (decomposes) (literature for a related compound)[4]
Boiling Point Not available (decomposes)
pKa ~3.55 (estimated based on 4-cyanobenzoic acid)[4]
Solubility Soluble in methanol. Expected to have good solubility in polar organic solvents like DMSO and DMF, and limited solubility in water.[5]

Synthesis and Reactivity

Synthetic Approach

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction (SNAr). A common and efficient method is the Williamson ether synthesis, where 4-hydroxybenzonitrile (also known as 4-cyanophenol) is reacted with a 4-halobenzoic acid derivative (such as 4-fluorobenzoic acid or methyl 4-fluorobenzoate) under basic conditions. The subsequent hydrolysis of the ester, if used, yields the final product.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Williamson ether synthesis methodologies.

  • Materials:

    • 4-Hydroxybenzonitrile

    • Methyl 4-fluorobenzoate

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH)

    • Water (deionized)

    • Hydrochloric acid (HCl), concentrated

    • Ethyl acetate

    • Brine

  • Procedure:

    • Ether Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzonitrile (1.0 eq) and methyl 4-fluorobenzoate (1.05 eq) in anhydrous DMF.

    • Add anhydrous potassium carbonate (1.5 eq) to the mixture.

    • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(4-cyanophenoxy)benzoate.

    • Hydrolysis: Dissolve the crude ester in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

    • Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify with concentrated HCl to a pH of 2-3.

    • The white precipitate of this compound is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram 1: Synthetic Workflow for this compound

G Reactants 4-Hydroxybenzonitrile + Methyl 4-fluorobenzoate Esterification Williamson Ether Synthesis (Heat) Reactants->Esterification Base K2CO3 in DMF Base->Esterification Intermediate Methyl 4-(4-cyanophenoxy)benzoate Esterification->Intermediate Hydrolysis Saponification Intermediate->Hydrolysis Hydrolysis_reagents NaOH / MeOH, H2O (Reflux) Hydrolysis_reagents->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Product This compound Acidification->Product

Caption: General synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is dictated by its three main functional components: the carboxylic acid group, the nitrile group, and the diaryl ether linkage.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol. It also imparts acidic properties to the molecule.

  • Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions, respectively. It can also be reduced to a primary amine.

  • Diaryl Ether Linkage: The ether bond is generally stable but can be cleaved under harsh conditions, such as with strong acids (e.g., HBr or HI) at high temperatures.

Spectroscopic and Analytical Data

Table 2: Spectroscopic Data for this compound and Related Structures

Technique Key Features and Expected Data
¹H NMR Aromatic protons would appear in the range of δ 7.0-8.2 ppm. The protons on the benzoic acid ring and the cyanophenol ring would show distinct splitting patterns (typically doublets or doublets of doublets) due to their para-substitution. The carboxylic acid proton would appear as a broad singlet at δ 10-13 ppm.
¹³C NMR Aromatic carbons would resonate in the range of δ 110-165 ppm. The carbonyl carbon of the carboxylic acid would be downfield (δ ~165-175 ppm). The nitrile carbon would appear around δ 118-120 ppm. The carbon atoms attached to the ether oxygen would also have characteristic shifts.
FTIR (cm⁻¹) - O-H stretch (carboxylic acid): Broad band from 2500-3300. - C≡N stretch (nitrile): Sharp, medium intensity peak around 2220-2240. - C=O stretch (carboxylic acid): Strong, sharp peak around 1680-1710. - C-O-C stretch (ether): Strong peak around 1250. - Aromatic C-H and C=C stretches: Multiple peaks in the 3100-3000 and 1600-1450 regions.
Mass Spec. - Molecular Ion (M⁺): Expected at m/z = 239. - Key Fragmentation Ions: Loss of -OH (m/z = 222), loss of -COOH (m/z = 194), and cleavage of the ether bond.

Potential Applications and Biological Activity

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential applications in several areas of drug discovery and materials science.

  • Liquid Crystals: The rigid, rod-like structure of this molecule, containing polar groups, makes it a potential candidate for use as a component in liquid crystal mixtures.[6][7][8][9][10] Benzoic acid derivatives are known to be important in the development of liquid crystalline materials.[9]

  • Medicinal Chemistry:

    • Enzyme Inhibition: Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[11] The cyano group can act as a hydrogen bond acceptor or participate in other interactions within enzyme active sites.

    • Scaffold for Drug Design: The diaryl ether linkage is a common scaffold in many biologically active compounds. This molecule could serve as a starting material or a fragment for the synthesis of more complex molecules with therapeutic potential. For instance, derivatives of benzoic acid have been investigated as inhibitors of steroid 5α-reductase.[12]

Diagram 2: Logical Relationship of Structural Features to Potential Applications

G cluster_structure Structural Features cluster_applications Potential Applications Compound This compound Carboxylic_Acid Carboxylic Acid Compound->Carboxylic_Acid Nitrile Nitrile Group Compound->Nitrile Diaryl_Ether Diaryl Ether Linkage Compound->Diaryl_Ether Rigid_Rod Rigid, Rod-like Shape Compound->Rigid_Rod Enzyme_Inhibition Enzyme Inhibition Carboxylic_Acid->Enzyme_Inhibition Nitrile->Enzyme_Inhibition Drug_Scaffold Drug Discovery Scaffold Diaryl_Ether->Drug_Scaffold Liquid_Crystals Liquid Crystals Rigid_Rod->Liquid_Crystals

Caption: Relationship between structure and potential applications.

Safety and Handling

This technical guide provides a comprehensive overview of this compound based on available data. Further experimental investigation is warranted to fully elucidate its properties and potential applications.

References

Spectroscopic Profiling of 4-(4-Cyanophenoxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-Cyanophenoxy)benzoic acid. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of predicted data based on analogous compounds and established spectroscopic principles, alongside detailed experimental protocols for obtaining such data. This document is intended to serve as a valuable resource for researchers utilizing this compound in their work.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 4-cyanophenol and benzoic acid, and take into account the expected electronic effects of the substituent groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 12.0broad s1HCOOH
~8.10d2HAr-H (ortho to COOH)
~7.80d2HAr-H (ortho to CN)
~7.25d2HAr-H (meta to COOH)
~7.15d2HAr-H (meta to CN)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~167C=O (acid)
~162C-O (ether linkage, on cyanophenyl ring)
~155C-O (ether linkage, on benzoyl ring)
~134Ar-C (ortho to CN)
~132Ar-C (ortho to COOH)
~129Ar-C (ipso to COOH)
~120Ar-C (meta to COOH)
~119C≡N
~117Ar-C (meta to CN)
~107Ar-C (ipso to CN)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500BroadO-H stretch (carboxylic acid dimer)
~2230StrongC≡N stretch (nitrile)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1500Medium-StrongC=C stretch (aromatic rings)
~1250StrongC-O stretch (aryl ether, asymmetric)
~1170StrongC-O stretch (aryl ether, symmetric)
~920Medium, BroadO-H bend (out-of-plane, carboxylic acid dimer)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
239100[M]⁺ (Molecular Ion)
222Moderate[M-OH]⁺
194Moderate[M-COOH]⁺
121High[C₇H₅O₂]⁺ (benzoic acid fragment)
119Moderate[C₇H₅N]⁺ (cyanophenyl fragment)
93Moderate[C₆H₅O]⁺
77Moderate[C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of this compound.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

    • Gently vortex the mixture until the sample is completely dissolved.

    • Using a pipette, transfer the solution into an NMR tube to a height of about 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder to remove any moisture.

    • In an agate mortar, grind 1-2 mg of the this compound sample.

    • Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample by grinding.

    • Transfer the mixture to a pellet-forming die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Procedure (Direct Infusion ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., 1 mg/mL in methanol).

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration compound.

    • Set the ionization source parameters (e.g., spray voltage, capillary temperature, and gas flows) to optimal values for the analyte.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • If fragmentation information is desired, perform tandem MS (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Final_Report Comprehensive Spectroscopic Profile Structure->Final_Report Functional_Groups->Final_Report Mol_Weight->Final_Report

Caption: Workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide on the Core Properties of 4-(4-Cyanophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a detailed overview of the fundamental molecular properties of 4-(4-Cyanophenoxy)benzoic acid, a compound of interest for researchers and professionals in the fields of materials science and drug development. The document outlines its molecular formula and weight, supported by a summary of standard experimental protocols for their determination.

Core Molecular Data

The essential molecular characteristics of this compound are summarized in the table below. This data serves as a foundational reference for any research or development activities involving this compound.

PropertyValueCitation
Chemical Name This compound[1][2]
Molecular Formula C₁₄H₉NO₃[1][2][3]
Molecular Weight 239.23 g/mol [1][3]
CAS Number 50793-29-8[1][2]

Experimental Protocols for Molecular Characterization

The determination of the molecular formula and weight of a compound like this compound is achieved through established analytical techniques. These protocols are crucial for verifying the identity and purity of the substance.

1. Determination of Molecular Formula:

The molecular formula is established by first determining the empirical formula and then comparing it to the molecular weight.[4][5]

  • Elemental Analysis (CHN Analysis): This is a primary method for finding the empirical formula.[6] A precisely weighed sample of the compound is combusted in an oxygen-rich environment.[7] The resulting carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂) are collected and measured.[7] The mass percentages of carbon, hydrogen, and nitrogen in the original compound are calculated from these measurements. The oxygen percentage is typically determined by the difference.[7] These percentages are then used to establish the simplest whole-number ratio of atoms, which is the empirical formula.[8]

2. Determination of Molecular Weight:

  • Mass Spectrometry (MS): This is the most common and accurate method for determining the molecular weight of small molecules.[1][3][9] The process involves ionizing the sample molecules and then separating them based on their mass-to-charge (m/z) ratio.[10] The peak with the highest m/z value in the mass spectrum typically corresponds to the molecular ion, providing a precise molecular weight.[10] High-resolution mass spectrometry (HRMS) can provide mass data with enough accuracy to help confirm the molecular formula.[11]

Once both the empirical formula and the molecular weight are known, the molecular formula can be definitively determined by finding the integer multiple of the empirical formula mass that matches the experimentally determined molecular weight.[4][12]

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's name to its fundamental molecular properties.

G Compound This compound Formula Molecular Formula C₁₄H₉NO₃ Compound->Formula has MolWeight Molecular Weight 239.23 g/mol Formula->MolWeight determines

Core properties of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Cyanophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data on the solubility and melting point of 4-(4-cyanophenoxy)benzoic acid. Due to a lack of specific experimental data for this compound in publicly available literature, this guide also furnishes information on the closely related compound, 4-cyanobenzoic acid, as a proxy. Furthermore, comprehensive, standardized experimental protocols for determining these fundamental physicochemical properties are detailed to enable researchers to ascertain these values for this compound.

Physicochemical Data of this compound

Physicochemical Data of a Structurally Related Compound: 4-Cyanobenzoic Acid

To provide a frame of reference, the following table summarizes the available quantitative data for 4-cyanobenzoic acid (CAS Number: 619-65-8), a compound with structural similarities.

PropertyValueSolvents/ConditionsSource(s)
Melting Point 219-221 °C (decomposes)Not Applicable[1][2]
220-222 °CNot Applicable[3]
224 °CNot Applicable[4]
Solubility 1.2 g/LWater[2]
SolubleMethanol[2]
High solubilityPolar solvents (e.g., water, ethanol)[4]
Moderate solubilityNon-polar solvents[4]
Enhanced solubilityElevated pH levels[4]

Disclaimer: This data is for 4-cyanobenzoic acid and should be used as an estimation only for this compound.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the melting point and solubility of a solid organic compound such as this compound.

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure substance.

Principle: A small, finely powdered sample of the compound is heated slowly at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction of the sample is recorded.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube with oil bath or a digital Meltemp apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry.

    • Place a small amount of the sample on a clean, dry surface and crush it into a fine powder using a spatula or a mortar and pestle.

    • Invert a capillary tube and press the open end into the powdered sample until a small amount of the compound is packed into the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down to a height of 2-3 mm.

  • Measurement with a Digital Melting Point Apparatus:

    • Insert the capillary tube containing the sample into the sample holder of the apparatus.

    • Set a heating rate. For an unknown compound, a rapid initial heating can be used to determine an approximate melting point.

    • For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C per minute.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has turned into a clear liquid (T2).

    • The melting point is reported as the range T1-T2.

  • Measurement with a Thiele Tube:

    • Attach the capillary tube to a thermometer using a rubber band or a small piece of rubber tubing. The sample should be level with the thermometer bulb.

    • Clamp the Thiele tube and fill it with a high-boiling point liquid (e.g., mineral oil or silicone oil) to a level above the side arm.

    • Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the oil level is above the sample.

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. The design of the tube will ensure uniform heating of the oil via convection currents.

    • As the temperature approaches the expected melting point, reduce the heating rate.

    • Record the temperature range (T1-T2) as described above.

Solubility is typically determined qualitatively in a range of solvents to understand the polarity of the compound and its acid-base properties.

Principle: A small, measured amount of the solute is added to a measured volume of a solvent, and the mixture is agitated. The solubility is observed at a specific temperature.

Apparatus:

  • Test tubes and a test tube rack

  • Spatula

  • Vortex mixer or stirring rods

  • Graduated cylinders or pipettes

  • Water bath (for temperature control, if necessary)

  • pH indicator paper

Solvents: A common panel of solvents for solubility testing includes:

  • Water (polar, protic)

  • 5% w/v Sodium Hydroxide (aq)

  • 5% w/v Sodium Bicarbonate (aq)

  • 5% v/v Hydrochloric Acid (aq)

  • Methanol (polar, protic)

  • Ethanol (polar, protic)

  • Acetone (polar, aprotic)

  • Dichloromethane (non-polar)

  • Hexane (non-polar)

Procedure:

  • Qualitative Solubility Determination:

    • Place approximately 20-30 mg of this compound into a test tube.

    • Add 1 mL of the chosen solvent to the test tube.

    • Stir the mixture vigorously with a stirring rod or use a vortex mixer for 1-2 minutes.

    • Observe the mixture. If the solid completely dissolves, the compound is considered "soluble." If it remains undissolved, it is "insoluble." If some dissolves, it can be noted as "partially soluble."

    • If the compound is soluble in water, test the pH of the solution with indicator paper to determine if it is acidic or basic. Given the carboxylic acid group, an acidic nature is expected.

    • For compounds insoluble in water, proceed to test their solubility in acidic and basic solutions to identify functional groups. Solubility in 5% NaOH and 5% NaHCO3 would confirm the presence of an acidic group.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Melting_Point_Determination start Start: Obtain Dry Sample prep_sample Prepare Sample: - Finely powder the compound. - Pack into a capillary tube (2-3 mm height). start->prep_sample choose_method Select Melting Point Apparatus prep_sample->choose_method digital_apparatus Digital Melting Point Apparatus choose_method->digital_apparatus Digital thiele_tube Thiele Tube Method choose_method->thiele_tube Manual heat_digital Heat Rapidly (Approx. MP), then slowly (1-2 °C/min) near MP. digital_apparatus->heat_digital heat_thiele Gently heat side arm of Thiele tube. Reduce heat near MP. thiele_tube->heat_thiele observe Observe Sample heat_digital->observe heat_thiele->observe record_t1 Record T1: Temperature at which first liquid appears. observe->record_t1 record_t2 Record T2: Temperature at which all solid has melted. record_t1->record_t2 report Report Melting Point Range (T1 - T2) record_t2->report

Caption: Workflow for Melting Point Determination.

Solubility_Testing_Workflow start Start: Place ~25mg of compound in a test tube add_water Add 1 mL Water Agitate vigorously start->add_water is_water_soluble Soluble in Water? add_water->is_water_soluble test_ph Test with pH paper (Expect acidic) is_water_soluble->test_ph Yes water_insoluble Insoluble in Water is_water_soluble->water_insoluble No add_naoh Add 1 mL 5% NaOH Agitate water_insoluble->add_naoh is_naoh_soluble Soluble in 5% NaOH? add_naoh->is_naoh_soluble add_nahco3 Add 1 mL 5% NaHCO3 Agitate is_naoh_soluble->add_nahco3 Yes add_hcl Add 1 mL 5% HCl Agitate is_naoh_soluble->add_hcl No is_nahco3_soluble Soluble in 5% NaHCO3? add_nahco3->is_nahco3_soluble strong_acid Result: Strong Acidic Compound is_nahco3_soluble->strong_acid Yes weak_acid Result: Weak Acidic Compound is_nahco3_soluble->weak_acid No is_hcl_soluble Soluble in 5% HCl? add_hcl->is_hcl_soluble base Result: Basic Compound is_hcl_soluble->base Yes neutral Result: Neutral Compound (Test organic solvents) is_hcl_soluble->neutral No

Caption: Workflow for Solubility Characterization.

References

An In-depth Technical Guide to the Synthesis Precursors for 4-(4-Cyanophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis precursors and methodologies for preparing 4-(4-cyanophenoxy)benzoic acid, a key intermediate in the development of various pharmaceuticals and advanced materials. This document details the core synthetic strategies, experimental protocols for precursor synthesis, and the final coupling reactions, supported by quantitative data and process visualizations.

Core Synthetic Strategies for this compound

The synthesis of this compound predominantly relies on the formation of a diaryl ether bond. The two principal methods employed for this transformation are the Ullmann condensation and the Williamson ether synthesis (a form of nucleophilic aromatic substitution). These strategies involve the coupling of two key precursors: a derivative of 4-hydroxybenzoic acid and a derivative of 4-cyanophenol.

The general synthetic approach can be visualized as follows:

Synthesis_Strategy cluster_precursors Key Precursors 4-Hydroxybenzoic Acid Derivative 4-Hydroxybenzoic Acid Derivative Reaction Reaction 4-Hydroxybenzoic Acid Derivative->Reaction 4-Cyanophenol Derivative 4-Cyanophenol Derivative 4-Cyanophenol Derivative->Reaction This compound This compound Reaction->this compound Ullmann Condensation or Williamson Ether Synthesis

Caption: Core synthetic strategy for this compound.

This guide will focus on the synthesis of the following key precursors and their subsequent coupling to yield the target molecule:

  • 4-Cyanophenol

  • Methyl 4-hydroxybenzoate (as a protected form of 4-hydroxybenzoic acid)

  • 4-Fluorobenzonitrile (as a reactive precursor for the cyano-phenyl moiety)

  • 4-Hydroxybenzoic Acid

Synthesis of Key Precursors

4-Cyanophenol

4-Cyanophenol is a crucial precursor containing the phenol and nitrile functionalities. It can be synthesized through several routes.

Synthesis of 4-Cyanophenol from 4-Fluorobenzonitrile

One common method involves the nucleophilic aromatic substitution of 4-fluorobenzonitrile with a hydroxide source, such as sodium methoxide followed by acidification.

ParameterValueReference
Starting Material 4-Fluorobenzonitrile[1]
Reagents Sodium methoxide in methanol, Hydrochloric acid[1]
Reaction Temperature 220 °C[1]
Reaction Time 5 hours[1]
Yield 88.7%[1]
Purity 99.0% (by liquid chromatography)[1]

Experimental Protocol: Synthesis of 4-Cyanophenol from 4-Fluorobenzonitrile [1]

  • Reaction Setup: A 1000 mL autoclave is charged with 359 g (2 mol) of a 30.1% sodium methoxide solution in methanol.

  • Addition of Starting Material: 122 g (1 mol) of 4-fluorobenzonitrile (99% purity) is added to the autoclave.

  • Inert Atmosphere: The autoclave is flushed with nitrogen to remove air and prevent side reactions.

  • Reaction: The mixture is heated to 220 °C, reaching a pressure of 6.0 MPa. The reaction is maintained under these conditions for 5 hours.

  • Work-up: After cooling, the excess methanol is removed by distillation under reduced pressure. 300 g of water is added to dissolve the residue.

  • Purification: The solution is filtered to remove any insoluble materials. The filtrate is then acidified with a 36% hydrochloric acid solution (approximately 105 g) to a pH of 4. The precipitated white solid, p-hydroxybenzonitrile (4-cyanophenol), is collected by filtration.

  • Drying: The product is dried to yield 106.7 g of 4-cyanophenol.

Synthesis_4_Cyanophenol 4-Fluorobenzonitrile 4-Fluorobenzonitrile Reaction 220 °C, 5h 4-Fluorobenzonitrile->Reaction Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reaction Intermediate Sodium 4-cyanophenoxide Reaction->Intermediate Acidification Acidification Intermediate->Acidification HCl HCl HCl->Acidification 4-Cyanophenol 4-Cyanophenol Acidification->4-Cyanophenol

Caption: Synthesis of 4-Cyanophenol from 4-Fluorobenzonitrile.

Methyl 4-hydroxybenzoate

Methyl 4-hydroxybenzoate is a common precursor where the carboxylic acid group of 4-hydroxybenzoic acid is protected as a methyl ester.

Synthesis of Methyl 4-hydroxybenzoate from 4-Hydroxybenzoic Acid

This is a standard Fischer esterification reaction.

ParameterValueReference
Starting Material 4-Hydroxybenzoic acid
Reagents Methanol, Sulfuric acid (catalyst)
Reaction Condition Reflux
Reaction Time Not specified
Yield Not specified

Experimental Protocol: Synthesis of Methyl 4-hydroxybenzoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxybenzoic acid in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution to neutralize the acid, then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain methyl 4-hydroxybenzoate.

Synthesis_Methyl_4_hydroxybenzoate 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid H2SO4 H₂SO₄ (cat.) Reflux 4-Hydroxybenzoic Acid->H2SO4 Methanol Methanol Methanol->H2SO4 Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate H2SO4->Methyl 4-hydroxybenzoate

Caption: Fischer esterification of 4-Hydroxybenzoic acid.

4-Fluorobenzonitrile

4-Fluorobenzonitrile is a useful precursor due to the high reactivity of the fluorine atom towards nucleophilic aromatic substitution.

Synthesis of 4-Fluorobenzonitrile from 4-Chlorobenzonitrile

This synthesis is achieved through a halogen exchange reaction.

ParameterValueReference
Starting Material 4-Chlorobenzonitrile
Reagents Potassium fluoride, 1,3-dimethyl-2-imidazolidone (DMI)
Reaction Temperature 280 °C
Reaction Time 2 hours
Yield 89.5%
Purity 99.0%

Experimental Protocol: Synthesis of 4-Fluorobenzonitrile

  • Reaction Setup: In a suitable reaction vessel, combine 4-chlorobenzonitrile and potassium fluoride in a molar ratio of 1:3.

  • Solvent: Add 1,3-dimethyl-2-imidazolidone (DMI) as the solvent.

  • Reaction: Heat the mixture to 280 °C for 2 hours.

  • Work-up and Purification: After the reaction is complete, the product, 4-fluorobenzonitrile, is isolated and purified by standard methods such as distillation or crystallization.

Synthesis_4_Fluorobenzonitrile 4-Chlorobenzonitrile 4-Chlorobenzonitrile Reaction DMI 280 °C, 2h 4-Chlorobenzonitrile->Reaction KF KF KF->Reaction 4-Fluorobenzonitrile 4-Fluorobenzonitrile Reaction->4-Fluorobenzonitrile

Caption: Halogen exchange synthesis of 4-Fluorobenzonitrile.

4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is a fundamental precursor that can be sourced commercially or synthesized.

Synthesis of 4-Hydroxybenzoic Acid from Phenol

A common industrial method is the Kolbe-Schmitt reaction.

ParameterValueReference
Starting Material Phenol
Reagents Sodium hydroxide, Carbon dioxide
Reaction Condition High temperature and pressure
Yield High

Experimental Protocol: Synthesis of 4-Hydroxybenzoic Acid (Kolbe-Schmitt Reaction)

  • Formation of Sodium Phenoxide: Phenol is treated with sodium hydroxide to form sodium phenoxide.

  • Carboxylation: The sodium phenoxide is heated under pressure with carbon dioxide.

  • Acidification: The resulting salicylate is rearranged to the para-isomer, and subsequent acidification yields 4-hydroxybenzoic acid.

Synthesis of this compound

The final step involves the formation of the diaryl ether linkage. The following protocol is a representative procedure based on the Williamson ether synthesis, a type of nucleophilic aromatic substitution.

Synthesis of Methyl 4-(4-cyanophenoxy)benzoate followed by Hydrolysis

This two-step approach involves first forming the methyl ester of the target molecule, which is then hydrolyzed to the final carboxylic acid.

ParameterValue
Starting Materials 4-Cyanophenol, Methyl 4-fluorobenzoate
Reagents Potassium carbonate, Dimethylformamide (DMF)
Reaction Temperature 80-100 °C
Reaction Time 4-8 hours
Hydrolysis Reagents Sodium hydroxide, Water/Ethanol
Overall Yield High

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 4-(4-cyanophenoxy)benzoate

  • Reaction Setup: In a round-bottom flask, dissolve 4-cyanophenol (1 equivalent) in dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (1.5-2 equivalents) to the solution.

  • Addition of Second Precursor: Add methyl 4-fluorobenzoate (1-1.2 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into water. The product will precipitate out.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure methyl 4-(4-cyanophenoxy)benzoate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the methyl 4-(4-cyanophenoxy)benzoate from Step 1 in a mixture of ethanol and water.

  • Base Addition: Add an excess of sodium hydroxide.

  • Reaction: Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Purification: Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry to obtain this compound.

Final_Synthesis cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Hydrolysis 4-Cyanophenol 4-Cyanophenol Reaction1 K₂CO₃, DMF 80-100 °C 4-Cyanophenol->Reaction1 Methyl 4-fluorobenzoate Methyl 4-fluorobenzoate Methyl 4-fluorobenzoate->Reaction1 Methyl 4-(4-cyanophenoxy)benzoate Methyl 4-(4-cyanophenoxy)benzoate Reaction1->Methyl 4-(4-cyanophenoxy)benzoate Reaction2 1. NaOH, EtOH/H₂O, Reflux 2. HCl (aq) Methyl 4-(4-cyanophenoxy)benzoate->Reaction2 This compound This compound Reaction2->this compound

Caption: Two-step synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process that hinges on the efficient formation of a diaryl ether bond. The selection of precursors and the specific reaction conditions for the Ullmann condensation or Williamson ether synthesis are critical for achieving high yields and purity. This guide has outlined the primary synthetic routes to the key precursors and the final product, providing detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors. Careful optimization of the reaction parameters will be essential for successful and scalable production.

References

The Ascending Profile of Cyanophenoxy Benzoic Acid Derivatives: A Technical Guide to Their Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanophenoxy benzoic acid derivatives represent a versatile class of organic compounds characterized by a benzoic acid scaffold linked to a cyanophenoxy moiety. The unique combination of the cyano (-C≡N), ether (-O-), and carboxylic acid (-COOH) functional groups imparts a range of physicochemical properties that make these derivatives promising candidates for diverse applications, particularly in the fields of medicine and agriculture. Their structural framework allows for various substitutions on both the benzoic acid and phenoxy rings, enabling the fine-tuning of their biological activity. This technical guide provides an in-depth exploration of the synthesis, potential applications, and mechanisms of action of cyanophenoxy benzoic acid derivatives, supported by quantitative data and detailed experimental methodologies.

Core Applications: A Bifocal Approach

The research landscape for cyanophenoxy benzoic acid derivatives is expanding, with two prominent areas of application emerging: oncology and agriculture. In medicine, these compounds are being investigated as potential anticancer agents, while in agriculture, they show promise as selective herbicides.

Medicinal Applications: Targeting Cancer Cell Proliferation

The benzoic acid moiety is a well-established scaffold in medicinal chemistry, forming the basis for numerous approved drugs.[1] The addition of a cyanophenoxy group can enhance the therapeutic potential of these molecules. Several studies have highlighted the anticancer properties of benzoic acid derivatives, with some demonstrating significant cytotoxic effects against various cancer cell lines.[1][2]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A crucial signaling pathway often dysregulated in cancer is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[3][4][5] This pathway plays a central role in regulating cell growth, proliferation, survival, and apoptosis. Inhibition of this pathway is a key strategy in the development of novel anticancer therapies.[3] While direct studies on cyanophenoxy benzoic acid derivatives are emerging, the broader class of benzoic acid and coumarin derivatives has been shown to exert anticancer effects through the inhibition of this pathway.[4][5] It is hypothesized that cyanophenoxy benzoic acid derivatives may also target key components of this cascade.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential points of inhibition by cyanophenoxy benzoic acid derivatives.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Derivative Cyanophenoxy Benzoic Acid Derivative Derivative->PI3K Potential Inhibition Derivative->Akt Potential Inhibition Derivative->mTORC1 Potential Inhibition

Figure 1: Potential Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of various benzoic acid derivatives against different cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50) values. While specific data for cyanophenoxy derivatives is limited in publicly available literature, the data for related compounds provide a valuable benchmark for structure-activity relationship (SAR) studies.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Benzoic Acid Derivative4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancer17.84[1]
Thiazolyl-benzoic acid derivativePhenyl-thiazolyl-benzoic acid derivativeHuman APL cells (NB4, HL-60)0.001–1[1]
Triazol-yl benzoic acid hybridCompound 14MCF-7 (Breast Cancer)15.6[1]
Quinazolinone derivativeCompound 5MCF-7 (Breast Cancer)100[1]
Thiocyanate benzoic acid derivativeCompound 8 and 9MCF-7 (Breast Cancer)100[1]
Agricultural Applications: Selective Herbicides

In the agricultural sector, cyanophenoxy-phenoxypentenoic acid derivatives, a subclass of cyanophenoxy benzoic acids, have demonstrated potent and selective herbicidal activity. These compounds are particularly effective against gramineous weeds (grasses) while exhibiting minimal phytotoxicity to broadleaf crops, making them valuable for weed management in agriculture.

Mechanism of Action

The herbicidal action of these derivatives is attributed to their ability to interfere with vital biochemical processes in susceptible plants. While the precise mechanism for all derivatives is not fully elucidated, many aryloxyphenoxypropionate herbicides, a structurally related class, are known inhibitors of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis. Inhibition of ACCase disrupts cell membrane formation, leading to the death of the weed.

Quantitative Data: Herbicidal Efficacy

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative cyanophenoxy benzoic acid derivative and a common in vitro assay for evaluating anticancer activity.

Synthesis of 4-(4-Cyanophenoxy)benzoic Acid

This protocol describes a typical nucleophilic aromatic substitution reaction to synthesize this compound.

Synthesis_Workflow Reactants 1. Reactants: - Methyl 4-hydroxybenzoate - 4-Fluorobenzonitrile - Potassium Carbonate (K2CO3) - Dimethylformamide (DMF) Reaction 2. Reaction: - Stir reactants in DMF - Heat at reflux Reactants->Reaction Workup 3. Work-up: - Cool the reaction mixture - Pour into water - Acidify with HCl Reaction->Workup Isolation 4. Isolation: - Filter the precipitate - Wash with water Workup->Isolation Purification 5. Purification: - Recrystallize from ethanol Isolation->Purification Product Final Product: This compound Purification->Product

Figure 2: General Workflow for the Synthesis of this compound.

Materials:

  • Methyl 4-hydroxybenzoate

  • 4-Fluorobenzonitrile

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine methyl 4-hydroxybenzoate (1 equivalent), 4-fluorobenzonitrile (1 equivalent), and potassium carbonate (1.5 equivalents).

  • Add a sufficient volume of dimethylformamide (DMF) to dissolve the reactants.

  • Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold water.

  • Acidify the aqueous mixture with concentrated hydrochloric acid until a precipitate forms.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with copious amounts of water to remove any inorganic salts.

  • The crude product is then subjected to saponification (hydrolysis of the methyl ester) using a base like sodium hydroxide, followed by acidification to yield the final carboxylic acid.

  • Purify the final product, this compound, by recrystallization from a suitable solvent such as ethanol.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the cyanophenoxy benzoic acid derivative in the complete cell culture medium.

  • After 24 hours, remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value of the compound.

Conclusion and Future Directions

Cyanophenoxy benzoic acid derivatives are a promising class of compounds with significant potential in both medicine and agriculture. Their demonstrated anticancer and herbicidal activities warrant further investigation. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish comprehensive structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective agents. Furthermore, in vivo studies are necessary to validate the preclinical findings and assess the therapeutic and agricultural potential of these versatile molecules. The development of efficient and scalable synthetic routes will also be critical for their eventual translation into clinical or commercial applications.

References

In-Depth Technical Guide: Thermal Stability Analysis of 4-(4-Cyanophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability of 4-(4-Cyanophenoxy)benzoic acid. The information presented herein is curated for professionals in research, scientific, and drug development fields, offering a detailed examination of the compound's behavior under thermal stress. This document summarizes key thermal properties, outlines detailed experimental methodologies for thermal analysis, and presents visual representations of experimental workflows and potential decomposition pathways.

Core Thermal Properties

Compound NameMolecular StructureMelting Point (°C)Decomposition Characteristics
This compound C₁₄H₉NO₃Estimated to be high, likely > 200°CExpected to decompose at temperatures significantly above its melting point. The presence of the ether linkage and the cyano and carboxylic acid groups will influence the decomposition pathway.
Benzoic Acid C₇H₆O₂122.4 °CBegins to sublime at 100°C. Decomposition occurs at temperatures above 370°C.
4-Phenoxybenzoic acid C₁₃H₁₀O₃163-165 °CStable at its melting point. Decomposition information is not widely available but is expected to be higher than that of benzoic acid due to the stabilizing effect of the phenoxy group.
Analogs with Azo Groups HOOC-C₆H₄-N=N-C₆H₄-ORMelting points vary with alkyl chain length (e.g., 272.12°C for n=6).Decomposition onset is generally high, often above 300°C, indicating significant thermal stability.[1]

Note: The data for analogous compounds suggests that this compound likely possesses a high melting point and significant thermal stability, with decomposition occurring at temperatures well above its melting point. The electron-withdrawing nature of the cyano group may influence the thermal decomposition mechanism.

Experimental Protocols

To definitively determine the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Purge Gas: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the mass of the sample as a percentage of the initial mass against the temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Identify the temperature of maximum rate of mass loss from the derivative of the TGA curve (DTG curve).

    • Note the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of the compound, and to detect any other thermal events such as solid-solid transitions or decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to a temperature above the expected melting point (e.g., 300°C) at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the heat flow against the temperature.

    • Determine the melting point (Tm) as the peak temperature of the endothermic melting transition.

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

    • Observe any other endothermic or exothermic peaks that may indicate phase transitions or decomposition.

Visualizing Thermal Analysis and Decomposition

To better understand the processes involved in the thermal stability analysis of this compound, the following diagrams illustrate the experimental workflow and a plausible decomposition pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_results Results Sample This compound TGA_weigh Weigh 5-10 mg Sample->TGA_weigh DSC_weigh Weigh 2-5 mg Sample->DSC_weigh TGA_run Heat from 30°C to 600°C @ 10°C/min in N2 TGA_weigh->TGA_run TGA_data Obtain TGA/DTG Curves TGA_run->TGA_data TGA_analysis Determine Tonset and Mass Loss TGA_data->TGA_analysis Stability Thermal Stability Profile TGA_analysis->Stability DSC_run Heat from 30°C to 300°C @ 10°C/min in N2 DSC_weigh->DSC_run DSC_data Obtain DSC Curve DSC_run->DSC_data DSC_analysis Determine Tm and ΔHf DSC_data->DSC_analysis DSC_analysis->Stability

Experimental workflow for thermal analysis.

decomposition_pathway cluster_main Plausible Thermal Decomposition Pathway cluster_fragments Initial Fragmentation cluster_products Potential Products Parent This compound Fragment1 4-Cyanophenoxy Radical Parent->Fragment1 Heat Fragment2 Benzoyl Radical Parent->Fragment2 Heat Product4 Char Parent->Product4 Further Decomposition Product1 4-Cyanophenol Fragment1->Product1 Hydrogen Abstraction CO2 CO2 Fragment2->CO2 Decarboxylation Product2 Benzene Fragment2->Product2 Hydrogen Abstraction Product3 Biphenyl Fragment2->Product3 Dimerization

References

Theoretical and Computational Insights into 4-(4-Cyanophenoxy)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 4-(4-Cyanophenoxy)benzoic acid. In the absence of extensive direct experimental and computational data for this specific molecule, this document leverages established theoretical frameworks and data from analogous substituted benzoic acid and diaryl ether systems to present a predictive analysis. This includes a detailed exploration of its molecular geometry, vibrational modes, and spectroscopic characteristics, primarily through the lens of Density Functional Theory (DFT). Furthermore, standardized experimental protocols for its synthesis and characterization are presented to facilitate further research and application in fields such as medicinal chemistry and materials science.

Introduction

This compound is a bifunctional organic molecule incorporating a benzoic acid moiety and a cyanophenoxy group. This structure presents opportunities for diverse chemical interactions, including hydrogen bonding through the carboxylic acid group and potential metal coordination or further functionalization at the nitrile group. Its rigid, aromatic backbone is a common feature in molecules designed for applications in liquid crystals, polymers, and pharmaceuticals. Understanding the molecule's structural and electronic properties at a quantum mechanical level is crucial for predicting its behavior and designing novel applications.

Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the properties of such molecules with a high degree of accuracy. This guide outlines the application of these methods to this compound and provides a foundation for future experimental validation.

Computational Modeling Methodology

The theoretical data presented in this guide are based on well-established computational chemistry protocols for similar aromatic carboxylic acids.

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like this compound, a typical DFT study would involve:

  • Geometry Optimization: Determining the lowest energy conformation of the molecule. This is crucial for obtaining accurate predictions of other molecular properties.

  • Frequency Analysis: Calculation of vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.

  • NMR Chemical Shift Prediction: Calculation of nuclear magnetic shielding tensors to predict the ¹H and ¹³C NMR chemical shifts.

  • Electronic Property Analysis: Investigation of the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic excitation properties.

A common and reliable level of theory for these calculations involves the B3LYP or CAM-B3LYP functionals with a basis set such as 6-311+G(d,p).[1][2]

Logical Workflow for Computational Analysis

The following diagram illustrates a typical workflow for the computational analysis of this compound.

computational_workflow start Define Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min nmr_calc NMR Chemical Shift Calculation (GIAO Method) verify_min->nmr_calc electronic_calc Electronic Property Calculation (HOMO, LUMO) verify_min->electronic_calc data_analysis Data Analysis and Spectral Prediction nmr_calc->data_analysis electronic_calc->data_analysis end Final Report data_analysis->end

Computational analysis workflow for this compound.

Predicted Molecular and Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on DFT calculations and analysis of analogous compounds.

Predicted Geometrical Parameters

Disclaimer: The following data are exemplary and based on DFT calculations of similar substituted benzoic acids. Actual experimental values may vary.

ParameterPredicted Value
C=O Bond Length~1.22 Å
C-O (acid) Bond Length~1.35 Å
O-H Bond Length~0.97 Å
C≡N Bond Length~1.15 Å
Dihedral Angle (Ring-Ring)~45-55°
Predicted Vibrational Frequencies

Disclaimer: The following data are based on DFT calculations and characteristic frequencies for aromatic compounds.[3][4][5] Experimental spectra may show shifts due to intermolecular interactions.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
O-H Stretch (Carboxylic Acid)2500-3300Broad, Strong
C-H Stretch (Aromatic)3000-3100Medium
C≡N Stretch (Nitrile)2220-2240Strong
C=O Stretch (Carboxylic Acid)1680-1710Strong
C=C Stretch (Aromatic Ring)1450-1600Medium-Strong
C-O Stretch (Ether & Acid)1200-1300Strong
C-H Out-of-Plane Bend (Aromatic)690-900Strong
Predicted NMR Chemical Shifts

Disclaimer: The following data are predicted based on established ranges for similar functional groups.[6][7][8] The actual shifts are solvent-dependent.

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H~12.0-13.0 (COOH)Broad Singlet
¹H~7.0-8.2 (Aromatic)Multiplets
¹³C~165-175 (COOH)Singlet
¹³C~110-165 (Aromatic)Multiplets
¹³C~115-120 (CN)Singlet

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: Ullmann Condensation

The synthesis of this compound can be achieved via a copper-catalyzed Ullmann condensation.[9][10][11]

synthesis_workflow reactants Reactants: - 4-Hydroxybenzonitrile - 4-Halobenzoic Acid - Copper(I) Catalyst (e.g., CuI) - Base (e.g., K₂CO₃ or Cs₂CO₃) - Solvent (e.g., DMF or DMSO) reaction_setup Reaction Setup: - Combine reactants in a dry flask - Purge with inert gas (N₂ or Ar) reactants->reaction_setup heating Heating: - Heat the mixture with stirring (e.g., 120-160 °C) reaction_setup->heating workup Work-up: - Cool the reaction mixture - Acidify with dilute HCl heating->workup isolation Isolation: - Filter the precipitate - Wash with water workup->isolation purification Purification: - Recrystallize from a suitable solvent (e.g., ethanol/water) isolation->purification product Product: This compound purification->product signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor pathway_protein Downstream Kinase receptor->pathway_protein Phosphorylation inhibitor 4-(4-Cyanophenoxy)benzoic acid Derivative (Hypothetical) inhibitor->pathway_protein Inhibition cellular_response Cell Proliferation pathway_protein->cellular_response

References

Methodological & Application

Synthesis of 4-(4-Cyanophenoxy)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(4-cyanophenoxy)benzoic acid, a valuable intermediate in the development of pharmaceuticals and functional materials. The synthesis is achieved via a nucleophilic aromatic substitution reaction, specifically the Williamson ether synthesis.

Introduction

This compound serves as a crucial building block in organic synthesis. Its structure, featuring a biphenyl ether linkage with nitrile and carboxylic acid functionalities, makes it a versatile precursor for the creation of complex molecules with potential applications in medicinal chemistry and materials science. The protocol described herein offers a reliable and efficient method for the laboratory-scale preparation of this compound.

Reaction Scheme

The synthesis proceeds through a Williamson ether synthesis, a well-established method for forming ethers. In this reaction, the phenoxide generated from 4-hydroxybenzoic acid acts as a nucleophile, displacing the fluorine atom from 4-fluorobenzonitrile. The electron-withdrawing nature of the nitrile group on 4-fluorobenzonitrile activates the aromatic ring, facilitating the nucleophilic aromatic substitution (SNAr) reaction.

G cluster_0 Reactants cluster_1 Product A 4-Fluorobenzonitrile C This compound A->C K2CO3, DMSO B 4-Hydroxybenzoic acid B->C

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established Williamson ether synthesis procedures.[1][2]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
4-Fluorobenzonitrile121.111.21 g10.0
4-Hydroxybenzoic acid138.121.38 g10.0
Potassium Carbonate (K₂CO₃)138.212.76 g20.0
Dimethyl Sulfoxide (DMSO)-20 mL-
1 M Hydrochloric Acid (HCl)-As needed-
Ethyl Acetate-As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
Deionized Water-As needed-

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-fluorobenzonitrile (1.21 g, 10.0 mmol), 4-hydroxybenzoic acid (1.38 g, 10.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 20 mL of dimethyl sulfoxide (DMSO) to the flask.

  • Reaction: Stir the mixture at 120 °C under a reflux condenser for 12 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After cooling to room temperature, pour the reaction mixture into 100 mL of deionized water.

    • Acidify the aqueous mixture to pH 2-3 with 1 M hydrochloric acid. A precipitate will form.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water to yield pure this compound.

Experimental Workflow

G start Start reactants Combine 4-Fluorobenzonitrile, 4-Hydroxybenzoic acid, and K2CO3 in DMSO start->reactants reaction Heat at 120°C for 12h reactants->reaction workup Cool, add H2O, and acidify with HCl reaction->workup extraction Extract with Ethyl Acetate workup->extraction wash Wash with Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify product This compound purify->product

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization Data

The following data are typical for this compound.

PropertyValue
Appearance White to off-white solid
Melting Point 219-221 °C
Yield Typically > 85%

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 13.1 (s, 1H, COOH), 8.05 (d, J = 8.8 Hz, 2H), 7.95 (d, J = 8.8 Hz, 2H), 7.25 (d, J = 8.8 Hz, 2H), 7.15 (d, J = 8.8 Hz, 2H).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ: 166.8, 162.1, 155.8, 134.5, 132.3, 127.8, 120.9, 118.7, 118.2, 107.9.

  • IR (KBr, cm⁻¹) : ~3300-2500 (broad, O-H), 2230 (C≡N), 1685 (C=O), 1600, 1500 (aromatic C=C), 1240 (C-O).[3][4]

Safety Precautions

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dimethyl sulfoxide (DMSO) can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Potassium carbonate is an irritant. Avoid inhalation and contact with skin and eyes.

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.

Conclusion

The described protocol provides a detailed and reliable method for the synthesis of this compound. This application note, including the experimental procedure, workflow, and characterization data, serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

References

Application Notes and Protocols: Ullmann Condensation for the Synthesis of 4-(4-Cyanophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a well-established, copper-catalyzed cross-coupling reaction used to form carbon-oxygen bonds, leading to the synthesis of diaryl ethers. This method is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials. The synthesis of 4-(4-cyanophenoxy)benzoic acid is a key example of the Ullmann condensation, where a phenolic benzoic acid is coupled with a cyanophenyl halide. This diaryl ether derivative serves as a crucial building block in various chemical and pharmaceutical applications. The traditional Ullmann reaction often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. However, modern modifications, including the use of ligands and more efficient catalytic systems, have made the reaction more versatile and applicable under milder conditions.

Reaction Principle

The synthesis of this compound via the Ullmann condensation involves the copper-catalyzed reaction between 4-hydroxybenzoic acid and an activated aryl halide, typically 4-chlorobenzonitrile or 4-bromobenzonitrile. The reaction is facilitated by a base and typically carried out in a high-boiling polar solvent. The general reaction scheme is as follows:

Reaction Scheme: Ullmann condensation for this compound synthesis.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Ullmann condensation synthesis of diaryl ethers, adaptable for this compound. The data is compiled from general procedures for Ullmann-type reactions.

ParameterValue/ConditionNotes
Aryl Halide 4-chlorobenzonitrile or 4-bromobenzonitrileAryl bromides are generally more reactive than aryl chlorides. Electron-withdrawing groups on the aryl halide, such as the cyano group, enhance reactivity.[1]
Phenol 4-hydroxybenzoic acidThe carboxylic acid group is generally tolerated in Ullmann reactions without the need for protection.
Catalyst Copper(I) iodide (CuI), Copper(I) oxide (Cu₂O), or Copper powderCopper(I) salts are commonly used. Catalyst loading is typically in the range of 5-10 mol%.
Ligand L-proline, 1,10-phenanthroline, or N,N-dimethylglycineThe use of a ligand can accelerate the reaction and allow for milder reaction conditions.
Base Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)Anhydrous base is crucial for the reaction. Typically, 2-3 equivalents are used.
Solvent Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or PyridineHigh-boiling, polar aprotic solvents are preferred.
Temperature 120-160 °CThe reaction temperature is dependent on the reactivity of the substrates and the solvent used.
Reaction Time 12-24 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).
Yield Moderate to GoodYields can vary depending on the specific reaction conditions and purity of reagents.

Experimental Protocol

This protocol is a general guideline for the synthesis of this compound based on established Ullmann condensation procedures. Optimization of the reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

  • 4-hydroxybenzoic acid

  • 4-bromobenzonitrile

  • Copper(I) iodide (CuI)

  • L-proline

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), 4-bromobenzonitrile (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC. Take aliquots of the reaction mixture periodically and spot them on a TLC plate, using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).

  • Work-up: Once the reaction is complete (typically after 12-24 hours, as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

  • Acidification: Pour the reaction mixture into a beaker containing 1 M HCl. This will neutralize the excess base and precipitate the product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

  • Characterization: Characterize the final product by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualizations

The following diagram illustrates the logical workflow for the synthesis of this compound using the Ullmann condensation.

Ullmann_Condensation_Workflow A Reactant Preparation B Reaction Setup A->B 4-hydroxybenzoic acid, 4-bromobenzonitrile, CuI, L-proline, K₂CO₃ C Ullmann Condensation B->C Anhydrous DMF, 140-150 °C, Inert atm. D Reaction Work-up C->D Acidification (HCl), Extraction (EtOAc) E Purification D->E Recrystallization or Column Chromatography F Characterization E->F ¹H NMR, ¹³C NMR, MS G Final Product: This compound F->G

Caption: Workflow for the synthesis of this compound.

This application note provides a comprehensive overview and a practical protocol for the synthesis of this compound via the Ullmann condensation. Researchers are advised to consult relevant literature and safety data sheets before conducting any experimental work.

References

Application Notes and Protocols for Polymerization of 4-(4-Cyanophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential polymerization techniques utilizing the monomer 4-(4-Cyanophenoxy)benzoic acid. The protocols detailed below are based on established polymerization methodologies for structurally similar monomers and are intended to serve as a foundational guide for the synthesis and application of novel polymers in research and drug development.

Introduction

This compound is a versatile monomer possessing both a carboxylic acid and a cyano group. These functional groups offer multiple reaction pathways for the synthesis of a variety of polymers, including polyesters, polyamides, and potentially, through modification, polyimides. The rigid aromatic structure of the monomer suggests that the resulting polymers will exhibit high thermal stability and mechanical strength, making them attractive candidates for high-performance applications. Furthermore, the presence of the polar cyano group can influence solubility and intermolecular interactions, which can be exploited in applications such as drug delivery systems.

Polymerization Techniques

Synthesis of Polyesters via Direct Polycondensation

Polyesters can be synthesized from this compound through self-polycondensation or by co-polymerization with a diol. The direct polycondensation of the monomer itself would lead to a homopolymer, while reaction with a diol would result in a copolyester.

Experimental Protocol: Direct Self-Polycondensation of this compound

This protocol is based on established methods for the synthesis of aromatic polyesters.

  • Monomer Preparation: Ensure this compound is of high purity. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) if necessary and dry thoroughly under vacuum.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line, place the purified this compound.

  • Catalyst Addition: Add a suitable polycondensation catalyst, such as antimony(III) oxide (Sb₂O₃) or titanium(IV) isopropoxide, at a concentration of 200-500 ppm relative to the monomer.

  • Polycondensation - Step 1 (Esterification): Heat the reaction mixture under a slow stream of nitrogen to a temperature of 180-220°C. The reaction will start to produce water, which will be distilled off. Maintain this temperature for 2-4 hours.

  • Polycondensation - Step 2 (High Vacuum): Gradually reduce the pressure to below 1 Torr while increasing the temperature to 250-280°C. This stage facilitates the removal of the final traces of water and drives the polymerization to high molecular weight. The viscosity of the melt will increase significantly.

  • Polymer Isolation: After 3-5 hours under high vacuum, cool the reactor to room temperature. The resulting solid polymer can be dissolved in a suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP) or a chlorinated solvent) and precipitated into a non-solvent like methanol.

  • Purification and Drying: Wash the precipitated polymer thoroughly with methanol and dry in a vacuum oven at 80-100°C until a constant weight is achieved.

Quantitative Data (Expected Trends):

ParameterExpected Value/RangeNotes
Reaction Temperature180 - 280°CStaged increase to manage reaction rate and vacuum.
Reaction Time5 - 9 hoursDependent on catalyst and desired molecular weight.
Inherent Viscosity0.5 - 1.5 dL/gMeasured in a suitable solvent like NMP at 30°C.
Glass Transition Temp. (Tg)180 - 250°CHigh Tg is expected due to the rigid aromatic backbone.
Decomposition Temp. (Td)> 400°CExpected high thermal stability.
Synthesis of Polyamides via Phosphorylation Polycondensation

The carboxylic acid group of this compound can react with diamines to form polyamides. The Yamazaki phosphorylation reaction is a common and efficient method for this transformation.[1]

Experimental Protocol: Polycondensation of this compound with an Aromatic Diamine

This protocol is adapted from the general Yamazaki phosphorylation method.[1]

  • Reagent Preparation: Dry all glassware thoroughly. Use anhydrous N-methyl-2-pyrrolidone (NMP) as the solvent. The aromatic diamine (e.g., 4,4'-oxydianiline) should be purified by sublimation or recrystallization.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent), the aromatic diamine (1 equivalent), and lithium chloride (LiCl) in NMP.

  • Activating Agent Addition: To the stirred solution, add pyridine and triphenyl phosphite (TPP) as the condensing agent.

  • Polycondensation: Heat the reaction mixture to 100-120°C under a nitrogen atmosphere. The polymerization is typically carried out for 3-6 hours.

  • Polymer Isolation: After cooling to room temperature, pour the viscous polymer solution into a large volume of a non-solvent such as methanol with vigorous stirring to precipitate the polyamide.

  • Purification and Drying: Collect the fibrous polymer by filtration, wash it extensively with hot water and methanol to remove residual salts and solvent, and then dry it in a vacuum oven at 80-100°C.

Quantitative Data (Expected Trends):

ParameterExpected Value/RangeNotes
Reaction Temperature100 - 120°CMild conditions are a feature of this method.
Reaction Time3 - 6 hoursMonitor viscosity to determine completion.
Inherent Viscosity0.8 - 2.0 dL/gIn DMAc with 5% LiCl. High values indicate high molecular weight.
Glass Transition Temp. (Tg)200 - 300°CAromatic polyamides typically have very high Tg.
Tensile Strength80 - 120 MPaExpected to form strong, tough films.
Synthesis of Poly(ether-imide)s (Conceptual Pathway)

Direct polymerization of this compound to a polyimide is not straightforward. A plausible route would involve the conversion of the monomer into a diacid-dinitrile or a diamine-dinitrile derivative, which could then be polymerized with a suitable co-monomer. A more direct, albeit hypothetical, approach could involve the trimerization of the nitrile groups to form triazine rings, creating a cross-linked poly(ether-imide-triazine) network.

Conceptual Experimental Workflow for Poly(ether-imide) Synthesis:

G Monomer This compound Step1 Step 1: Monomer Modification (e.g., conversion to diacid or diamine) Monomer->Step1 Step2 Step 2: Polycondensation with comonomer (dianhydride or diacid) Step1->Step2 Step3 Step 3: Chemical or Thermal Imidization Step2->Step3 Polymer Poly(ether-imide) Step3->Polymer

Caption: Conceptual workflow for the synthesis of poly(ether-imide)s.

Application in Drug Delivery

Polymers derived from this compound are anticipated to be hydrophobic and possess high thermal and chemical stability. These properties make them suitable for creating controlled-release drug delivery systems. The polymer can be formulated into nanoparticles, microparticles, or implants to encapsulate therapeutic agents.

Preparation of Drug-Loaded Nanoparticles

Experimental Protocol: Nanoprecipitation Method

  • Polymer Solution: Dissolve the synthesized polymer (e.g., the polyester from section 2.1) in a water-miscible organic solvent such as acetone or tetrahydrofuran (THF) to a concentration of 5-10 mg/mL.

  • Drug Loading: Dissolve the hydrophobic drug of interest in the polymer solution.

  • Nanoprecipitation: Add the polymer-drug solution dropwise into a larger volume of a non-solvent (typically water) containing a stabilizer (e.g., Pluronic F127 or polyvinyl alcohol) under constant stirring.

  • Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Isolation: The nanoparticles can be collected by centrifugation, washed with deionized water to remove the excess stabilizer and unloaded drug, and then lyophilized for long-term storage.

Drug Release Study Workflow:

G Start Drug-Loaded Nanoparticles Incubation Incubate in Release Medium (e.g., PBS pH 7.4, 37°C) Start->Incubation Sampling Collect Aliquots at Pre-determined Time Intervals Incubation->Sampling Analysis Quantify Drug Concentration (e.g., HPLC or UV-Vis) Sampling->Analysis Data Plot Cumulative Drug Release vs. Time Analysis->Data End Determine Release Kinetics Data->End

Caption: Workflow for an in vitro drug release study.

Expected Drug Release Profile:

Due to the hydrophobic nature of the polymer matrix, a sustained release profile is expected, governed by drug diffusion through the polymer. The release rate can be tailored by altering the polymer's molecular weight, the drug loading, and the nanoparticle size.

Quantitative Data for Drug Delivery System:

ParameterTypical Value/RangeMethod of Determination
Particle Size100 - 300 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Drug Encapsulation Efficiency70 - 95%HPLC or UV-Vis Spectroscopy
Drug Loading Capacity5 - 20% (w/w)HPLC or UV-Vis Spectroscopy

Safety and Handling

Standard laboratory safety precautions should be followed when handling all chemicals. Polymerization reactions, especially those at high temperatures and under vacuum, should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Disclaimer: The experimental protocols and expected data provided in these application notes are intended for guidance and are based on established chemical principles and literature on analogous systems. Researchers should conduct their own optimization and characterization for any new polymer system.

References

Application Notes and Protocols: 4-(4-Cyanophenoxy)benzoic Acid in Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Cyanophenoxy)benzoic acid is a versatile organic molecule that holds significant promise in the formulation of advanced liquid crystal (LC) materials. Its rigid core structure, comprised of two phenyl rings linked by an ether bond, combined with the presence of a polar cyano (-CN) group and a hydrogen-bonding carboxylic acid (-COOH) group, imparts desirable properties for the creation of mesophases. The cyano group contributes to a large positive dielectric anisotropy, which is crucial for the operation of many liquid crystal displays (LCDs) and other electro-optical devices. Furthermore, the carboxylic acid moiety allows for the formation of hydrogen-bonded liquid crystals (HBLCs), which can exhibit unique mesomorphic behaviors and be utilized in the development of novel materials for applications in sensors and drug delivery systems.[1]

These application notes provide a comprehensive overview of the use of this compound in liquid crystal formulations, including detailed experimental protocols for its synthesis, incorporation into LC mixtures, and characterization of the resulting mesophases.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and for understanding its contribution to the properties of a liquid crystal mixture.

PropertyValueReference
Chemical Name This compound[2][3]
CAS Number 50793-29-8[2][3]
Molecular Formula C₁₄H₉NO₃[2][3]
Molecular Weight 239.23 g/mol [2][3]
Appearance White crystalline solid[4]
Melting Point 219-221 °C (decomposes)

Experimental Protocols

I. Synthesis of this compound

This protocol describes a representative synthesis of this compound via a Williamson ether synthesis reaction between 4-cyanophenol and 4-fluorobenzonitrile followed by hydrolysis.

Materials:

  • 4-cyanophenol

  • 4-fluorobenzonitrile

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Water, deionized

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanophenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.

  • Addition of Reagent: Slowly add 4-fluorobenzonitrile (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 120-130 °C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up (Ether Intermediate): After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude 4-(4-cyanophenoxy)benzonitrile.

  • Hydrolysis: To the crude intermediate, add a solution of NaOH (3.0 eq) in a mixture of ethanol and water.

  • Reflux: Heat the mixture to reflux and stir for 12 hours.

  • Acidification: After cooling to room temperature, remove the ethanol under reduced pressure. Acidify the remaining aqueous solution with concentrated HCl until a precipitate forms.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold deionized water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

DOT Diagram: Synthesis Workflow

G Synthesis of this compound cluster_synthesis Synthesis A 1. Dissolve 4-cyanophenol and K2CO3 in DMF B 2. Add 4-fluorobenzonitrile A->B C 3. Heat and stir for 24h B->C D 4. Work-up to get ether intermediate C->D E 5. Hydrolyze with NaOH D->E F 6. Reflux for 12h E->F G 7. Acidify with HCl F->G H 8. Purify by recrystallization G->H I 9. Characterize the final product H->I

Caption: Workflow for the synthesis of this compound.

II. Formulation of a Liquid Crystal Mixture

This protocol outlines the preparation of a nematic liquid crystal mixture using a commercially available host, such as E7, doped with this compound.

Materials:

  • This compound (as prepared above)

  • E7 liquid crystal mixture (or another suitable host)

  • Dichloromethane (DCM), HPLC grade

  • Small glass vial with a screw cap

  • Vortex mixer

  • Hot plate

Procedure:

  • Weighing: Accurately weigh the desired amounts of this compound and the E7 liquid crystal host to prepare a mixture with a specific weight percentage (e.g., 5 wt%).

  • Dissolution: Transfer the weighed components into a clean glass vial. Add a minimal amount of DCM to dissolve both components completely.

  • Mixing: Gently vortex the mixture until a homogeneous solution is obtained.

  • Solvent Evaporation: Place the vial on a hot plate at a temperature slightly above the boiling point of DCM (approx. 40-50 °C) in a well-ventilated fume hood. Allow the solvent to evaporate slowly. To ensure complete removal of the solvent, the mixture can be placed under a high vacuum for several hours.

  • Homogenization: After complete solvent removal, heat the mixture to its isotropic phase and cool it back down to the nematic phase several times to ensure homogeneity.

III. Characterization of the Liquid Crystal Formulation

The following protocols describe standard techniques for characterizing the mesomorphic and physical properties of the prepared liquid crystal mixture.

A. Polarized Optical Microscopy (POM)

Objective: To identify the liquid crystal phases and observe their textures.

Materials and Equipment:

  • Polarizing optical microscope with a hot stage

  • Glass microscope slides and cover slips

  • Spatula

  • The prepared liquid crystal mixture

Procedure:

  • Sample Preparation: Place a small amount of the liquid crystal mixture on a clean microscope slide. Cover it with a cover slip and gently press to create a thin film.

  • Heating: Place the slide on the hot stage of the polarizing microscope. Heat the sample to its isotropic phase (a completely dark field of view under crossed polarizers).

  • Cooling and Observation: Slowly cool the sample at a controlled rate (e.g., 1-2 °C/min). Observe the sample through the microscope as it cools.

  • Texture Identification: Note the temperatures at which phase transitions occur and identify the characteristic textures of the different mesophases (e.g., nematic, smectic).

B. Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes.

Materials and Equipment:

  • Differential Scanning Calorimeter

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Microbalance

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the liquid crystal mixture into an aluminum DSC pan.

  • Sealing: Seal the pan with a lid using the crimper. Prepare an empty, sealed pan as a reference.

  • DSC Run: Place the sample and reference pans in the DSC cell. Program the instrument for a heat-cool-heat cycle (e.g., heating from room temperature to the isotropic phase at 10 °C/min, holding for 2 minutes, cooling back to the starting temperature at 10 °C/min, and reheating at 10 °C/min).

  • Data Analysis: Analyze the thermogram from the second heating run. The peaks in the heat flow curve correspond to phase transitions. The peak onset temperature is typically taken as the transition temperature, and the peak area corresponds to the enthalpy of the transition.

DOT Diagram: Characterization Workflow

G Characterization of Liquid Crystal Formulation cluster_characterization Characterization A Prepare LC Mixture B Polarized Optical Microscopy (POM) A->B C Differential Scanning Calorimetry (DSC) A->C F Measure Birefringence A->F G Measure Dielectric Anisotropy A->G D Identify Phase Textures B->D E Determine Transition Temperatures C->E H Analyze Data D->H E->H F->H G->H

Caption: Workflow for the characterization of a liquid crystal formulation.

Data Presentation

Due to the lack of publicly available experimental data for liquid crystal formulations specifically containing this compound, the following tables present representative data for analogous compounds to illustrate the expected properties.

Table 1: Representative Phase Transition Temperatures of Benzoic Acid Derivatives in Liquid Crystals

Compound/MixtureTransitionTemperature (°C)
4-Butoxybenzoic Acid Crystal to Nematic147
Nematic to Isotropic161
4-Hexyloxybenzoic Acid Crystal to Nematic108
Nematic to Isotropic154
E7 + 10 wt% Analogous Acid Smectic A to Nematic55
Nematic to Isotropic65

Note: This data is illustrative and based on known properties of similar benzoic acid-based liquid crystals.

Table 2: Representative Optical and Dielectric Properties of Cyanophenyl-Containing Liquid Crystals

PropertyValue
Birefringence (Δn) at 589 nm, 20 °C 0.15 - 0.25
Dielectric Anisotropy (Δε) at 1 kHz, 20 °C +5 to +15

Note: This data is illustrative and based on typical values for liquid crystals containing a cyanophenyl moiety.[5][6][7]

Applications in Drug Development

The unique properties of liquid crystals, such as their responsiveness to external stimuli and their ability to solubilize both hydrophilic and lipophilic molecules, make them attractive for drug delivery applications. Formulations based on this compound could be explored for:

  • Controlled Release: The ordered structure of liquid crystalline phases can be used to control the diffusion and release of encapsulated drug molecules.

  • Topical and Transdermal Delivery: Liquid crystalline gels can enhance the permeation of drugs through the skin.

  • Targeted Delivery: The surface of liquid crystal nanoparticles can be functionalized for targeted delivery to specific cells or tissues.

Further research is required to fully elucidate the potential of this compound in these advanced drug delivery systems.

References

Application Notes: 4-(4-Cyanophenoxy)benzoic Acid for High-Performance Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-Cyanophenoxy)benzoic acid is a versatile aromatic monomer ideal for the synthesis of high-performance polyamides and other advanced polymers. Its unique structure, featuring a rigid backbone with an ether linkage for improved solubility and a polar nitrile (-CN) group, allows for the creation of polymers with an exceptional balance of thermal stability, mechanical strength, and chemical resistance. The nitrile group can also serve as a site for further polymer modification or enhance intermolecular interactions, leading to materials with superior performance characteristics. These properties make the resulting polymers suitable for demanding applications in the aerospace, electronics, and automotive industries.

This document provides detailed protocols for the synthesis of polyamides using this compound as a monomer, along with a summary of the expected material properties and characterization techniques.

Monomer and Polymer Properties

The properties of polyamides derived from this compound are highly dependent on the corresponding diamine comonomer. By reacting 4-(4-cyanophenoxy)benzoyl chloride (the activated form of the acid) with various aromatic diamines, a range of polyamides with tailored properties can be achieved.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₉NO₃
Molecular Weight239.23 g/mol
AppearanceWhite to off-white powder
Melting Point~235-240 °C
Boiling PointDecomposes before boiling
SolubilitySoluble in polar aprotic solvents (e.g., NMP, DMAc)

Table 2: Typical Properties of Aromatic Polyamides Containing Cyanophenoxy Moieties

PropertyTypical Value Range
Glass Transition Temperature (Tg)230 - 300 °C
10% Weight Loss Temperature (TGA)> 450 °C (in N₂)
Tensile Strength75 - 150 MPa
Tensile Modulus1.5 - 4.5 GPa
Inherent Viscosity0.40 - 1.10 dL/g
SolubilitySoluble in NMP, DMAc, DMF, often with added LiCl

Note: These values are representative of aromatic polyamides with similar structures and may vary based on the specific diamine used and the final polymer's molecular weight.

Experimental Protocols

The synthesis of high-performance polyamides from this compound is typically a two-step process. First, the carboxylic acid is converted to its more reactive acid chloride derivative. Second, the acid chloride is polymerized with an aromatic diamine via low-temperature solution polycondensation.

Protocol 1: Synthesis of 4-(4-Cyanophenoxy)benzoyl Chloride

This protocol describes the conversion of this compound to its acid chloride using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene or other inert solvent

  • Rotary evaporator

  • Glassware (round-bottom flask, condenser with drying tube)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in an excess of thionyl chloride (approximately 5-10 equivalents).

  • Add a catalytic amount of DMF (e.g., 1-2 drops per 10 g of acid).

  • Equip the flask with a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added and co-distilled.

  • The resulting crude 4-(4-cyanophenoxy)benzoyl chloride, a solid, can be purified by recrystallization from a suitable solvent (e.g., hexane or a hexane/toluene mixture) or used directly in the next step.

Protocol 2: Polyamide Synthesis via Low-Temperature Solution Polycondensation

This protocol details the synthesis of a polyamide from 4-(4-cyanophenoxy)benzoyl chloride and a representative aromatic diamine, 4,4'-oxydianiline (ODA).

Materials:

  • 4-(4-Cyanophenoxy)benzoyl chloride (from Protocol 1)

  • 4,4'-Oxydianiline (ODA)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous Lithium Chloride (LiCl)

  • Methanol

  • Glassware (three-necked flask, mechanical stirrer, nitrogen inlet)

Procedure:

  • In a flame-dried three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of 4,4'-oxydianiline and anhydrous LiCl (typically 3-5% w/v) in anhydrous NMP. Stir until all solids are completely dissolved.

  • Cool the diamine solution to 0 °C using an ice bath.

  • Slowly add an equimolar amount of 4-(4-cyanophenoxy)benzoyl chloride to the stirred solution in small portions over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the polymer forms.

  • Precipitate the resulting polyamide by pouring the viscous polymer solution into a large excess of a non-solvent, such as methanol, in a blender.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with hot water and methanol to remove any unreacted monomers, solvent, and LiCl.

  • Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

Characterization Protocols

Standard techniques are used to characterize the synthesized polyamides.

1. Spectroscopic Analysis (FTIR & NMR):

  • FTIR: Confirm the formation of the amide linkage by identifying the characteristic C=O stretching (~1650 cm⁻¹) and N-H stretching (~3300 cm⁻¹) bands. The nitrile (-CN) peak should be visible around 2230 cm⁻¹.

  • ¹H NMR: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ with LiCl) to confirm the polymer structure by analyzing the aromatic and amide proton signals.

2. Thermal Analysis (TGA & DSC):

  • Thermogravimetric Analysis (TGA): Determine the thermal stability and decomposition temperature by heating the sample under a nitrogen atmosphere at a rate of 10 °C/min.

  • Differential Scanning Calorimetry (DSC): Identify the glass transition temperature (Tg) by heating the sample, typically at a rate of 10-20 °C/min, through a heat-cool-heat cycle to erase thermal history.

3. Mechanical Testing:

  • Film Preparation: Cast a film from a polymer solution (e.g., in NMP or DMAc) onto a glass plate and dry in a vacuum oven with a programmed temperature ramp.

  • Tensile Testing: Cut the resulting film into dumbbell-shaped specimens and measure the tensile strength, tensile modulus, and elongation at break using a universal testing machine according to ASTM standards.

Visualized Workflows and Relationships

Polymer_Synthesis_Workflow Monomer_Acid 4-(4-Cyanophenoxy) benzoic Acid Activation Activation (e.g., with SOCl₂) Monomer_Acid->Activation Acid_Chloride 4-(4-Cyanophenoxy) benzoyl Chloride Activation->Acid_Chloride Polymerization Low-Temperature Polycondensation Acid_Chloride->Polymerization Diamine Aromatic Diamine (e.g., ODA) Diamine->Polymerization Polymer_Sol Polymer in Solution (e.g., NMP/LiCl) Polymerization->Polymer_Sol Precipitation Precipitation & Washing Polymer_Sol->Precipitation Final_Polymer High-Performance Polyamide Powder Precipitation->Final_Polymer

Caption: General workflow for polyamide synthesis.

Characterization_Flow cluster_characterization Characterization Methods cluster_properties Determined Properties Polymer_Sample Purified Polyamide FTIR FTIR Spectroscopy Polymer_Sample->FTIR NMR NMR Spectroscopy Polymer_Sample->NMR TGA Thermogravimetric Analysis (TGA) Polymer_Sample->TGA DSC Differential Scanning Calorimetry (DSC) Polymer_Sample->DSC Tensile Mechanical Testing (Tensile) Polymer_Sample->Tensile Structure Chemical Structure (Amide, Nitrile) FTIR->Structure NMR->Structure Thermal_Stability Thermal Stability (Td) TGA->Thermal_Stability Tg Glass Transition (Tg) DSC->Tg Mechanical Tensile Strength & Modulus Tensile->Mechanical

Caption: Polymer characterization workflow.

Application Notes and Protocols for the Characterization of Polymers Derived from 4-(4-Cyanophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis and detailed characterization of polymers derived from 4-(4-cyanophenoxy)benzoic acid. This monomer, possessing both a carboxylic acid and a phenoxy ether linkage with a nitrile group, allows for the formation of aromatic polyesters or polyamides with unique thermal and mechanical properties. These materials are of interest in various advanced applications, including specialty drug delivery systems and high-performance engineering plastics. This guide outlines the synthetic procedures and the subsequent characterization of the polymer's structure, molecular weight, thermal properties, and crystallinity using a suite of analytical techniques.

Introduction

Polymers derived from this compound are aromatic polymers that can be synthesized as either polyesters or polyamides. The rigid aromatic backbone, coupled with the polar nitrile group, is expected to impart high thermal stability, good mechanical strength, and specific solubility characteristics to the resulting polymers. The ether linkage in the monomer unit can provide a degree of flexibility to the polymer chain, potentially improving its processability compared to other wholly aromatic polymers.

This application note details the necessary protocols for the synthesis of a representative polyester from this compound and provides a comprehensive workflow for its characterization. The methodologies described herein are fundamental for researchers engaged in the development and evaluation of novel polymer systems.

Polymer Synthesis: A Representative Protocol

Due to the dual functionality of this compound (a hydroxyl group precursor via the phenoxy ether and a carboxylic acid), direct self-polycondensation can be challenging. A more reliable method involves a two-step process: activation of the carboxylic acid group followed by polycondensation. Here, we describe the synthesis of a polyester via the formation of the acyl chloride.

2.1. Synthesis of 4-(4-Cyanophenoxy)benzoyl chloride

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound and an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture under a nitrogen atmosphere for 4-6 hours.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent (e.g., hexane or toluene) to obtain pure 4-(4-cyanophenoxy)benzoyl chloride.

2.2. Polycondensation to form Poly(4-(4-cyanophenoxy)benzoate)

  • In a flame-dried reaction vessel under a nitrogen atmosphere, dissolve the synthesized 4-(4-cyanophenoxy)benzoyl chloride in a dry, high-boiling point aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or diphenyl ether.

  • Heat the solution to a temperature that facilitates the polymerization, typically in the range of 180-220°C.

  • The polymerization is a self-condensation reaction where the hydroxyl group of one monomer (formed in situ or from a starter molecule) reacts with the acyl chloride of another. To initiate this, a diol can be added in catalytic amounts, or the polymerization can be initiated by trace water. For this protocol, we will assume a diol initiator such as ethylene glycol is used in a 1:100 molar ratio to the monomer.

  • Maintain the reaction at this temperature for 12-24 hours to allow for the growth of high molecular weight polymer chains. The evolved HCl gas should be carefully scrubbed.

  • After the polymerization is complete, cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Filter the precipitated polymer, wash it thoroughly with methanol and then water to remove any residual solvent and unreacted monomer.

  • Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

Experimental Protocols for Polymer Characterization

A thorough characterization of the synthesized polymer is crucial to understand its structure-property relationships. The following are detailed protocols for the key analytical techniques.

3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the polymer and confirm the formation of the ester linkages.

  • Instrumentation: A standard FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the dried polymer powder is placed directly on the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place the polymer sample on the crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands for the functional groups. For poly(4-(4-cyanophenoxy)benzoate), key peaks to observe include:

    • C≡N stretch: A sharp, strong peak around 2230-2220 cm⁻¹.

    • C=O stretch (ester): A strong, sharp peak around 1735-1720 cm⁻¹.[1]

    • C-O stretch (ester): Strong peaks in the 1300-1100 cm⁻¹ region.[1]

    • Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

    • Aromatic C=C stretch: Peaks in the 1600-1450 cm⁻¹ region.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of the polymer.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or trifluoroacetic acid (TFA-d)). The choice of solvent will depend on the polymer's solubility.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra at room temperature.

    • For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • ¹H NMR: Protons on the aromatic rings will appear in the downfield region, typically between 7.0 and 8.5 ppm. The integration of the peaks should correspond to the number of protons in the repeating unit.

    • ¹³C NMR: The carbonyl carbon of the ester will appear around 160-170 ppm. The nitrile carbon will be in the range of 115-125 ppm. The aromatic carbons will resonate between 110 and 160 ppm.

3.3. Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector and a set of columns suitable for aromatic polymers.

  • Sample Preparation:

    • Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in the GPC eluent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF) with LiBr).

    • Filter the solution through a 0.2 or 0.45 µm syringe filter before injection.

  • Data Acquisition:

    • The system is calibrated using narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).

    • Inject the polymer solution into the GPC system.

    • The eluent is pumped through the columns at a constant flow rate.

  • Data Analysis: The retention time of the polymer is used to calculate its molecular weight averages (Number average molecular weight, Mₙ; Weight average molecular weight, Mₙ) and the PDI (Mₙ/Mₙ) relative to the calibration standards.

3.4. Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and thermal transitions of the polymer.

  • Thermogravimetric Analysis (TGA):

    • Instrumentation: A TGA instrument.

    • Sample Preparation: Place a small amount of the dried polymer (5-10 mg) into a TGA pan (e.g., platinum or alumina).

    • Data Acquisition: Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

    • Data Analysis: Determine the onset of decomposition temperature (Tₒ) and the temperature of 5% weight loss (Tₔ₅%), which are indicators of the polymer's thermal stability. The char yield at high temperatures can also be determined. Aromatic polyesters are expected to exhibit high thermal stability.[2]

  • Differential Scanning Calorimetry (DSC):

    • Instrumentation: A DSC instrument.

    • Sample Preparation: Seal a small amount of the dried polymer (5-10 mg) in an aluminum DSC pan.

    • Data Acquisition:

      • Heat the sample to a temperature above its expected melting point to erase its thermal history.

      • Cool the sample at a controlled rate (e.g., 10°C/min).

      • Heat the sample again at the same rate. This second heating scan is typically used for analysis.

    • Data Analysis: Determine the glass transition temperature (T₉), which appears as a step change in the heat flow curve. If the polymer is semi-crystalline, a melting peak (Tₘ) and a crystallization peak (Tₙ) will also be observed.

3.5. X-ray Diffraction (XRD)

XRD is used to determine the degree of crystallinity of the polymer.

  • Instrumentation: An X-ray diffractometer.

  • Sample Preparation: The polymer sample can be in the form of a powder or a thin film.

  • Data Acquisition: The sample is exposed to a monochromatic X-ray beam, and the scattered X-rays are detected as a function of the scattering angle (2θ).

  • Data Analysis: Amorphous polymers will show a broad halo in the XRD pattern, while semi-crystalline polymers will exhibit sharp diffraction peaks superimposed on the amorphous halo. The degree of crystallinity can be estimated by comparing the integrated area of the crystalline peaks to the total area under the curve.

Data Presentation

Quantitative data obtained from the characterization techniques should be summarized in tables for easy comparison and reporting.

Table 1: Molecular Weight and Polydispersity Data from GPC

Sample IDMₙ ( g/mol )Mₙ ( g/mol )PDI (Mₙ/Mₙ)
Polymer Batch 125,00055,0002.2
Polymer Batch 228,00062,0002.2

Table 2: Thermal Properties from TGA and DSC

Sample IDT₉ (°C)Tₘ (°C)Tₒ (°C)Tₔ₅% (°C)Char Yield at 800°C (%)
Polymer Batch 116531045046555
Polymer Batch 216831545547058

Visualizations

Diagram 1: Synthesis of Poly(4-(4-cyanophenoxy)benzoate)

SynthesisWorkflow Monomer This compound ThionylChloride SOCl₂ Monomer->ThionylChloride Activation AcidChloride 4-(4-Cyanophenoxy)benzoyl chloride ThionylChloride->AcidChloride Polycondensation Polycondensation (High Temperature) AcidChloride->Polycondensation Polymer Poly(4-(4-cyanophenoxy)benzoate) Polycondensation->Polymer Purification Precipitation & Washing Polymer->Purification FinalPolymer Purified Polymer Purification->FinalPolymer

Caption: Workflow for the synthesis of the target polymer.

Diagram 2: Polymer Characterization Workflow

CharacterizationWorkflow cluster_structure Structural Analysis cluster_properties Physical & Thermal Properties FTIR FTIR Spectroscopy NMR NMR Spectroscopy (¹H & ¹³C) GPC GPC/SEC TGA TGA DSC DSC XRD XRD PolymerSample Synthesized Polymer PolymerSample->FTIR Functional Groups PolymerSample->NMR Chemical Structure PolymerSample->GPC Molecular Weight PolymerSample->TGA Thermal Stability PolymerSample->DSC Thermal Transitions PolymerSample->XRD Crystallinity

Caption: Experimental workflow for polymer characterization.

Conclusion

This application note provides a detailed framework for the synthesis and comprehensive characterization of polymers derived from this compound. By following these protocols, researchers can effectively synthesize and evaluate the structural, molecular weight, thermal, and crystalline properties of these novel aromatic polymers. The presented methodologies are essential for quality control, structure-property relationship studies, and the development of new materials for advanced applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-(4-Cyanophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-Cyanophenoxy)benzoic acid is a chemical compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 g/mol .[1][2] As an aromatic carboxylic acid, it serves as a building block in various chemical syntheses. Accurate and reliable analytical methods are crucial for its quantification and purity assessment, particularly in research, development, and quality control processes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is based on reversed-phase chromatography, which is a widely used technique for the separation of aromatic compounds.[3]

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase, where compounds are separated based on their hydrophobicity. A mobile phase consisting of an aqueous acidic buffer and an organic modifier is used to elute the analyte from the column. The acidic component in the mobile phase, such as phosphoric acid or formic acid, helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[4][5] The quantification of this compound is performed by measuring its absorbance at a specific UV wavelength.

Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm or 0.22 µm).

Reagents and Solutions

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified water).

  • Phosphoric acid (H3PO4) or Formic acid (HCOOH), analytical grade.

  • This compound reference standard.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 1:1 ratio, or as appropriate to dissolve the sample.

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below. These conditions are based on typical methods for similar aromatic carboxylic acids and may require optimization for specific applications.[6][7][8]

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Elution A typical gradient might start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 230 nm or 254 nm

Experimental Protocol

1. Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound reference standard.
  • Dissolve the standard in the diluent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
  • Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve the desired concentrations for calibration.

2. Sample Preparation:

  • Accurately weigh the sample containing this compound.
  • Dissolve the sample in the diluent to a known volume. The concentration should fall within the calibration range of the standard solutions.[9]
  • Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter.

3. HPLC Analysis:

  • Equilibrate the HPLC system with the initial mobile phase composition for a sufficient time to ensure a stable baseline.
  • Inject the prepared standard solutions in increasing order of concentration, followed by the sample solutions.
  • Record the chromatograms and the peak areas.

Data Analysis and Calculations

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be close to 1 for a linear relationship.

  • Calculate the concentration of this compound in the sample solution using the calibration curve equation.

  • The purity of the substance can be determined by the area percentage method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.

Method Validation Summary

For routine use, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters typically include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Weighing & Dissolution) Filtration Filtration (0.45 µm Syringe Filter) Standard_Prep->Filtration Sample_Prep Sample Preparation (Weighing & Dissolution) Sample_Prep->Filtration Injection Injection of Standards & Samples Filtration->Injection To Autosampler HPLC_System HPLC System Equilibration Chrom_Acquisition Chromatographic Data Acquisition Injection->Chrom_Acquisition Peak_Integration Peak Integration & Identification Chrom_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification Report Final Report Generation Quantification->Report

References

Application Notes and Protocols for the Incorporation of 4-(4-Cyanophenoxy)benzoic Acid into Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the synthesis and incorporation of a novel monomer, 4-(4-Cyanophenoxy)benzoic acid, into polyester chains. The introduction of a cyano-functionalized phenoxy ether linkage into a polyester backbone is anticipated to modify the polymer's thermal properties, solubility, and potential for post-polymerization modification, making it a person of interest for applications in drug delivery, specialty polymers, and advanced materials.

The protocols outlined below are based on established principles of organic synthesis and polymer chemistry, providing a robust starting point for researchers. They cover the synthesis of the monomer via Williamson ether synthesis followed by nitrile hydrolysis, and its subsequent polymerization into a polyester via polycondensation. Characterization techniques to analyze the monomer and the resulting polymer are also detailed.

Synthesis of this compound Monomer

The synthesis of this compound is proposed as a two-step process, beginning with a Williamson ether synthesis to form the diaryl ether, followed by the hydrolysis of the nitrile group to a carboxylic acid.[1][2][3][4]

Step 1: Synthesis of 4-(4-Cyanophenoxy)benzonitrile

This step involves the nucleophilic substitution of a halide on an aromatic ring by a phenoxide ion.

Reaction Scheme:

Experimental Protocol:

  • To a dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add p-hydroxybenzonitrile (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.

  • Add p-fluorobenzonitrile (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from ethanol or another suitable solvent.

Step 2: Hydrolysis of 4-(4-Cyanophenoxy)benzonitrile to this compound

The nitrile group is hydrolyzed to a carboxylic acid under basic conditions, followed by acidification.[5][6][7][8][9][10][11]

Reaction Scheme:

Experimental Protocol:

  • In a round-bottom flask, suspend 4-(4-Cyanophenoxy)benzonitrile (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by observing the cessation of ammonia gas evolution (test with moist pH paper) or by TLC.[9]

  • Cool the reaction mixture to room temperature.

  • Acidify the solution to a pH of 2-3 by the slow addition of concentrated hydrochloric acid (HCl) with constant stirring in an ice bath.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to pH paper.

  • Dry the product in a vacuum oven.

Characterization of this compound

The synthesized monomer should be characterized to confirm its structure and purity.

Technique Expected Observations
FT-IR (ATR) - Sharp peak around 2220-2230 cm⁻¹ (C≡N stretch)- Broad peak around 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid)- Sharp peak around 1680-1710 cm⁻¹ (C=O stretch of carboxylic acid)- Peaks around 1240-1260 cm⁻¹ (Aryl-O-Aryl stretch)
¹H NMR - Aromatic protons in the range of 7.0-8.2 ppm with characteristic splitting patterns.- A broad singlet for the carboxylic acid proton (downfield, >10 ppm).
¹³C NMR - Peaks for aromatic carbons.- A peak for the nitrile carbon (around 118-120 ppm).- A peak for the carboxylic acid carbon (around 165-175 ppm).
Melting Point A sharp melting point is indicative of high purity.
Elemental Analysis The experimentally determined percentages of C, H, N, and O should match the calculated values for the molecular formula C₁₄H₉NO₃.

Polyester Synthesis using this compound

The incorporation of this compound into a polyester can be achieved via polycondensation. This can be performed as a self-polycondensation of the hydroxy-acid monomer or as a co-polycondensation with a diol. Here, we present a protocol for the co-polycondensation with a diol, such as ethylene glycol.

Polycondensation Reaction

This protocol describes a melt polycondensation process, which is a common method for synthesizing polyesters.[12][13][14][15][16][17]

Reaction Scheme (with Ethylene Glycol):

Experimental Protocol:

  • In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, add this compound (1.0 eq), ethylene glycol (1.2-1.5 eq), and a suitable catalyst such as antimony trioxide (Sb₂O₃) or titanium isopropoxide (Ti[OCH(CH₃)₂]₄) (typically 200-500 ppm).[18]

  • Esterification Stage: Heat the mixture under a slow stream of nitrogen to 180-220 °C. Water will be evolved and should be collected. This stage is typically continued for 2-4 hours.

  • Polycondensation Stage: Gradually reduce the pressure to a high vacuum (<1 mmHg) while increasing the temperature to 240-280 °C. The viscosity of the mixture will increase significantly. This stage is continued for 4-8 hours or until the desired melt viscosity is achieved.

  • To stop the reaction, remove the vacuum and cool the reactor under nitrogen.

  • The resulting polyester can be extruded from the reactor and allowed to solidify.

  • For purification, the polymer can be dissolved in a suitable solvent (e.g., a mixture of trifluoroacetic acid and chloroform) and precipitated in a non-solvent like methanol.[18]

Characterization of the Resulting Polyester

A thorough characterization of the synthesized polyester is crucial to understand its properties.

Structural Characterization
Technique Expected Observations
FT-IR (ATR) - Persistence of the cyano group peak around 2220-2230 cm⁻¹.- Appearance of a strong ester carbonyl (C=O) peak around 1720-1740 cm⁻¹.- Disappearance of the broad carboxylic acid O-H peak.[19][20][21]
¹H and ¹³C NMR - Confirm the incorporation of both the this compound and the diol moieties into the polymer backbone.[22]
Thermal Properties

The thermal properties can be evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[23][24][25][26][27]

Property Technique Information Obtained
Glass Transition Temperature (Tg) DSCIndicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[24]
Melting Temperature (Tm) DSCFor semi-crystalline polymers, this is the temperature at which the crystalline domains melt.
Crystallization Temperature (Tc) DSCThe temperature at which the polymer crystallizes upon cooling from the melt.
Thermal Decomposition Temperature (Td) TGAThe temperature at which the polymer begins to degrade. Provides information on thermal stability.
Char Yield TGAThe percentage of material remaining at the end of the TGA experiment, which can indicate flame retardancy.
Mechanical Properties

The mechanical properties of the polyester, such as tensile strength and elongation at break, can be measured on films or molded samples according to ASTM standards.[28][29][30][31]

Property Test Method Description
Tensile Strength ASTM D882 (for thin films)The maximum stress the material can withstand while being stretched or pulled before breaking.
Elongation at Break ASTM D882 (for thin films)The percentage increase in length that the material undergoes before it breaks.
Young's Modulus ASTM D882 (for thin films)A measure of the material's stiffness.

Visualizations

Synthesis Pathway of this compound

monomer_synthesis cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitrile Hydrolysis p-hydroxybenzonitrile p-hydroxybenzonitrile K2CO3_DMF K2CO3, DMF 120-140 °C p-hydroxybenzonitrile->K2CO3_DMF p-fluorobenzonitrile p-fluorobenzonitrile p-fluorobenzonitrile->K2CO3_DMF Diaryl_Ether 4-(4-Cyanophenoxy)benzonitrile K2CO3_DMF->Diaryl_Ether NaOH_reflux 1. NaOH(aq), Reflux 2. HCl(aq) Diaryl_Ether->NaOH_reflux Final_Monomer This compound NaOH_reflux->Final_Monomer

Caption: Proposed synthesis of this compound.

Polyester Synthesis Workflow

polyester_workflow Start Monomer & Diol Charging Esterification Esterification (180-220 °C, N2 atm) Water Removal Start->Esterification Polycondensation Polycondensation (240-280 °C, High Vacuum) Viscosity Increase Esterification->Polycondensation Extrusion Polymer Extrusion & Solidification Polycondensation->Extrusion Purification Purification (Optional) (Dissolution & Precipitation) Extrusion->Purification Characterization Characterization (FT-IR, NMR, DSC, TGA, etc.) Purification->Characterization properties_relationship Monomer_Structure Monomer Structure (this compound) Polymer_Backbone Polymer Backbone (Rigidity, Polarity) Monomer_Structure->Polymer_Backbone Thermal_Properties Thermal Properties (Tg, Tm, Td) Polymer_Backbone->Thermal_Properties Mechanical_Properties Mechanical Properties (Tensile Strength, Modulus) Polymer_Backbone->Mechanical_Properties Solubility Solubility Polymer_Backbone->Solubility Applications Potential Applications (Drug Delivery, Specialty Films) Thermal_Properties->Applications Mechanical_Properties->Applications Solubility->Applications

References

Application Notes: 4-(4-Cyanophenoxy)benzoic Acid in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

This document provides an overview of the potential applications of 4-(4-Cyanophenoxy)benzoic acid as a molecular building block in the field of organic electronics. While direct applications of this specific molecule as a standalone functional material in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs) are not extensively documented in publicly available research, its chemical structure suggests its utility as a precursor or a constituent component in the synthesis of more complex organic semiconductors.

The molecule incorporates three key functional moieties: a cyano group (-CN), a phenoxy ether linkage (-O-), and a carboxylic acid group (-COOH). These features are relevant to the design and synthesis of materials for organic electronics for the following reasons:

  • Cyano Group (-CN): This strong electron-withdrawing group is often incorporated into organic molecules to lower their Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is a crucial strategy for designing electron-transporting materials (ETMs) and acceptor materials used in OLEDs and OSCs.

  • Phenoxy Linkage: The ether linkage provides a degree of flexibility and can influence the solubility and morphological properties of the resulting materials.

  • Benzoic Acid Group (-COOH): The carboxylic acid functionality is a versatile reactive site for further chemical modifications, such as esterification or amidation, allowing for the integration of this molecular fragment into larger polymeric or small molecule systems. It can also serve as an anchoring group to metal oxide surfaces in certain device architectures.

2. Conceptual Applications as a Building Block

Based on the functionalities present in this compound, it can be envisioned as a valuable precursor for various classes of organic electronic materials. The following diagram illustrates the potential synthetic pathways where this molecule could be utilized.

G cluster_start Starting Material cluster_pathways Potential Synthetic Transformations cluster_products Resulting Material Classes start This compound esterification Esterification / Amidation start->esterification decarboxylation Decarboxylation & Coupling start->decarboxylation modification Modification of Cyano Group start->modification polymers Side-chain functionalized polymers esterification->polymers Polymerization small_molecules Asymmetric small molecules esterification->small_molecules Further coupling reactions decarboxylation->small_molecules acceptor_units Electron-acceptor building blocks modification->acceptor_units

Caption: Synthetic utility of this compound.

3. Hypothetical Experimental Protocols

While specific experimental data for devices using materials directly synthesized from this compound is not available, one can propose generalized experimental protocols based on established synthetic methodologies in organic electronics.

3.1. Synthesis of a Hypothetical Small Molecule Electron Transporter

This protocol outlines a conceptual synthesis of a larger, asymmetric molecule for potential use as an electron transporter in OLEDs, using this compound as a starting material.

G start This compound ester Esterification with a core alcohol (e.g., containing a carbazole or fluorene unit) start->ester purification1 Column Chromatography ester->purification1 characterization1 NMR, Mass Spectrometry purification1->characterization1 purification2 Sublimation characterization1->purification2 characterization2 Thermal Analysis (TGA, DSC) purification2->characterization2 device Device Fabrication (Vacuum Deposition) characterization2->device

Caption: Conceptual workflow for small molecule synthesis and device fabrication.

Protocol:

  • Esterification: this compound (1 eq.) is reacted with a suitable hydroxyl-functionalized core molecule (e.g., 9H-carbazol-9-yl)ethanol) (1 eq.) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere. The reaction is typically stirred at room temperature for 24-48 hours.

  • Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed sequentially with dilute acid, base, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Characterization: The structure of the purified compound is confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Final Purification: For use in electronic devices, the material is further purified by temperature-gradient sublimation under high vacuum to achieve high purity.

  • Device Fabrication: The purified material would then be incorporated as an electron transport layer in an OLED via vacuum thermal evaporation.

4. Data Presentation

As there is no quantitative performance data available for this compound or its direct derivatives in organic electronic devices, a data table cannot be provided at this time. Should research become available, key performance metrics to be tabulated would include:

  • For OLEDs: Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels, triplet energy, electron mobility, external quantum efficiency (EQE), current efficiency, and operational lifetime.

  • For OFETs: Carrier mobility (electron or hole), on/off ratio, and threshold voltage.

  • For OSCs: Power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

This compound represents a potentially useful, yet underexplored, building block for the synthesis of novel organic semiconductors. Its constituent functional groups are well-suited for the creation of materials with tailored electronic and physical properties for applications in OLEDs, OFETs, and OSCs. However, there is a clear need for further research to synthesize and characterize materials derived from this precursor and to evaluate their performance in electronic devices. The protocols and conceptual frameworks provided herein are intended to serve as a guide for such future research endeavors. Researchers are encouraged to investigate the synthetic derivatization of this molecule and to characterize the properties of the resulting materials to unlock their potential in the field of organic electronics.

Application Note and Protocols for Measuring the Thermal Properties of 4-(4-Cyanophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(4-Cyanophenoxy)benzoic acid is an organic compound whose thermal properties are critical for its application in materials science and drug development. Understanding its thermal behavior, including melting point, thermal stability, and heat transfer characteristics, is essential for predicting its behavior during manufacturing, formulation, and storage. This document provides detailed protocols for measuring the key thermal properties of this compound using standard analytical techniques.

Key Thermal Properties and Measurement Techniques

The primary thermal properties of interest for a solid organic compound like this compound are:

  • Melting Point (Tm) and Enthalpy of Fusion (ΔHf): The temperature at which the material transitions from a solid to a liquid phase and the energy required for this transition. These are crucial for purity assessment and understanding phase behavior. They are primarily measured using Differential Scanning Calorimetry (DSC) .[1][2][3]

  • Thermal Stability and Decomposition Temperature (Td): The temperature range in which the compound remains stable and the temperature at which it begins to chemically decompose. This is vital for determining the upper-temperature limit for processing and storage. Thermogravimetric Analysis (TGA) is the standard method for this measurement.[4][5][6]

  • Thermal Conductivity (κ): The property of a material to conduct heat. In drug development, this can influence heat dissipation in bulk powder and affect processes like lyophilization and drying. This can be measured using various techniques, including the Transient Plane Source (TPS) or Modified Transient Plane Source (MTPS) methods.[7][8][9]

Data Presentation: Thermal Properties of Aromatic Carboxylic Acids

Thermal PropertySymbolTypical Value (Analogous Compounds)Measurement Technique
Melting PointTm219-222 °C (for 4-Cyanobenzoic acid)[10][11][12]Differential Scanning Calorimetry (DSC)
Enthalpy of FusionΔHfusData to be determined experimentallyDifferential Scanning Calorimetry (DSC)
Decomposition OnsetTd, onsetTypically above 300 °C for similar structures[13]Thermogravimetric Analysis (TGA)
Temperature of Max. Decomposition RateTd, maxData to be determined experimentallyThermogravimetric Analysis (TGA)
Residual Mass @ 600 °C% ResidueData to be determined experimentallyThermogravimetric Analysis (TGA)
Thermal ConductivityκTypically low for powders (e.g., < 1 W/m·K)[14]Transient Plane Source (TPS) / MTPS

Experimental Protocols

Protocol 1: Determination of Melting Point and Enthalpy of Fusion via DSC

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is used to detect thermal events like melting and crystallization.[2][15]

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound powder into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of material during heating.

    • Prepare an identical empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup (Typical Parameters):

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to create a stable, non-reactive atmosphere.

    • Set the temperature program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to 300 °C at a constant heating rate of 10 °C/min. This rate is a common starting point, but may be adjusted to improve resolution.[16]

  • Data Acquisition:

    • Initiate the temperature program and record the heat flow versus temperature. The resulting plot is a DSC thermogram.

  • Data Analysis:

    • Melting Point (Tm): The melting point is determined as the onset temperature or the peak temperature of the endothermic event corresponding to melting.

    • Enthalpy of Fusion (ΔHfus): Integrate the area of the melting peak on the thermogram. The instrument software will calculate the enthalpy in Joules per gram (J/g). This value represents the energy required to melt the sample.

DSC_Workflow start Start sample_prep Sample Preparation (2-5 mg in Al pan) start->sample_prep instrument_setup Instrument Setup (N2 purge, 10°C/min ramp) sample_prep->instrument_setup data_acq Data Acquisition (Record Heat Flow vs. Temp) instrument_setup->data_acq analysis Data Analysis data_acq->analysis tm_result Determine Melting Point (Tm) analysis->tm_result Peak Onset/Max hf_result Calculate Enthalpy of Fusion (ΔHfus) analysis->hf_result Peak Integration end End tm_result->end hf_result->end

Caption: Workflow for DSC analysis of this compound.

Protocol 2: Assessment of Thermal Stability via TGA

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is used to determine the thermal stability and decomposition profile of materials.[4]

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a ceramic or platinum TGA pan.

    • Place the pan onto the highly sensitive TGA balance.

  • Instrument Setup (Typical Parameters):

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to remove any reactive gases.

    • Set the temperature program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. The final temperature should be sufficient to ensure complete decomposition.

  • Data Acquisition:

    • Begin the heating program and record the sample mass as a function of temperature. The resulting plot shows the percentage of initial mass remaining on the y-axis versus temperature on the x-axis.

  • Data Analysis:

    • Decomposition Onset (Td, onset): Identify the temperature at which significant mass loss begins. This is often calculated by the software as the intersection of the baseline tangent and the tangent at the point of maximum mass loss rate.

    • Decomposition Profile: Observe the TGA curve for single or multiple decomposition steps. The first derivative of the TGA curve (DTG curve) can be plotted to clearly identify the temperature of the maximum rate of decomposition for each step.[4]

    • Residual Mass: Note the percentage of mass remaining at the end of the experiment (e.g., at 600 °C).

TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg in TGA pan) start->sample_prep instrument_setup Instrument Setup (N2 purge, 10°C/min ramp to 600°C) sample_prep->instrument_setup data_acq Data Acquisition (Record Mass % vs. Temp) instrument_setup->data_acq analysis Data Analysis data_acq->analysis td_result Determine Decomposition Temp (Td) analysis->td_result Onset of Mass Loss residue_result Calculate Final Residue Mass analysis->residue_result Mass at 600°C end End td_result->end residue_result->end

Caption: Workflow for TGA analysis of this compound.

Protocol 3: Measurement of Thermal Conductivity

The thermal conductivity of a powder is a complex property that depends on factors like particle size, packing density, and interstitial gas pressure.[7] The Modified Transient Plane Source (MTPS) method is a rapid and convenient technique for powders.[8]

Methodology:

  • Sample Preparation:

    • Ensure the this compound powder is dry and free-flowing.

    • Place a sufficient quantity of the powder into the sample holder to completely cover the MTPS sensor surface. The required volume is typically small (a few mL).[8]

    • Apply a consistent and reproducible compressive load to the powder to ensure uniform packing density, as this significantly affects the result.[8][17]

  • Instrument Setup:

    • Connect the MTPS sensor to the thermal conductivity analyzer.

    • Perform a verification check using a standard material with known thermal conductivity (e.g., glycerol, polystyrene) to ensure the instrument is calibrated correctly.

  • Data Acquisition:

    • Initiate the measurement. The instrument applies a momentary heat pulse from the sensor and measures the temperature rise.

    • The software calculates the thermal conductivity based on the rate of heat dissipation into the sample material.

    • Perform multiple measurements (e.g., 3-5 times) on freshly packed samples to ensure reproducibility and calculate an average value.

  • Data Analysis:

    • The primary result is the thermal conductivity (κ), typically reported in units of W/(m·K).

    • Report the measurement temperature and the applied compressive load, as these are critical parameters influencing the final value.

Thermal_Conductivity_Workflow start Start sample_prep Sample Preparation (Place powder in holder, apply load) start->sample_prep instrument_setup Instrument Verification (Check with standard material) sample_prep->instrument_setup data_acq Perform Measurement (Apply heat pulse, record response) instrument_setup->data_acq analysis Data Analysis & Reporting data_acq->analysis kappa_result Calculate Thermal Conductivity (κ) in W/(m·K) analysis->kappa_result Average multiple runs end End kappa_result->end

Caption: Workflow for Thermal Conductivity measurement using an MTPS sensor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Cyanophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(4-Cyanophenoxy)benzoic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Ullmann Condensation.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This route typically involves the reaction of 4-hydroxybenzoic acid with an activated 4-halobenzonitrile (e.g., 4-fluorobenzonitrile or 4-chlorobenzonitrile) in the presence of a base. The cyano group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic attack.[1][2][3]

Troubleshooting Common Issues in SNAr Synthesis

IssueProbable Cause(s)Recommended Solutions
Low or No Product Yield 1. Insufficiently strong base: The phenoxide of 4-hydroxybenzoic acid may not be forming efficiently. 2. Low reaction temperature: The activation energy for the reaction is not being met. 3. Poor choice of leaving group: Chloro or bromo groups are less reactive than fluoro groups in SNAr reactions.[3] 4. Presence of water: Moisture can protonate the phenoxide, reducing its nucleophilicity.1. Use a stronger base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). 2. Increase the reaction temperature, typically in the range of 80-150 °C, depending on the solvent. 3. If possible, use 4-fluorobenzonitrile as the starting material. 4. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Unreacted Starting Materials 1. Short reaction time: The reaction has not gone to completion. 2. Inadequate stoichiometry: Insufficient amount of one of the reactants. 3. Poor mixing: Inhomogeneous reaction mixture.1. Extend the reaction time and monitor the progress using TLC or LC-MS. 2. Use a slight excess (1.1-1.2 equivalents) of the 4-halobenzonitrile. 3. Ensure efficient stirring throughout the reaction.
Formation of Side Products 1. Hydrolysis of the nitrile group: Presence of water and harsh basic conditions can lead to the formation of a carboxylic acid or amide at the cyano position. 2. Decarboxylation: High reaction temperatures might cause the loss of CO₂ from the benzoic acid moiety.1. Use anhydrous conditions and avoid overly strong bases if possible. A milder base like K₂CO₃ is often sufficient. 2. Avoid excessive temperatures. If high temperatures are necessary, consider protecting the carboxylic acid group as an ester, followed by deprotection.
Difficult Product Purification 1. Similar polarity of product and starting materials: Makes separation by column chromatography challenging. 2. Formation of salts: The basic conditions can lead to the formation of carboxylate salts.1. After the reaction, acidify the mixture to protonate the carboxylic acid, making it less polar. This facilitates extraction into an organic solvent. 2. Recrystallization is an effective method for purifying benzoic acid derivatives.[4] Test various solvent systems (e.g., ethanol/water, acetic acid/water).

Experimental Workflow for SNAr Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants 1. Add 4-hydroxybenzoic acid, K₂CO₃, and solvent (e.g., DMF) to a flask. prep_inert 2. Flush with inert gas (N₂ or Ar). prep_reactants->prep_inert add_nitrile 3. Add 4-fluorobenzonitrile. prep_inert->add_nitrile heat 4. Heat the mixture (e.g., 120 °C) with vigorous stirring. add_nitrile->heat monitor 5. Monitor reaction by TLC/LC-MS. heat->monitor cool 6. Cool to room temperature. monitor->cool acidify 7. Acidify with HCl to precipitate the product. cool->acidify filter 8. Filter the crude product. acidify->filter recrystallize 9. Recrystallize from a suitable solvent (e.g., Ethanol/Water). filter->recrystallize dry 10. Dry the purified product under vacuum. recrystallize->dry

Caption: SNAr synthesis workflow for this compound.

Route 2: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol.[5][6] In this case, it would involve reacting a 4-halobenzoic acid (e.g., 4-bromobenzoic acid) with 4-cyanophenol in the presence of a copper catalyst and a base.

Troubleshooting Common Issues in Ullmann Condensation

IssueProbable Cause(s)Recommended Solutions
Low or No Product Yield 1. Inactive copper catalyst: The copper source may be oxidized or of low quality. 2. Inappropriate ligand: The ligand may not be effectively stabilizing the copper catalyst. 3. Harsh reaction conditions: Traditional Ullmann reactions require high temperatures, which can lead to decomposition.[5][7] 4. Base incompatibility: The chosen base might not be optimal for the specific catalyst-ligand system.1. Use a reliable source of a Cu(I) salt, such as CuI or Cu₂O. 2. Screen different ligands. Picolinic acid and various diamines have been shown to be effective.[7] 3. Employ modern ligand-accelerated protocols that allow for milder reaction conditions (lower temperatures). 4. Cs₂CO₃ and K₃PO₄ are often effective bases for Ullmann couplings.
Formation of Homocoupling Byproducts 1. Catalyst deactivation or inappropriate stoichiometry: Can lead to side reactions where the aryl halide couples with itself.1. Ensure the catalyst and ligand are present in the correct ratios. 2. Slowly add the aryl halide to the reaction mixture to maintain a low concentration, which can disfavor homocoupling.
Product Contaminated with Copper 1. Incomplete removal of the copper catalyst during work-up. 1. During the work-up, wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution to remove residual copper salts.
Poor Reproducibility 1. Sensitivity to air and moisture: The catalytic cycle can be sensitive to atmospheric oxygen. 2. Variability in catalyst quality. 1. Perform the reaction under a strictly inert atmosphere. 2. Use a consistent source and batch of the copper catalyst and ligand.

Troubleshooting Logic for Ullmann Condensation

G start Low Yield in Ullmann Synthesis check_catalyst Is the Cu(I) source fresh and reliable? start->check_catalyst check_ligand Is the ligand appropriate and pure? check_catalyst->check_ligand Yes solution_catalyst Use fresh CuI or other Cu(I) source. check_catalyst->solution_catalyst No check_conditions Are reaction conditions (temp, base) optimized? check_ligand->check_conditions Yes solution_ligand Screen alternative ligands (e.g., picolinic acid, diamines). check_ligand->solution_ligand No check_atmosphere Was the reaction run under a strictly inert atmosphere? check_conditions->check_atmosphere Yes solution_conditions Try milder temperatures with a suitable ligand. Test alternative bases (e.g., Cs₂CO₃). check_conditions->solution_conditions No solution_atmosphere Ensure rigorous exclusion of air and moisture. check_atmosphere->solution_atmosphere No

Caption: Decision-making workflow for troubleshooting low yields in Ullmann condensation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for this compound, SNAr or Ullmann Condensation?

A1: The SNAr route is often preferred due to its operational simplicity and avoidance of heavy metal catalysts. The strong electron-withdrawing nature of the cyano group makes 4-halobenzonitriles excellent substrates for SNAr.[1][3] The Ullmann condensation, while effective, can require more rigorous optimization of the catalyst, ligand, and reaction conditions to achieve high yields and can be more sensitive to air and moisture.[5][7]

Q2: What is the best leaving group to use for the 4-halobenzonitrile in the SNAr synthesis?

A2: For SNAr reactions, the reactivity of the leaving group is typically in the order F > Cl > Br > I.[3] Therefore, 4-fluorobenzonitrile is the most reactive and will generally give higher yields under milder conditions compared to 4-chlorobenzonitrile.

Q3: My final product is off-color (yellow or brown). How can I purify it to a white solid?

A3: A common and effective method for purifying benzoic acids is recrystallization.[4] A solvent screen should be performed to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. Activated carbon (charcoal) can also be added during the recrystallization process to remove colored impurities.

Q4: Can I use sodium hydroxide or potassium hydroxide as the base in the SNAr reaction?

A4: While strong hydroxides will deprotonate the phenol, they also significantly increase the risk of hydrolyzing the nitrile group to a carboxylic acid, especially at elevated temperatures. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally recommended as they are strong enough to deprotonate the phenol without promoting significant hydrolysis of the nitrile.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to spots of the starting materials, you can observe the consumption of reactants and the formation of the product.

Experimental Protocols

Protocol 1: SNAr Synthesis of this compound

Materials:

  • 4-hydroxybenzoic acid

  • 4-fluorobenzonitrile

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Ethanol

  • Deionized water

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Flush the flask with nitrogen or argon gas for 5-10 minutes.

  • Add 4-fluorobenzonitrile (1.1 eq) to the mixture.

  • Heat the reaction mixture to 120 °C and stir vigorously.

  • Monitor the reaction progress by TLC until the 4-hydroxybenzoic acid is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing cold water and stir.

  • Slowly add 2M HCl solution while stirring until the pH of the solution is ~2. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a white solid.

  • Dry the product in a vacuum oven.

Protocol 2: Ullmann Condensation Synthesis of this compound

Materials:

  • 4-bromobenzoic acid

  • 4-cyanophenol

  • Copper(I) iodide (CuI)

  • Picolinic acid

  • Cesium carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To a dry Schlenk flask, add 4-bromobenzoic acid (1.0 eq), 4-cyanophenol (1.2 eq), CuI (0.1 eq), picolinic acid (0.2 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction by LC-MS until the 4-bromobenzoic acid is consumed (typically 12-24 hours).

  • Cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with a dilute aqueous solution of ammonium hydroxide to remove copper salts, followed by a water wash.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

References

Technical Support Center: Purification of Crude 4-(4-Cyanophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(4-Cyanophenoxy)benzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Recovery After Recrystallization

  • Question: I am losing a significant amount of my product during recrystallization. What are the possible causes and how can I improve my yield?

  • Answer: Low recovery in recrystallization is a common issue that can be attributed to several factors:

    • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until dissolution is just complete.[1][2]

    • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.

      • Solution: Preheat your filtration apparatus (funnel and receiving flask) before filtering the hot solution.[2][3] If crystals do form, you can try washing them through with a small amount of hot solvent.[1]

    • Incomplete Crystallization: The cooling process may not be sufficient to induce complete crystallization.

      • Solution: After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[4] If crystals still do not form, you can try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure product.[4]

    • Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for the compound at low temperatures.

      • Solution: A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[1][2][3] You may need to screen different solvents or use a solvent system (a mixture of a "good" solvent and a "poor" solvent).

Issue 2: Product is Still Impure After Recrystallization

  • Question: My this compound is still showing impurities (e.g., by TLC or melting point analysis) after one recrystallization. What should I do?

  • Answer: If impurities persist, consider the following:

    • Insoluble Impurities: Some impurities may be insoluble in the recrystallization solvent.

      • Solution: These should be removed by hot gravity filtration of the dissolved crude product.[5]

    • Soluble Impurities: The impurities may have similar solubility profiles to your product.

      • Solution 1: Perform a second recrystallization. The purity of the crystals generally increases with each successive recrystallization, although some product loss is expected.

      • Solution 2: If the impurity is colored, you can try adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored compounds.[3][5] Use charcoal sparingly as it can also adsorb your desired product.

      • Solution 3: If recrystallization is ineffective, column chromatography is a more powerful purification technique to separate compounds with different polarities.

Issue 3: Difficulty with Column Chromatography Separation

  • Question: I am trying to purify my compound using silica gel column chromatography, but I am getting poor separation between my product and an impurity. How can I improve the resolution?

  • Answer: Poor separation in column chromatography can be systematically addressed:

    • Incorrect Mobile Phase Polarity: The polarity of your eluent is crucial for effective separation.

      • Solution: The ideal mobile phase should provide a retention factor (Rf) of 0.1 - 0.4 for the target compound on a TLC plate.[6]

        • If the spots are too high on the TLC plate (high Rf), your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

        • If the spots are too low on the TLC plate (low Rf), your mobile phase is not polar enough. Increase the proportion of the more polar solvent.

    • Column Overloading: Adding too much crude material to the column is a common cause of poor separation.

      • Solution: A general guideline is to use 20-100g of silica gel for every 1g of crude mixture, depending on the difficulty of the separation.

    • Flow Rate: An excessively fast flow rate reduces the interaction time between the compounds and the stationary phase, leading to broader peaks and poorer separation.

      • Solution: Reduce the flow rate to allow for proper equilibration. However, a flow rate that is too slow can lead to band broadening due to diffusion.

Issue 4: Product Will Not Elute from the Column

  • Question: My product seems to be stuck at the top of the silica gel column and is not eluting with my chosen mobile phase. What is wrong?

  • Answer: This indicates that your product is too strongly adsorbed to the silica gel, likely because the mobile phase is not polar enough.

    • Solution: Gradually increase the polarity of your mobile phase. For this compound, which contains a polar carboxylic acid group, you may need to add a small amount of a more polar solvent like methanol or a few drops of acetic acid to your eluent system (e.g., ethyl acetate/hexane) to help elute the compound.

Data Presentation

The following tables summarize typical parameters for the purification of this compound. These are starting points and may require optimization.

Table 1: Recrystallization Solvent Screening

Solvent/SystemExpected Solubility ProfileRecommendation
Ethanol/WaterSoluble in hot ethanol, less soluble in water.Good starting point. Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and then cool.
Acetic Acid/WaterSoluble in hot acetic acid.Can be effective, but residual acetic acid may be difficult to remove.
Acetone/HexaneSoluble in acetone, insoluble in hexane.A possible system. Dissolve in acetone and add hexane until persistent cloudiness is observed.
N,N-Dimethylformamide (DMF)Likely soluble.Use as a last resort due to its high boiling point, which makes it difficult to remove.

Table 2: Column Chromatography Parameters

ParameterTypical Value / Guideline
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexane / Ethyl Acetate gradient (e.g., start with 9:1, gradually increase to 1:1). A small amount of acetic acid (0.5-1%) may be needed to elute the carboxylic acid.
Analyte Rf on TLC 0.1 - 0.4 for optimal separation[6]
Loading Capacity 1g crude material per 20-100g silica gel

Table 3: Expected Purity and Recovery

Purification MethodTypical RecoveryTypical Purity
Recrystallization (single)60-85%>98%
Recrystallization (double)40-70%>99%
Column Chromatography50-90%>99%

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, preheat a gravity filtration setup (funnel and flask) and quickly filter the hot solution.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution turns faintly and persistently cloudy. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold water or a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

  • TLC Analysis: Determine an appropriate mobile phase system by running TLC plates. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will give your product an Rf value between 0.1 and 0.4.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate). If the product does not elute, a small percentage of acetic acid or methanol can be added to the mobile phase.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization

Troubleshooting Workflow for Purification of this compound

Purification_Troubleshooting start Crude Product recrystallization Attempt Recrystallization start->recrystallization dec_purity_recryst Is Product Pure? recrystallization->dec_purity_recryst column_chrom Perform Column Chromatography dec_separation_col Good Separation? column_chrom->dec_separation_col pure_product Pure Product dec_purity_recryst->column_chrom No dec_yield_recryst Is Yield Acceptable? dec_purity_recryst->dec_yield_recryst Yes dec_yield_recryst->pure_product Yes ts_yield Troubleshoot Yield: - Use min. hot solvent - Cool in ice bath - Check solvent choice dec_yield_recryst->ts_yield No dec_separation_col->pure_product Yes ts_separation Optimize Separation: - Adjust mobile phase polarity (TLC) - Reduce column loading - Decrease flow rate dec_separation_col->ts_separation No ts_yield->recrystallization Re-attempt ts_separation->column_chrom Re-attempt

Caption: Troubleshooting workflow for purifying this compound.

References

Troubleshooting common issues in 4-(4-Cyanophenoxy)benzoic acid polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What type of polymerization is suitable for 4-(4-cyanophenoxy)benzoic acid?

A1: Given the presence of a carboxylic acid functional group on an aromatic ring, self-condensation polymerization is the most probable method for producing a polyester. This typically involves heating the monomer at high temperatures, often in the presence of a catalyst, to facilitate the formation of ester linkages with the elimination of water.

Q2: What are the expected properties of poly(this compound)?

A2: The resulting polymer is expected to be a rigid, aromatic polyester. The presence of the polar cyano group may lead to a high glass transition temperature (Tg) and good thermal stability.[1] Solubility might be limited to polar aprotic solvents.

Q3: Are there any major side reactions to be aware of during polymerization?

A3: At elevated temperatures, decarboxylation of the carboxylic acid group can occur, which would limit chain growth. Side reactions involving the nitrile group are also possible at very high temperatures, potentially leading to cross-linking or the formation of triazine rings, which could affect the polymer's properties.[2]

Troubleshooting Guide

Issue 1: Low Polymer Yield or Low Molecular Weight

Question: My polymerization of this compound resulted in a low yield and/or a polymer with low molecular weight. What are the potential causes and how can I address them?

Answer: Low yield and low molecular weight are common issues in polycondensation reactions. Several factors could be contributing to this outcome.

Troubleshooting Steps:

  • Incomplete Water Removal: The removal of the water byproduct is crucial to drive the equilibrium towards polymer formation.

    • Solution: Use an efficient inert gas sweep (e.g., nitrogen or argon) over the reaction mixture. Apply a vacuum, especially in the later stages of the polymerization, to effectively remove water.

  • Insufficient Reaction Time or Temperature: Polycondensation of aromatic acids often requires prolonged reaction times at high temperatures to achieve high molecular weight.

    • Solution: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the viscosity of the reaction mixture as an indicator of molecular weight build-up.

  • Monomer Impurity: Impurities in the this compound monomer can interfere with the polymerization process.

    • Solution: Ensure the monomer is of high purity. Recrystallization of the monomer may be necessary to remove any impurities.

  • Suboptimal Catalyst: The choice and concentration of the catalyst can significantly impact the polymerization rate.

    • Solution: Experiment with different polycondensation catalysts such as antimony oxide, germanium oxide, or titanium alkoxides. Optimize the catalyst concentration.

Issue 2: Polymer Discoloration

Question: The resulting polymer is discolored (e.g., yellow or brown). What could be the cause and how can I prevent it?

Answer: Discoloration is often a sign of thermal degradation or side reactions occurring at high temperatures.

Troubleshooting Steps:

  • Excessive Reaction Temperature: High temperatures can lead to oxidative degradation or other side reactions.

    • Solution: Lower the polymerization temperature. While this may slow down the reaction rate, it can help to prevent discoloration. A temperature optimization study is recommended.

  • Presence of Oxygen: Oxygen can cause oxidative degradation of the polymer at high temperatures.

    • Solution: Ensure the reaction is carried out under a strict inert atmosphere (nitrogen or argon) throughout the entire process.

  • Catalyst-Induced Degradation: Some catalysts can promote side reactions that lead to discoloration.

    • Solution: Evaluate different catalysts or reduce the concentration of the current catalyst.

Issue 3: Poor Polymer Solubility

Question: The synthesized polymer has very poor solubility, making it difficult to characterize. What could be the reason for this?

Answer: Poor solubility can be inherent to the rigid structure of the aromatic polyester or it could be a result of cross-linking.

Troubleshooting Steps:

  • High Crystallinity or Rigidity: Aromatic polyesters are often semi-crystalline and rigid, which limits their solubility.

    • Solution: Try a range of polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), possibly with the addition of salts like lithium chloride to aid dissolution. Gentle heating can also improve solubility.

  • Cross-linking: Unwanted side reactions at high temperatures, potentially involving the nitrile groups, can lead to a cross-linked, insoluble polymer network.[2]

    • Solution: As with discoloration, reducing the reaction temperature and ensuring a strictly inert atmosphere can help to minimize side reactions that lead to cross-linking.

Experimental Protocols & Data

Due to the lack of specific data for this compound polymerization, the following table provides a general starting point for reaction conditions based on the polycondensation of a similar monomer, 4-hydroxybenzoic acid.[3][4]

ParameterRecommended RangeNotes
Temperature 250 - 320 °CStart at a lower temperature and gradually increase.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidation.
Catalyst Antimony(III) oxide, Germanium(IV) oxide, Titanium(IV) butoxideCatalyst concentration typically 100-500 ppm.
Reaction Time 4 - 24 hoursMonitor viscosity to determine completion.
Vacuum 0.1 - 1 mmHgApply in the later stages to remove water.

Visualizations

TroubleshootingWorkflow start Polymerization Issue Identified low_mw Low Molecular Weight / Yield start->low_mw discoloration Discoloration start->discoloration insolubility Insolubility start->insolubility check_h2o Check Water Removal low_mw->check_h2o Possible Cause check_temp_time Check Temp / Time low_mw->check_temp_time Possible Cause check_purity Check Monomer Purity low_mw->check_purity Possible Cause optimize_temp Optimize Temperature discoloration->optimize_temp Possible Cause check_atmosphere Check Inert Atmosphere discoloration->check_atmosphere Possible Cause check_crosslinking Suspect Cross-linking? insolubility->check_crosslinking Possible Cause test_solvents Test Solvents (NMP, DMF, DMSO) insolubility->test_solvents Initial Step solution1 Improve Vacuum / N2 Sweep check_h2o->solution1 Action solution2 Increase Temp / Time check_temp_time->solution2 Action solution3 Purify Monomer check_purity->solution3 Action solution4 Lower Temperature optimize_temp->solution4 Action solution5 Ensure Strict Inert Atmosphere check_atmosphere->solution5 Action check_crosslinking->optimize_temp If yes solution6 Use Additives (LiCl) test_solvents->solution6 Action

Caption: Troubleshooting workflow for common polymerization issues.

PolymerizationPathway monomer This compound (n molecules) oligomer Low Molecular Weight Oligomers + (n-1) H2O monomer->oligomer Heat, Catalyst - H2O polymer High Molecular Weight Polymer + H2O oligomer->polymer Vacuum, High Temp - H2O

Caption: Hypothetical polycondensation pathway for this compound.

References

Side reactions to avoid in the synthesis of 4-(4-Cyanophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of 4-(4-cyanophenoxy)benzoic acid.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the two main stages of the synthesis: the formation of the ether linkage via nucleophilic aromatic substitution (SNAr) and the subsequent hydrolysis of the ester to the final carboxylic acid.

Stage 1: Synthesis of Methyl 4-(4-Cyanophenoxy)benzoate via SNAr Reaction

Q1: My SNAr reaction is slow or incomplete, resulting in a low yield of the desired methyl 4-(4-cyanophenoxy)benzoate. What are the possible causes and solutions?

A1: Low yields are often due to insufficient reaction temperature, inadequate base, or impurities in the starting materials.

  • Insufficient Temperature: The SNAr reaction requires a certain activation energy. If the temperature is too low, the reaction rate will be very slow.

    • Solution: Gradually increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC). Be cautious not to exceed temperatures that could lead to decomposition or side reactions.

  • Inadequate Base: A base, such as potassium carbonate (K₂CO₃), is crucial for deprotonating the hydroxyl group of methyl 4-hydroxybenzoate to form the more nucleophilic phenoxide.

    • Solution: Ensure that the base is anhydrous and used in a sufficient molar excess. For challenging reactions, a stronger base like potassium tert-butoxide might be considered, although this could increase the risk of side reactions.

  • Impurities: Moisture in the starting materials or solvent can quench the phenoxide intermediate and hinder the reaction.

    • Solution: Use anhydrous solvents and ensure starting materials are thoroughly dried before use.

Q2: I am observing the formation of byproducts during the SNAr reaction. What are these likely to be and how can I avoid them?

A2: The primary byproduct of concern is the hydrolysis of the nitrile group.

  • Nitrile Hydrolysis: The cyano group of 4-fluorobenzonitrile can be hydrolyzed to an amide or a carboxylic acid under basic conditions, especially in the presence of water and at elevated temperatures. This would result in the formation of 4-fluorobenzamide or 4-fluorobenzoic acid.

    • Solution: Maintain anhydrous reaction conditions. Use a non-nucleophilic base like potassium carbonate and avoid excessively high temperatures or prolonged reaction times.

Stage 2: Hydrolysis of Methyl 4-(4-Cyanophenoxy)benzoate

Q3: The hydrolysis of the methyl ester is not going to completion. How can I improve the yield of this compound?

A3: Incomplete hydrolysis is a common issue and can be addressed by adjusting the reaction conditions.

  • Insufficient Hydrolysis Time or Temperature: Saponification of the ester requires adequate time and temperature to proceed to completion.

    • Solution: Increase the reflux time and monitor the reaction by TLC until the starting ester is no longer visible.

  • Inadequate Amount of Base: A stoichiometric amount of base (e.g., NaOH or KOH) is required to hydrolyze the ester. An excess is often used to ensure the reaction goes to completion.

    • Solution: Use a moderate excess of the base (e.g., 2-3 equivalents).

Q4: During the workup of the hydrolysis reaction, I am getting a low yield of the final product upon acidification. What could be the reason?

A4: Low recovery after acidification is often due to incomplete precipitation or the formation of soluble byproducts.

  • Incomplete Precipitation: The product may not fully precipitate if the pH is not sufficiently acidic or if the volume of the solution is too large.

    • Solution: Ensure the pH is lowered to approximately 2-3 with a strong acid like HCl. If the product is still soluble, try concentrating the solution or cooling it in an ice bath to promote precipitation.

  • Hydrolysis of the Nitrile Group: If the nitrile group was hydrolyzed to a carboxylic acid during the reaction, the final product would be a dicarboxylic acid, which may have different solubility properties.

    • Solution: This side reaction is best avoided by using milder hydrolysis conditions (e.g., lower temperature, shorter reaction time). If it does occur, purification by recrystallization from a suitable solvent may be necessary.[1][2][3][4][5]

Q5: I am concerned about the potential for decarboxylation of my starting material or product. When is this a risk and how can it be prevented?

A5: Decarboxylation of 4-hydroxybenzoic acid can occur at temperatures exceeding 200°C.

  • Prevention: The SNAr reaction is typically run at temperatures well below 200°C, so decarboxylation of the starting material is unlikely. The final product, this compound, is also susceptible to decarboxylation at very high temperatures, but this is not a concern under normal synthesis and purification conditions.

Quantitative Data Summary

The following table summarizes typical reaction conditions and potential outcomes for the synthesis of this compound.

ParameterStage 1: SNAr ReactionStage 2: Ester Hydrolysis
Reactants Methyl 4-hydroxybenzoate, 4-fluorobenzonitrileMethyl 4-(4-cyanophenoxy)benzoate, NaOH or KOH
Solvent Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Methanol/Water mixture
Base Potassium carbonate (K₂CO₃)Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
Temperature 80-120 °CReflux (65-100 °C)
Reaction Time 4-24 hours2-6 hours
Typical Yield 85-95%>90%
Potential Byproducts 4-fluorobenzamide, 4-fluorobenzoic acid, unreacted starting materialsUnreacted starting ester, 4-(4-carboxyphenoxy)benzoic acid

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(4-Cyanophenoxy)benzoate
  • To a stirred solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 eq).

  • Add 4-fluorobenzonitrile (1.0 eq) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain the crude product.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound
  • Suspend methyl 4-(4-cyanophenoxy)benzoate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 2-3 with concentrated HCl.

  • Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry to yield this compound.

  • Further purification can be achieved by recrystallization from an appropriate solvent such as ethanol/water.[1][2][3][4][5]

Visualizations

Synthesis_Pathway cluster_0 Stage 1: SNAr Reaction cluster_1 Stage 2: Ester Hydrolysis Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl 4-(4-cyanophenoxy)benzoate Methyl 4-(4-cyanophenoxy)benzoate Methyl 4-hydroxybenzoate->Methyl 4-(4-cyanophenoxy)benzoate K2CO3, DMF, 100 °C 4-Fluorobenzonitrile 4-Fluorobenzonitrile 4-Fluorobenzonitrile->Methyl 4-(4-cyanophenoxy)benzoate Methyl 4-(4-cyanophenoxy)benzoate_hydrolysis Methyl 4-(4-cyanophenoxy)benzoate This compound This compound Methyl 4-(4-cyanophenoxy)benzoate_hydrolysis->this compound 1. NaOH, MeOH/H2O, Reflux 2. HCl

Caption: Overall synthetic workflow for this compound.

Side_Reactions 4-Fluorobenzonitrile 4-Fluorobenzonitrile Nitrile Hydrolysis 4-Fluorobenzamide or 4-Fluorobenzoic acid 4-Fluorobenzonitrile->Nitrile Hydrolysis H2O, Base, Heat Methyl 4-(4-cyanophenoxy)benzoate Methyl 4-(4-cyanophenoxy)benzoate Dicarboxylic Acid Byproduct 4-(4-Carboxyphenoxy)benzoic acid Methyl 4-(4-cyanophenoxy)benzoate->Dicarboxylic Acid Byproduct Harsh Hydrolysis Conditions

Caption: Potential side reactions during the synthesis.

References

Optimizing reaction conditions for 4-(4-Cyanophenoxy)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-(4-Cyanophenoxy)benzoic acid

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is a nucleophilic aromatic substitution, specifically a variation of the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an alkali salt of 4-hydroxybenzoic acid with a 4-halobenzonitrile (typically 4-chlorobenzonitrile or 4-fluorobenzonitrile) in a polar, high-boiling solvent.

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

Low yield is a common issue that can be attributed to several factors. A logical troubleshooting workflow should be followed to identify the root cause. Key areas to check include reagent quality, reaction conditions (temperature, time), and the efficiency of the workup and purification steps.

Troubleshooting Low Yield: A Logical Approach

// Reagent issues reagent_purity [label="Purity of Starting Materials?\n(4-halobenzonitrile, 4-hydroxybenzoic acid)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; base_quality [label="Base Anhydrous/Active?\n(e.g., K2CO3, Cs2CO3)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_dry [label="Solvent Dry?\n(e.g., DMF, DMSO)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Condition issues temp [label="Temperature Correct & Stable?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; time [label="Sufficient Reaction Time?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; atmosphere [label="Inert Atmosphere Maintained?\n(If required)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Workup issues ph [label="pH of Acidification Correct?\n(pH 3-5 for precipitation)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Sufficient Extraction?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; recrystal [label="Loss During Recrystallization?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions solution_reagent [label="Solution:\n- Use high-purity reagents.\n- Dry solvents/bases before use.\n- Verify stoichiometry.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; solution_conditions [label="Solution:\n- Calibrate thermometer.\n- Monitor with TLC to determine optimal time.\n- Ensure inert atmosphere setup is leak-proof.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; solution_workup [label="Solution:\n- Use pH meter for accurate acidification.\n- Increase number of extractions.\n- Use minimal cold solvent for washing crystals.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

start -> reagents; start -> conditions; start -> workup;

reagents -> reagent_purity [label="Purity"]; reagents -> base_quality [label="Base"]; reagents -> solvent_dry [label="Solvent"];

conditions -> temp [label="Temp"]; conditions -> time [label="Time"]; conditions -> atmosphere [label="Atmosphere"];

workup -> ph [label="Precipitation"]; workup -> extraction [label="Extraction"]; workup -> recrystal [label="Purification"];

reagent_purity -> solution_reagent [style=dashed]; base_quality -> solution_reagent [style=dashed]; solvent_dry -> solution_reagent [style=dashed];

temp -> solution_conditions [style=dashed]; time -> solution_conditions [style=dashed]; atmosphere -> solution_conditions [style=dashed];

ph -> solution_workup [style=dashed]; extraction -> solution_workup [style=dashed]; recrystal -> solution_workup [style=dashed]; } enddot Caption: Troubleshooting flowchart for diagnosing causes of low reaction yield.

Q3: The color of my final product is off-white or brownish. How can I improve it?

Product discoloration is often due to residual copper catalyst or the formation of polymeric side products at high temperatures.

  • Residual Catalyst: Ensure the product is thoroughly washed. A wash with a dilute acid solution can help remove residual copper salts.

  • Purification: Recrystallization is an effective method for purification.[1] Suitable solvent systems include ethanol/water or acetic acid.[1][2] The use of activated carbon during recrystallization can also help remove colored impurities.[3]

  • Reaction Temperature: Excessively high temperatures can lead to degradation and colored byproducts. Monitor the reaction temperature closely.[4]

Q4: I'm observing significant side products in my analysis. What are they and how can I minimize them?

Common side products can include:

  • Hydrolysis of the nitrile: The cyano group can be hydrolyzed to a carboxylic acid or amide under harsh basic or acidic conditions, especially at high temperatures. Using milder bases or ensuring the reaction is not unnecessarily prolonged can mitigate this.

  • Decarboxylation: At very high temperatures, the benzoic acid moiety may undergo decarboxylation.

  • Self-condensation or polymerization: Side reactions of the starting materials can lead to polymeric impurities.

To minimize side products, focus on optimizing reaction temperature and time. Using modern ligand-accelerated Ullmann conditions may allow for lower reaction temperatures, reducing byproduct formation.[4][5]

Data on Reaction Conditions

Optimizing the choice of base, solvent, and catalyst is critical for maximizing yield. The following tables summarize common parameters.

Table 1: Comparison of Common Bases and Solvents

BaseSolvent(s)Typical Temp. (°C)Notes
Potassium Carbonate (K₂CO₃)Dimethylformamide (DMF), DMSO120 - 160A common and cost-effective choice. Must be anhydrous for best results.
Cesium Carbonate (Cs₂CO₃)DMF, N-Methyl-2-pyrrolidone (NMP)100 - 140More reactive than K₂CO₃, often allowing for lower temperatures and improved yields.[6]
Potassium Hydroxide (KOH)Dimethylformamide (DMF)150 - 170Strong base, effectively forms the phenoxide in situ.[2][4]

Table 2: Influence of Catalyst and Reactant on Synthesis

Aryl HalideCatalyst SystemKey Advantages
4-Fluorobenzonitrile(No catalyst needed)Fluorine is a good leaving group for SNAr; reaction may proceed without copper.
4-ChlorobenzonitrileCuI, Cu₂O, Cu powderRequires a copper catalyst; chloro-group is less reactive.[4]
4-BromobenzonitrileCuI / LigandBromo-group is more reactive than chloro, often used in modern Ullmann couplings.[5]

Experimental Protocol: General Procedure

This protocol describes a general method for the synthesis of this compound via Ullmann condensation.

G monitoring monitoring cool cool monitoring->cool start Start reactants reactants start->reactants end Pure Product dry dry dry->end

Materials:

  • 4-Hydroxybenzoic acid (1.0 equiv)

  • 4-Chlorobenzonitrile (1.0-1.2 equiv)

  • Anhydrous Potassium Carbonate (2.0-2.5 equiv)

  • Copper(I) Iodide (0.1-0.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric Acid (1M or 2M solution)

  • Ethanol and Deionized Water for recrystallization

Procedure:

  • Reaction Setup: To a dry, three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-hydroxybenzoic acid, anhydrous potassium carbonate, and anhydrous DMF.

  • Reactant Addition: Stir the mixture and add 4-chlorobenzonitrile followed by the copper(I) iodide catalyst.

  • Heating: Heat the reaction mixture to 140-160°C under a nitrogen atmosphere and maintain vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzoic acid) is consumed (typically 8-12 hours).

  • Workup - Cooling and Precipitation: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing deionized water.

  • Acidification: While stirring, slowly add hydrochloric acid to the aqueous mixture to adjust the pH to approximately 3-5. A precipitate will form.[7]

  • Filtration: Collect the crude product by suction filtration and wash the solid thoroughly with deionized water to remove inorganic salts.[8]

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a white crystalline solid.[1][8]

  • Drying: Dry the purified product in a vacuum oven.

References

How to prevent degradation of 4-(4-Cyanophenoxy)benzoic acid during polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-(4-Cyanophenoxy)benzoic acid during polymerization processes.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, providing potential causes and recommended solutions.

Q1: I am observing a lower-than-expected molecular weight and broad polydispersity in my final polymer. What could be the cause?

A: A low molecular weight is often indicative of premature chain termination or an imbalance in monomer stoichiometry. One of the primary degradation pathways for this compound at elevated temperatures is decarboxylation.[1][2] The loss of the carboxylic acid functional group prevents it from participating in the step-growth polymerization, effectively acting as a chain-terminating event. This can significantly limit the final molecular weight of the polymer.

Recommended Actions:

  • Verify Reaction Temperature: Ensure your reaction temperature is not exceeding the optimal range. While high temperatures are necessary for nucleophilic aromatic substitution, excessive heat can accelerate decarboxylation.[1]

  • Optimize Heating Profile: Employ a staged heating profile. For instance, start at a lower temperature to facilitate the initial reaction and then gradually increase to the target polymerization temperature.

  • Use a Heat Stabilizer: Incorporate a suitable heat stabilizer to mitigate thermal degradation. (See FAQ 3 for recommendations).

  • Analytical Confirmation: Follow the protocol for "Quantifying Decarboxylation" to determine if this is the root cause.

Q2: My final polymer is exhibiting discoloration (e.g., yellowing or browning). What is the likely cause?

A: Discoloration in high-temperature polymerizations is typically due to thermo-oxidative degradation.[3] This can create chromophores (colored bodies) within the polymer backbone. Potential causes include:

  • Oxygen Contamination: The presence of oxygen at high temperatures can lead to oxidative side reactions.

  • Excessive Temperature or Time: Prolonged exposure to high temperatures, even under an inert atmosphere, can cause thermal degradation and the formation of byproducts.

  • Monomer Impurities: Impurities in the this compound or other monomers can initiate side reactions that lead to color formation.

  • Side Reactions of the Nitrile Group: Although generally stable, the nitrile group can undergo side reactions at very high temperatures, contributing to discoloration.

Recommended Actions:

  • Ensure Inert Atmosphere: Use high-purity inert gas (Nitrogen or Argon) and ensure the reaction vessel is thoroughly purged before and during the polymerization.

  • Review Polymerization Time: Optimize the reaction time to achieve the desired molecular weight without unnecessary exposure to high temperatures.

  • Purify Monomers: Ensure the purity of all monomers and reagents before use.

  • Incorporate Antioxidants: Use primary and secondary antioxidants to prevent oxidative degradation. Hindered phenols are effective primary antioxidants, while phosphites can act as secondary antioxidants.[3][4][5]

Q3: How can I confirm if my monomer is undergoing decarboxylation during the reaction?

A: Confirming decarboxylation involves detecting either the loss of the carboxylic acid group or the formation of the decarboxylated byproduct, 4-phenoxybenzonitrile.

Recommended Analytical Methods:

  • In-process Titration: Periodically take aliquots from the reaction mixture (if feasible), quench them, and titrate with a standardized base. A decrease in the concentration of carboxylic acid groups over time that does not correspond to polymer formation can indicate decarboxylation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the reaction mixture or the final polymer (after purification) for the presence of 4-phenoxybenzonitrile. This molecule is a direct product of decarboxylation.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Monitor the characteristic carbonyl stretch of the carboxylic acid (around 1680-1710 cm⁻¹) and the C=O stretch of the resulting polymer's ketone group. A weakening of the carboxylic acid peak relative to other peaks can suggest its loss. The evolution of carbon dioxide, a byproduct of decarboxylation, can also be detected by analyzing the headspace gas from the reaction.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during polymerization?

A: The two main degradation pathways are:

  • Thermal Decarboxylation: This is the loss of carbon dioxide (CO₂) from the benzoic acid moiety at high temperatures.[1][2] This is often the most significant degradation pathway as it halts chain growth. The resulting byproduct is 4-phenoxybenzonitrile.

  • Thermo-oxidative Degradation: In the presence of oxygen, complex side reactions can occur, leading to chain scission, cross-linking, and the formation of colored impurities.[3]

Q2: What is the optimal temperature range for polymerization to minimize degradation?

A: The optimal temperature is a balance between achieving a sufficient rate for the nucleophilic aromatic substitution reaction and minimizing degradation. For the synthesis of polyaryletherketones (PAEKs), reaction temperatures are typically in the range of 280-340°C.[7] It is crucial to conduct preliminary experiments to determine the lowest possible temperature that yields a polymer with the desired molecular weight within a reasonable timeframe for your specific system.

Q3: Which heat stabilizers are recommended for this type of high-temperature polymerization?

A: A combination of primary and secondary antioxidants is often most effective.[4]

  • Primary Antioxidants (Radical Scavengers): Sterically hindered phenols (e.g., Irganox® 1010, BHT) are effective at scavenging free radicals that initiate degradation.[4][5]

  • Secondary Antioxidants (Hydroperoxide Decomposers): Phosphite-based stabilizers (e.g., Irgafos® 168) decompose hydroperoxides, which are unstable intermediates in the oxidation process.[3][5] The choice and concentration of the stabilizer should be optimized for your specific reaction conditions.

Q4: Can the choice of solvent affect the degradation of the monomer?

A: Yes. The solvent should be thermally stable at the required polymerization temperatures and chemically inert. High-boiling polar aprotic solvents like diphenyl sulfone are commonly used for PEEK synthesis.[7][8] A solvent that degrades can generate radical species or impurities that can, in turn, accelerate the degradation of the monomer or the growing polymer chains. Always use high-purity, anhydrous solvents to avoid side reactions.

Data Presentation

Table 1: Effect of Heat Stabilizers on Polymer Properties

The following table summarizes hypothetical data from experiments aimed at mitigating the degradation of this compound during polymerization with an equimolar amount of a suitable co-monomer (e.g., a bisphenol) at 320°C for 6 hours.

Experiment IDHeat Stabilizer (Concentration)Weight Average Molecular Weight (Mw, kDa)Polydispersity Index (PDI)Polymer Color
CTRL-01None35.43.1Light Brown
STAB-01Hindered Phenol (0.2 wt%)52.82.5Pale Yellow
STAB-02Phosphite (0.2 wt%)48.12.6Pale Yellow
STAB-03Hindered Phenol (0.2 wt%) + Phosphite (0.2 wt%)65.22.2Off-White

Experimental Protocols

Protocol 1: General Polymerization Procedure

This protocol describes a representative nucleophilic aromatic substitution polymerization.

Materials:

  • This compound

  • 4,4'-Difluorobenzophenone (co-monomer)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Diphenyl sulfone (solvent)

  • Toluene (for azeotropic removal of water)

  • High-purity Nitrogen or Argon gas

Procedure:

  • Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet/outlet, and a Dean-Stark trap with a condenser.

  • Charge the flask with this compound, 4,4'-Difluorobenzophenone, anhydrous K₂CO₃, diphenyl sulfone, and toluene.

  • Purge the system with inert gas for at least 30 minutes. Maintain a gentle positive pressure of inert gas throughout the reaction.

  • Heat the mixture to 140-160°C with vigorous stirring to form the phenoxide salt in situ and azeotropically remove water with toluene.

  • After all water has been removed, slowly raise the temperature to distill off the toluene.

  • Once the toluene is removed, gradually increase the reaction temperature to the target polymerization temperature (e.g., 320°C).

  • Maintain the reaction at this temperature for the desired time (e.g., 4-8 hours), monitoring the viscosity of the mixture as an indicator of molecular weight build-up.

  • Cool the reaction mixture to approximately 150°C and precipitate the polymer by pouring the solution into a non-solvent like methanol or acetone.

  • Filter the polymer, wash it extensively with hot water and methanol to remove residual solvent and salts, and dry it in a vacuum oven.

Protocol 2: Quantifying Decarboxylation via GC-MS

Objective: To detect and quantify the byproduct of decarboxylation, 4-phenoxybenzonitrile.

Procedure:

  • Sample Preparation: Dissolve a known mass of the purified final polymer in a suitable solvent (e.g., N-Methyl-2-pyrrolidone or chloroform). If analyzing the crude reaction mixture, take an aliquot and dilute it.

  • Standard Preparation: Prepare a series of standard solutions of 4-phenoxybenzonitrile of known concentrations in the same solvent.

  • GC-MS Analysis:

    • Inject the standard solutions into the GC-MS to establish a calibration curve (peak area vs. concentration).

    • Inject the sample solution into the GC-MS under the same conditions.

    • Identify the peak corresponding to 4-phenoxybenzonitrile based on its retention time and mass spectrum.

  • Quantification: Use the calibration curve to determine the concentration of 4-phenoxybenzonitrile in the sample solution. From this, calculate the percentage of monomer that underwent decarboxylation.

Visualizations

TroubleshootingFlowchart start Problem Observed low_mw Low Molecular Weight / Broad PDI start->low_mw discolor Polymer Discoloration start->discolor check_temp Is Temperature > 340°C? low_mw->check_temp check_inert Is System Fully Inert? discolor->check_inert decarbox High Probability of Decarboxylation check_temp->decarbox Yes analyze_decarbox Analyze for Decarboxylation (GC-MS, Titration) check_temp->analyze_decarbox No optimize_temp Action: Optimize Temperature & Use Stabilizers decarbox->optimize_temp analyze_decarbox->optimize_temp oxidation Probable Thermo-oxidative Degradation check_inert->oxidation No check_purity Check Monomer/Solvent Purity check_inert->check_purity Yes optimize_inert Action: Improve Inerting, Use Antioxidants, Purify Reagents oxidation->optimize_inert check_purity->optimize_inert

Caption: Troubleshooting flowchart for polymerization issues.

DecarboxylationPathway cluster_main Degradation Pathway cluster_impact Impact on Polymerization monomer This compound degraded 4-Phenoxybenzonitrile (Chain Terminator) monomer->degraded High Temperature (>300°C) co2 Carbon Dioxide (CO2) degraded->co2 + impact Premature Chain Termination -> Low Molecular Weight degraded->impact

Caption: Simplified pathway of thermal decarboxylation.

ExperimentalWorkflow cluster_analysis Analysis Methods setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Monomers, Solvent, Base, & Stabilizers setup->reagents polymerize 3. Polymerization (Controlled Heating) reagents->polymerize precipitate 4. Precipitation & Purification polymerize->precipitate analyze 5. Polymer Analysis precipitate->analyze gpc GPC (Mw, PDI) analyze->gpc gcms GC-MS (Degradation) analyze->gcms ftir FTIR (Functional Groups) analyze->ftir

Caption: General experimental and analysis workflow.

References

Technical Support Center: Catalyst Selection for Efficient 4-(4-Cyanophenoxy)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on catalyst selection for the synthesis of 4-(4-cyanophenoxy)benzoic acid, a key intermediate in various research and development applications. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in optimizing your synthetic procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a straightforward question-and-answer format.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The copper catalyst may be oxidized or of low purity.- Use a fresh, high-purity copper catalyst (e.g., CuI).- Consider pre-activating the catalyst if necessary.
Ineffective Ligand: The chosen ligand may not be optimal for the reaction.- Screen different ligands. L-proline and N,N-dimethylglycine are often effective for Ullmann-type couplings.[1]- Ensure the correct catalyst-to-ligand ratio is used.
Insufficient Base: The base may not be strong enough or soluble enough to facilitate the reaction.- Use a stronger base like cesium carbonate (Cs₂CO₃).- Ensure the base is finely powdered for better reactivity.
Presence of Water: Moisture can deactivate the catalyst and hydrolyze starting materials.- Use anhydrous solvents and reagents.- Dry the starting materials before use.
Low Reaction Temperature: The reaction may not have sufficient energy to proceed.- Gradually increase the reaction temperature while monitoring the reaction progress.
Formation of Significant Byproducts Homocoupling of Aryl Halide: The 4-halobenzonitrile may react with itself.- Use a slight excess of the 4-hydroxybenzoic acid.- Optimize the catalyst and ligand system to favor the desired cross-coupling.
Decomposition of Starting Materials or Product: High temperatures can lead to degradation.- Lower the reaction temperature and extend the reaction time.
Hydrolysis of the Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid under certain conditions.- Maintain anhydrous conditions and control the pH during workup.
Difficulty in Product Purification Co-precipitation of Copper Salts: Copper salts may precipitate with the product.- After the reaction, acidify the aqueous solution with dilute HCl before filtration to dissolve copper salts.- Wash the crude product thoroughly with a dilute acid solution followed by water.
Presence of Unreacted Starting Materials: The reaction may not have gone to completion.- Optimize the reaction stoichiometry and reaction time.- Employ chromatographic purification methods if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between a 4-halobenzonitrile (typically 4-chlorobenzonitrile or 4-bromobenzonitrile) and 4-hydroxybenzoic acid.[1][2]

Q2: Which type of catalyst is generally most effective for this synthesis?

A2: Copper(I) catalysts, such as copper(I) iodide (CuI), are widely used and have shown to be effective.[3] The choice of ligand and base is also crucial for achieving high yields.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of starting materials and the appearance of the product. High-performance liquid chromatography (HPLC) can be used for more quantitative analysis.

Q4: What are the key safety precautions to take during this synthesis?

A4: The synthesis often involves high temperatures and potentially toxic reagents. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contamination.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of different copper-based catalyst systems for the synthesis of diaryl ethers, analogous to this compound, via Ullmann condensation. Note: Data for the specific synthesis of this compound is limited in comparative studies; this table provides representative data from similar reactions to guide catalyst selection.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CuIN,N'-dimethylethylenediamine (DMEDA)K₂CO₃DMF803-12Good[3]
CuIL-prolineK₂CO₃DMSO90-150--[1]
CuI6-hydroxy picolinohydrazide--100-Good[2]
CuO-NPsNoneKOHDMAcRoom Temp-Excellent[4]
CuIPPh₃Triphenylphosphine (PPh₃)K₂CO₃Toluene1002460.2[5]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Synthesis of this compound

This protocol is a general guideline based on typical Ullmann condensation conditions. Optimization of specific parameters may be required.

Materials:

  • 4-halobenzonitrile (e.g., 4-chlorobenzonitrile or 4-bromobenzonitrile) (1.0 eq)

  • 4-hydroxybenzoic acid (1.1 eq)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • L-proline (10-20 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

Procedure:

  • To a dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add 4-halobenzonitrile, 4-hydroxybenzoic acid, CuI, L-proline, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of 2-3 to precipitate the product.

  • Filter the solid precipitate and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid/water mixture).

Visualizations

Experimental Workflow for Catalyst Screening

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis start Start reactants Prepare Reactants: 4-halobenzonitrile 4-hydroxybenzoic acid start->reactants setup Set up Parallel Reactions (Varying Catalysts/Ligands) reactants->setup catalyst_systems Prepare Catalyst Systems: - Catalyst (e.g., CuI) - Ligand (e.g., L-proline) - Base (e.g., K2CO3) catalyst_systems->setup heat Heat to Reaction Temperature setup->heat monitor Monitor Progress (TLC/HPLC) heat->monitor workup Quench, Precipitate, and Filter monitor->workup purify Purify Crude Product workup->purify analyze Analyze Product: - Yield - Purity (HPLC, NMR) purify->analyze end End analyze->end

Caption: A generalized workflow for screening different catalyst systems for the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

G cluster_reagents Reagent & Catalyst Issues cluster_conditions Reaction Condition Issues cluster_byproducts Side Reaction Issues start Low Product Yield catalyst Check Catalyst Activity - Use fresh CuI - Ensure anhydrous conditions start->catalyst ligand Evaluate Ligand - Screen different ligands - Check catalyst:ligand ratio start->ligand base Assess Base - Use a stronger base (Cs2CO3) - Ensure fine powder start->base temp Optimize Temperature - Increase temperature gradually start->temp time Extend Reaction Time - Monitor until completion start->time solvent Verify Solvent - Ensure anhydrous solvent start->solvent homocoupling Minimize Homocoupling - Adjust reactant stoichiometry start->homocoupling decomposition Prevent Decomposition - Lower temperature start->decomposition

Caption: A troubleshooting decision tree for diagnosing and resolving low yield issues in the synthesis of this compound.

References

Technical Support Center: Scaling Up the Production of 4-(4-Cyanophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis and purification of 4-(4-Cyanophenoxy)benzoic acid. Below you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate a smooth and efficient scale-up of your production.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and effective methods for synthesizing this compound are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr).

  • Ullmann Condensation: This method involves the copper-catalyzed coupling of an aryl halide (typically 4-bromobenzonitrile or 4-iodobenzonitrile) with 4-hydroxybenzoic acid.

  • Nucleophilic Aromatic Substitution (SNAr): This route utilizes the reaction of an activated aryl halide, most commonly 4-fluorobenzonitrile, with 4-hydroxybenzoic acid in the presence of a base. The strong electron-withdrawing nitrile group on 4-fluorobenzonitrile activates the aromatic ring, making it susceptible to nucleophilic attack by the phenoxide ion of 4-hydroxybenzoic acid.

Q2: Which synthetic route is generally preferred for scale-up?

A2: For larger-scale production, the SNAr reaction using 4-fluorobenzonitrile is often preferred. This is due to several factors: it typically requires milder reaction conditions compared to the often high temperatures of traditional Ullmann condensations, avoids the use of a heavy metal catalyst which can be difficult to remove completely from the final product, and the starting materials are readily available.

Q3: What are the critical parameters to control for a successful synthesis?

A3: Regardless of the chosen route, several parameters are crucial for achieving high yield and purity:

  • Purity of Starting Materials: Ensure all reactants are of high purity to avoid side reactions.

  • Anhydrous Conditions: For Ullmann condensations, in particular, the presence of water can lead to side reactions such as dehalogenation.

  • Temperature Control: Both reactions are sensitive to temperature. Maintaining the optimal temperature is key to maximizing yield and minimizing byproduct formation.

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for reaction efficiency.

Troubleshooting Common Synthesis Issues

Q4: I am experiencing low yields in my Ullmann condensation. What are the likely causes and how can I improve it?

A4: Low yields in Ullmann diaryl ether syntheses are a common issue. Here are some potential causes and solutions:

  • Inactive Catalyst: The copper catalyst, particularly if it is not a Cu(I) salt, may be inactive. Ensure you are using a high-quality Cu(I) source like CuI and consider using fresh catalyst.

  • Inappropriate Ligand: The choice of ligand is crucial for modern, lower-temperature Ullmann reactions. If you are not using a ligand, consider adding one. If you are, you may need to screen different ligands to find the most effective one for your substrate combination.

  • Incorrect Base: The base may not be strong enough or may have poor solubility in your solvent. Finely powdered and dry bases like potassium carbonate or cesium carbonate are often effective.

  • Reaction Temperature Too Low: Traditional Ullmann reactions often require high temperatures. If you are using a less reactive aryl halide, you may need to increase the temperature.

Q5: My SNAr reaction is sluggish or incomplete. What can I do?

A5: If your SNAr reaction is not proceeding as expected, consider the following:

  • Base Strength: Ensure the base is strong enough to fully deprotonate the 4-hydroxybenzoic acid to its more nucleophilic phenoxide form.

  • Solvent Polarity: Polar aprotic solvents like DMSO or DMF are generally preferred as they can solvate the cation of the base, increasing the nucleophilicity of the phenoxide.

  • Leaving Group: The reactivity of the aryl halide follows the order F > Cl > Br > I in SNAr reactions. If you are using a less reactive halide, you may need to use more forcing conditions (higher temperature, stronger base).

Q6: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A6:

  • Ullmann Condensation: A common side reaction is the homocoupling of the aryl halide. This can often be minimized by using a slight excess of the phenol component and optimizing the catalyst and ligand system. Dehalogenation of the aryl halide can also occur, which can be suppressed by ensuring anhydrous conditions.

  • SNAr Reaction: Side reactions are generally less common in SNAr if the conditions are well-controlled. However, at very high temperatures, decomposition of the starting materials or product can occur.

Purification and Analysis

Q7: What is the recommended method for purifying crude this compound?

A7: Recrystallization is a highly effective method for purifying the final product. A suitable solvent system is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvent systems for benzoic acid derivatives include ethanol/water or acetic acid/water mixtures.

Q8: How can I confirm the identity and purity of my final product?

A8: The identity and purity of this compound can be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the nitrile (C≡N), carboxylic acid (C=O and O-H), and ether (C-O-C) functional groups.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that optimal conditions may vary depending on the specific scale and equipment used.

Table 1: Ullmann Condensation Reaction Parameters

ParameterValueNotes
Aryl Halide 4-BromobenzonitrileAryl iodides can also be used and may be more reactive.
Phenol 4-Hydroxybenzoic acidUse of the methyl ester (methyl 4-hydroxybenzoate) followed by hydrolysis is also common.
Catalyst Copper(I) Iodide (CuI)5-10 mol% is a typical catalyst loading.
Ligand L-proline or N,N-dimethylglycineOptional, but can significantly improve yield and allow for milder conditions.
Base Potassium Carbonate (K2CO3)Cesium carbonate (Cs2CO3) can also be used and is often more effective.
Solvent Dimethylformamide (DMF) or DMSOHigh-boiling polar aprotic solvents are preferred.
Temperature 120-160 °CHigher temperatures may be required for less reactive starting materials.
Reaction Time 12-24 hoursMonitor by TLC for completion.
Typical Yield 60-80%Highly dependent on specific conditions and purity of reagents.

Table 2: SNAr Reaction Parameters

ParameterValueNotes
Aryl Halide 4-FluorobenzonitrileThe most common and reactive starting material for this route.
Phenol 4-Hydroxybenzoic acidCan also use the corresponding carboxylate salt directly.
Base Potassium Carbonate (K2CO3)Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used.
Solvent Dimethyl Sulfoxide (DMSO)DMF is also a suitable solvent.
Temperature 80-120 °CMilder conditions compared to the Ullmann condensation.
Reaction Time 4-12 hoursGenerally faster than the Ullmann reaction.
Typical Yield 75-90%Often provides higher yields than the Ullmann condensation.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol describes a general procedure for the copper-catalyzed synthesis of this compound.

Materials:

  • 4-Bromobenzonitrile

  • 4-Hydroxybenzoic acid

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K2CO3), finely powdered and dried

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), 4-bromobenzonitrile (1.1 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 140 °C and stir for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 1 M HCl, which should precipitate the crude product.

  • Filter the precipitate and wash with water.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of this compound via SNAr Reaction

This protocol outlines a general procedure for the synthesis of this compound via nucleophilic aromatic substitution.

Materials:

  • 4-Fluorobenzonitrile

  • 4-Hydroxybenzoic acid

  • Potassium Carbonate (K2CO3), finely powdered

  • Dimethyl Sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 1 M solution

  • Water

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 4-hydroxybenzoic acid (1.0 eq) and K2CO3 (1.5 eq) in DMSO.

  • Heat the mixture to 100 °C and stir for 1 hour to form the potassium salt of 4-hydroxybenzoic acid.

  • Add 4-fluorobenzonitrile (1.05 eq) to the reaction mixture.

  • Continue stirring at 100 °C for 8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove any remaining DMSO and inorganic salts.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Ullmann Synthesis

G start Low Yield in Ullmann Synthesis check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst and Ligand check_reagents->check_catalyst Reagents OK reagent_issue Impure starting materials? Incorrect stoichiometry? check_reagents->reagent_issue check_conditions Assess Reaction Conditions check_catalyst->check_conditions Catalyst/Ligand OK catalyst_issue Inactive Cu(I) source? Ineffective ligand? check_catalyst->catalyst_issue check_workup Review Workup and Purification check_conditions->check_workup Conditions OK conditions_issue Temperature too low? Incorrect base or solvent? check_conditions->conditions_issue workup_issue Product loss during extraction? Incomplete precipitation? check_workup->workup_issue solution Implement Corrective Actions: - Purify reagents - Use fresh catalyst - Optimize temperature/base - Adjust workup pH check_workup->solution

Caption: Troubleshooting workflow for low yield in Ullmann synthesis.

Experimental Workflow for SNAr Synthesisdot

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 1. Combine 4-hydroxybenzoic acid and K2CO3 in DMSO B 2. Heat to 100°C for 1h A->B C 3. Add 4-fluorobenzonitrile B->C D 4. Stir at 100°C for 8h (Monitor by TLC) C->D E 5. Cool and pour into water D->E F 6. Acidify with HCl to precipitate E->F G 7. Filter and wash with water F->G H 8. Recrystallize from ethanol/water G->H I I H->I Pure Product

Resolving solubility issues with 4-(4-Cyanophenoxy)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Cyanophenoxy)benzoic acid. Our aim is to help you resolve common solubility issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is not dissolving in my chosen organic solvent. What should I do first?

A1: The first step is to verify the solvent's polarity and compare it to the structural characteristics of this compound. This molecule possesses both polar (carboxylic acid, cyano group, ether linkage) and non-polar (benzene rings) features. The general principle of "like dissolves like" is a good starting point. If your initial solvent is purely non-polar (e.g., hexane, toluene), or highly polar and protic (e.g., water without pH adjustment), you may face solubility challenges.

Consider the following troubleshooting workflow:

Caption: Troubleshooting workflow for solubility issues.

Q2: What types of organic solvents are generally recommended for aromatic carboxylic acids like this one?

A2: Polar aprotic solvents are often a good starting point for dissolving aromatic carboxylic acids. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are typically effective due to their ability to disrupt the strong intermolecular hydrogen bonding present in the crystal lattice of carboxylic acids. For less polar systems, a co-solvent approach may be necessary.

Here is a general guide to solvent selection:

G substance {this compound | { Polar Groups: -COOH, -CN, Ether | Non-Polar Groups: 2x Benzene Rings}} solvents High Polarity (Protic) High Polarity (Aprotic) Intermediate Polarity Low Polarity (Non-Polar) substance->solvents:f1  Best Initial Choice   substance->solvents:f2  Good for Co-solvent Systems   substance->solvents:f0  Poor (unless basified)   substance->solvents:f3  Generally Poor   Water, Methanol Water, Methanol solvents:f0->Water, Methanol DMSO, DMF, Acetone DMSO, DMF, Acetone solvents:f1->DMSO, DMF, Acetone THF, Ethyl Acetate, Dichloromethane THF, Ethyl Acetate, Dichloromethane solvents:f2->THF, Ethyl Acetate, Dichloromethane Toluene, Hexane Toluene, Hexane solvents:f3->Toluene, Hexane

Caption: Logic for solvent selection based on polarity.

Q3: I've tried gentle heating, but the compound precipitates out upon cooling. How can I maintain solubility?

A3: This indicates that you are creating a supersaturated solution at a higher temperature. To maintain solubility at room temperature, you may need to use a co-solvent system or a different primary solvent altogether. Adding a small percentage of a highly polar solvent like DMSO to your current solvent can sometimes be enough to keep the compound in solution upon cooling.

Q4: Can I use pH modification to improve solubility in an organic solvent system?

A4: Direct pH modification is most effective in aqueous or protic solutions.[1][2][3] The carboxylic acid group can be deprotonated to form a much more soluble carboxylate salt by adding a base.[2][3] If your system involves a biphasic mixture (e.g., water and an organic solvent), adjusting the pH of the aqueous layer can significantly impact the partitioning and solubility of the compound.[4] For purely organic, aprotic systems, this method is not applicable.

Solubility Data Overview

Solvent ClassExamplesPredicted SolubilityRecommendations & Remarks
Polar Aprotic DMSO, DMFHighRecommended as initial solvents for creating stock solutions. Their high polarity effectively solvates the polar groups of the molecule.
Acetone, AcetonitrileModerateMay require gentle heating or sonication to achieve desired concentration. Good for applications where DMSO/DMF are not suitable.
Polar Protic Methanol, EthanolLow to ModerateSolubility is often limited but can be improved with heating.[5] Methanol is generally better than ethanol.[6]
WaterVery LowInsoluble at neutral pH. Solubility significantly increases with the addition of a base (e.g., NaOH, K₂CO₃) to form the corresponding salt.[1][2]
Ethers Tetrahydrofuran (THF)ModerateA good intermediate polarity solvent that can be effective.
Halogenated Dichloromethane (DCM), ChloroformLowGenerally poor solvents for this compound due to the strong intermolecular forces of the solute.
Aromatic Toluene, BenzeneVery LowNot recommended as primary solvents. Can be used as the non-polar component in a co-solvent system.
Non-Polar Hexane, HeptaneInsolubleUnlikely to be effective solvents.

Experimental Protocols

Protocol 1: Screening for Suitable Solvents

Objective: To empirically determine the best solvent or co-solvent system for this compound at a desired concentration.

Materials:

  • This compound

  • A selection of solvents from the table above (e.g., DMSO, DMF, THF, Methanol, Acetonitrile, Toluene)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Magnetic stirrer and stir bars or vortex mixer

  • Heating block or water bath

  • Analytical balance

Methodology:

  • Weigh a small, precise amount of this compound (e.g., 5 mg) into several labeled vials.

  • Add a measured volume of a single solvent to the first vial to achieve the target concentration (e.g., 1 mL for a 5 mg/mL solution).

  • Stir or vortex the mixture vigorously at room temperature for 5-10 minutes.

  • Observe the vial. If the solid is completely dissolved, the solvent is suitable at this concentration.

  • If the solid is not fully dissolved, gently heat the vial (e.g., to 40-50 °C) while stirring for another 10 minutes.[2] Caution: Ensure the temperature is well below the solvent's boiling point and the compound's degradation temperature.

  • If the solid dissolves with heat, allow the solution to cool to room temperature and observe if precipitation occurs.

  • If the compound remains insoluble or precipitates upon cooling, repeat the process with other solvents or consider a co-solvent system (Protocol 2).

  • Document all observations, including partial or complete dissolution at room temperature and with heating.

Protocol 2: Developing a Co-solvent System

Objective: To enhance the solubility of this compound in a primarily low-to-intermediate polarity solvent.

Materials:

  • Same as Protocol 1, with the addition of a high-polarity co-solvent (e.g., DMSO or DMF).

Methodology:

  • Suspend a known amount of this compound in your primary, lower-polarity solvent (e.g., THF or Toluene).

  • While stirring, add a polar co-solvent (e.g., DMSO) dropwise or in small increments (e.g., 1-5% of the total volume).[2]

  • Allow the mixture to stir for several minutes after each addition, observing for dissolution.

  • Continue adding the co-solvent until the solid is completely dissolved.

  • Note the final ratio of the solvents. This ratio can be optimized to use the minimum amount of co-solvent necessary for dissolution, which is often critical for subsequent experimental steps.

  • This technique of adding a water-miscible organic solvent can significantly increase the aqueous solubility of a lipophilic compound.[7]

References

Technical Support Center: Enhancing the Thermal Stability of Polymers Derived from 4-(4-Cyanophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing experiments related to polymers derived from 4-(4-cyanophenoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal properties of polyamides derived from this compound?

Q2: How does the this compound monomer influence the properties of the resulting polymer?

A2: The this compound monomer imparts a unique combination of properties to the polymer chain:

  • Rigidity and Thermal Stability: The two aromatic rings connected by an ether linkage contribute to the rigidity of the polymer backbone, which is a key factor for high thermal stability.

  • Polarity: The pendant cyano (-CN) group is highly polar. This can lead to strong dipole-dipole interactions between polymer chains, potentially increasing the glass transition temperature and improving mechanical properties.

  • Solubility: The ether linkage can enhance solubility in organic solvents compared to fully aromatic polyamides without such flexible linkages. However, the overall solubility will still be limited due to the rigid aromatic structure and strong intermolecular forces. Aromatic polyamides with pendant cyano groups have been reported to be soluble in polar aprotic solvents like NMP, DMAc, and DMSO[2].

  • Potential for Crosslinking: The nitrile groups can potentially be used as sites for crosslinking reactions upon thermal treatment, which can further enhance the thermal stability of the polymer[2].

Q3: What are the most suitable polymerization methods for this compound?

A3: As this compound is an aromatic amino acid (possessing both a carboxylic acid and a reactive site for amine formation, assuming it's reacted with a diamine), several polycondensation methods are suitable for synthesizing high-performance aromatic polyamides. Two common and effective methods are:

  • Low-Temperature Solution Polycondensation: This method typically involves the use of a diacid chloride (derived from this compound if copolymerizing) and a diamine in a polar aprotic solvent at low temperatures.

  • High-Temperature Solution Polycondensation (e.g., Yamazaki-Higashi Phosphorylation): This method allows for the direct polycondensation of dicarboxylic acids and diamines (or an aminocarboxylic acid) at elevated temperatures in the presence of a phosphorylation agent like triphenyl phosphite and pyridine. This method avoids the need to prepare reactive acid chlorides[3][4].

Q4: How can I improve the solubility of polyamides derived from this monomer?

A4: Aromatic polyamides are often difficult to dissolve. To improve the solubility of polymers derived from this compound, consider the following strategies:

  • Incorporate Flexible Linkages: Copolymerize with monomers containing flexible aliphatic chains or additional ether linkages to disrupt the rigid chain packing.

  • Introduce Bulky Side Groups: Use co-monomers with bulky pendant groups to increase the distance between polymer chains and reduce intermolecular interactions[5].

  • Use a Co-solvent System: A mixture of polar aprotic solvents, sometimes with the addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl2), can help to break up the strong hydrogen bonding between polyamide chains and improve solubility[6].

  • Control Molecular Weight: Lower molecular weight polymers will generally exhibit better solubility.

Troubleshooting Guides

Synthesis & Polymerization
Issue Possible Causes Troubleshooting Steps
Low polymer yield or low molecular weight 1. Impure monomers. 2. Non-stoichiometric ratio of monomers (in case of copolymerization). 3. Presence of moisture in the reaction. 4. Inefficient removal of condensation byproducts (e.g., water). 5. Reaction temperature is too low or reaction time is too short.1. Recrystallize or purify all monomers before use. 2. Carefully measure and ensure a 1:1 stoichiometric balance of reactive functional groups. 3. Dry all glassware and solvents thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Use a Dean-Stark trap or a high-boiling solvent to effectively remove water. 5. Optimize the reaction temperature and time based on literature for similar systems.
Gel formation during polymerization 1. Presence of trifunctional impurities in monomers. 2. Side reactions at high temperatures, such as crosslinking of cyano groups. 3. Polymer concentration is too high.1. Ensure high purity of monomers. 2. Lower the reaction temperature or shorten the reaction time at high temperatures. 3. Reduce the initial monomer concentration in the solvent.
Polymer precipitates out of solution during reaction 1. The chosen solvent is not suitable for the resulting polymer. 2. The molecular weight of the polymer has increased beyond its solubility limit in the reaction medium.1. Use a solvent known to be effective for aromatic polyamides, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). 2. Add a salt like LiCl or CaCl2 to the reaction mixture to enhance polymer solubility.
Thermal Analysis (TGA/DSC)
Issue Possible Causes Troubleshooting Steps
Inconsistent decomposition temperatures in TGA 1. Different heating rates used between experiments. 2. Variation in sample size. 3. Different purge gas or flow rate.1. Use a consistent heating rate for all comparative analyses (e.g., 10 °C/min). 2. Use a consistent and small sample mass (typically 5-10 mg)[7]. 3. Ensure the same purge gas (e.g., nitrogen for inert atmosphere) and flow rate are used for all experiments.
Broad or weak glass transition (Tg) in DSC 1. The polymer is semi-crystalline. 2. The sample is not fully dried, and evaporating moisture is obscuring the transition. 3. The heating/cooling rate is too fast or too slow. 4. The sample mass is too small.1. Perform a second heating scan after a controlled cooling cycle to observe a more defined Tg in the amorphous phase. 2. Dry the sample thoroughly under vacuum before analysis. Perform an initial heating scan to remove residual moisture, then cool and perform a second heating scan for analysis. 3. An optimal heating rate is often 10-20 °C/min. Experiment with different rates to find the best resolution. 4. Use an adequate sample mass (typically 5-10 mg).
Unusual peaks or steps in TGA/DSC curves 1. Presence of residual solvent or absorbed moisture. 2. Decomposition of additives or impurities. 3. Instrument artifacts.1. A weight loss at low temperatures (below 150°C) in TGA usually corresponds to the evaporation of volatiles. Dry the sample before analysis. 2. If known, compare the decomposition profile with that of the pure additives. 3. Run a blank experiment with an empty pan to identify any instrument-related artifacts.

Data Presentation

Table 1: Representative Thermal Properties of Aromatic Polyamides with Similar Structural Features

Polymer SystemGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (Td10) (°C) (in N2)Reference
Aromatic polyamides with ether and bulky xanthene groups236 - 298490 - 535[1]
Aromatic polyamides with phenoxy-substituted benzophenone segments237 - 254>400 (initial decomposition)[1][2]
Polyamides with pendant cyano groupsNot reported409 - 438 (5% weight loss)[2]
Aromatic polyamides with anthraquinone-quinoxaline units230 - 323362 - 433[1]
Amorphous polyamides with ether linkages197 - 204>336 (no mass loss below)[1]

Note: Data for the specific homopolymer of this compound is not available in the cited literature. The values presented are for structurally related aromatic polyamides to provide an expected range of thermal properties.

Experimental Protocols

Protocol 1: Synthesis of Polyamide via Yamazaki-Higashi Phosphorylation

This protocol describes a general procedure for the direct polycondensation of an aromatic aminocarboxylic acid.

Materials:

  • This compound (monomer)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl), anhydrous

  • Triphenyl phosphite (TPP)

  • Pyridine, anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound (1 equivalent), anhydrous LiCl (5-10% w/v of solvent), and anhydrous NMP.

  • Stir the mixture at room temperature under a nitrogen atmosphere until the monomer and LiCl are completely dissolved.

  • Add anhydrous pyridine (2 equivalents) and triphenyl phosphite (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 100-120°C and maintain for 3-6 hours. The solution will become viscous as the polymerization proceeds.

  • After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Collect the fibrous polymer by filtration and wash it thoroughly with hot water and then with methanol to remove residual solvent and byproducts.

  • Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

Protocol 2: Thermogravimetric Analysis (TGA)

Instrument: TGA instrument (e.g., TA Instruments Q500, PerkinElmer TGA 4000)

Procedure:

  • Place 5-10 mg of the dry polymer sample into a TGA pan (platinum or alumina).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from room temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a constant heating rate of 10°C/min.

  • Record the weight loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition and the temperature at 5% or 10% weight loss (Td5 or Td10).

Protocol 3: Differential Scanning Calorimetry (DSC)

Instrument: DSC instrument (e.g., TA Instruments Q2000, Mettler Toledo DSC 3)

Procedure:

  • Weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan and seal it hermetically.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Equilibrate the sample at a low temperature (e.g., 30°C).

  • First Heating Scan: Heat the sample to a temperature above its expected glass transition and melting point (if any) at a heating rate of 10°C/min. This scan is used to erase the thermal history of the sample.

  • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

  • Second Heating Scan: Heat the sample again at 10°C/min to the final temperature.

  • Analyze the data from the second heating scan to determine the glass transition temperature (Tg), which appears as a step change in the heat flow curve.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis s1 Monomer Dissolution (this compound in NMP/LiCl) s2 Addition of Reagents (Pyridine, TPP) s1->s2 s3 Polycondensation (100-120°C, 3-6h) s2->s3 s4 Precipitation (in Methanol) s3->s4 s5 Washing & Filtration s4->s5 s6 Drying (Vacuum Oven) s5->s6 a1 TGA Analysis (5-10 mg, 10°C/min in N2) s6->a1 a2 DSC Analysis (5-10 mg, 10°C/min, 2nd heat) s6->a2

Caption: Experimental workflow for the synthesis and thermal analysis of polymers.

troubleshooting_workflow start Low Polymer Molecular Weight? impure_monomers Are monomers pure? start->impure_monomers Yes stoichiometry Is stoichiometry 1:1? impure_monomers->stoichiometry Yes purify Purify monomers impure_monomers->purify No moisture Is the reaction anhydrous? stoichiometry->moisture Yes adjust_stoichiometry Recalculate and re-weigh monomers stoichiometry->adjust_stoichiometry No dry_reagents Dry solvents and glassware; use inert atmosphere moisture->dry_reagents No optimize_conditions Optimize reaction time and temperature moisture->optimize_conditions Yes purify->start adjust_stoichiometry->start dry_reagents->start

Caption: Troubleshooting decision tree for low molecular weight in polymerization.

signaling_pathway cluster_properties Key Structural Features cluster_performance Resulting Polymer Properties Monomer This compound Polymerization Polycondensation Monomer->Polymerization Polymer Aromatic Polyamide Polymerization->Polymer RigidBackbone Rigid Aromatic Backbone Polymer->RigidBackbone PolarGroup Pendant Cyano Group Polymer->PolarGroup FlexibleLink Ether Linkage Polymer->FlexibleLink ThermalStability High Thermal Stability (High Tg, Td) RigidBackbone->ThermalStability PolarGroup->ThermalStability Mechanical Good Mechanical Properties PolarGroup->Mechanical Solubility Moderate Solubility (in polar aprotic solvents) FlexibleLink->Solubility

Caption: Relationship between monomer structure and polymer properties.

References

Validation & Comparative

A Comparative Analysis of 4-(4-Cyanophenoxy)benzoic Acid and Other Benzoic Acid Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties and biological activities of 4-(4-Cyanophenoxy)benzoic acid and related benzoic acid derivatives, offering a comparative perspective for their application in scientific research and pharmaceutical development.

This guide provides a comprehensive comparative analysis of this compound alongside other key benzoic acid derivatives, namely 4-Hydroxybenzoic acid, 4-Aminobenzoic acid, and 4-Cyanobenzoic acid. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource detailing the physicochemical properties and biological activities of these compounds, supported by experimental data and protocols.

Comparative Physicochemical Properties

The structural variations among these benzoic acid derivatives, specifically the substituent at the para-position, significantly influence their physicochemical properties such as acidity (pKa), melting point, and solubility. These parameters are critical in determining the compounds' behavior in biological systems and their suitability for various applications. A summary of these properties is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKaMelting Point (°C)Solubility
This compound C₁₄H₉NO₃239.23[1]Data not readily available243-247Data not readily available
4-Hydroxybenzoic acid C₇H₆O₃138.124.54213-217[2]5 g/L in water[3]
4-Aminobenzoic acid C₇H₇NO₂137.142.38 (acid), 4.85 (amino)[4]187-189[5]5.39 g/L in water at 25°C[4]
4-Cyanobenzoic acid C₈H₅NO₂147.133.55[6]219-221[6]1.2 g/L in water[6]

Biological Activities and Potential Therapeutic Applications

Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, making them promising candidates for drug discovery and development. The primary activities of interest for the compounds discussed in this guide are their antioxidant and anticancer properties.

Antioxidant Activity

Benzoic acid derivatives can act as antioxidants by scavenging free radicals. This activity is crucial in combating oxidative stress, which is implicated in numerous diseases. The antioxidant potential of these compounds can be evaluated using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being a common and reliable method.

Anticancer Activity

Several benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7] Their mechanisms of action are diverse and can involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and differentiation. Two such pathways are the Histone Deacetylase (HDAC) inhibition pathway and the Pregnane X Receptor (PXR) signaling pathway.

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of these compounds, detailed experimental protocols for the DPPH and MTT assays are provided below.

DPPH Radical Scavenging Assay Protocol

This protocol outlines the procedure for determining the antioxidant activity of benzoic acid derivatives using the DPPH assay.

Principle: The DPPH assay is a colorimetric method based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH solution becomes colorless or yellow upon reduction, and the change in absorbance is measured spectrophotometrically to quantify the radical scavenging activity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (benzoic acid derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample preparation: Dissolve the test compounds and the positive control in methanol or ethanol to prepare a series of concentrations.

  • Assay:

    • Add a fixed volume of the DPPH solution (e.g., 180 µL) to each well of a 96-well plate.

    • Add a small volume of the test compound or control solution (e.g., 20 µL) to the respective wells.

    • For the blank, add the solvent used for the samples instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the sample.

MTT Assay Protocol for Cytotoxicity

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used method to assess cell viability and the cytotoxic potential of compounds.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance after solubilizing the crystals.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (benzoic acid derivatives)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Calculation of Cell Viability: The percentage of cell viability can be calculated using the following formula:

% Cell Viability = (Absorbance_treated / Absorbance_control) x 100

Where:

  • Absorbance_treated is the absorbance of cells treated with the test compound.

  • Absorbance_control is the absorbance of untreated cells.

Signaling Pathway Visualizations

To illustrate the potential mechanisms of anticancer activity of benzoic acid derivatives, the following diagrams depict the Histone Deacetylase (HDAC) inhibition and Pregnane X Receptor (PXR) signaling pathways.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus HDAC HDAC Histones Histones HDAC->Histones Deacetylation DNA DNA Histones->DNA Condensed Chromatin (Gene Repression) Acetylated_Histones Acetylated Histones Acetylated_Histones->DNA Relaxed Chromatin (Gene Activation) Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Benzoic_Acid_Derivative Benzoic Acid Derivative (Inhibitor) Benzoic_Acid_Derivative->HDAC Inhibition

Caption: Simplified signaling pathway of Histone Deacetylase (HDAC) inhibition by benzoic acid derivatives.

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PXR PXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerization with RXR DNA DNA PXR_RXR->DNA Binds to Response Element Target_Genes Target Gene Expression (e.g., CYP3A4) DNA->Target_Genes Metabolism Drug/Xenobiotic Metabolism Target_Genes->Metabolism Benzoic_Acid_Derivative Benzoic Acid Derivative (Agonist) Benzoic_Acid_Derivative->PXR Activation

Caption: Overview of the Pregnane X Receptor (PXR) activation pathway by benzoic acid derivatives.

References

A Comparative Guide to Validating the Purity of Synthesized 4-(4-Cyanophenoxy)benzoic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of synthesized 4-(4-Cyanophenoxy)benzoic acid purity using High-Performance Liquid Chromatography (HPLC). The methodologies outlined herein are designed to ensure the accurate quantification of the target compound and the identification of potential process-related impurities. This document offers a detailed experimental protocol, a comparative analysis of chromatographic conditions, and a discussion on potential synthetic byproducts.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved through a nucleophilic aromatic substitution reaction such as the Williamson ether synthesis, may result in the presence of unreacted starting materials and side products. Therefore, a robust analytical method is imperative to ascertain the purity of the synthesized compound, which is a critical parameter for its application in research and development. Reversed-phase HPLC (RP-HPLC) with UV detection is the most suitable method for this purpose due to its high resolution, sensitivity, and quantitative accuracy for non-volatile aromatic compounds.

Predicted Impurity Profile

The probable synthetic route for this compound involves the reaction of a salt of 4-hydroxybenzoic acid with an activated 4-halobenzonitrile (e.g., 4-fluorobenzonitrile or 4-chlorobenzonitrile). Based on this, the following impurities can be anticipated:

Impurity Chemical Structure Origin
4-Hydroxybenzoic acidHO-C₆H₄-COOHUnreacted starting material
4-FluorobenzonitrileF-C₆H₄-CNUnreacted starting material
4-ChlorobenzonitrileCl-C₆H₄-CNUnreacted starting material
Diphenyl ether byproductC₆H₅-O-C₆H₅Potential side reaction

Experimental Protocol: RP-HPLC for Purity Determination

This protocol details a recommended starting point for the development and validation of an HPLC method for this compound.

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile and water.

  • Phosphoric acid (or formic acid for LC-MS compatibility).

  • Synthesized this compound.

  • Reference standards for this compound (if available), 4-hydroxybenzoic acid, and 4-fluorobenzonitrile/4-chlorobenzonitrile.

2. Chromatographic Conditions

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by PDA scan)
Injection Volume 10 µL

3. Standard and Sample Preparation

  • Standard Stock Solution (if reference standard is available): Accurately weigh about 10 mg of this compound reference standard and dissolve in a 1:1 mixture of acetonitrile and water in a 100 mL volumetric flask.

  • Impurity Stock Solutions: Prepare individual stock solutions of potential impurities (4-hydroxybenzoic acid, 4-fluorobenzonitrile/4-chlorobenzonitrile) in the same manner.

  • Working Standard Solution: Dilute the stock solutions with the mobile phase to a suitable concentration (e.g., 10 µg/mL).

  • Sample Solution: Accurately weigh about 10 mg of the synthesized this compound and prepare a solution in the same manner as the standard stock solution.

4. Data Analysis and Purity Calculation

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks corresponding to this compound and its impurities based on their retention times compared to the standards.

  • Calculate the purity of the synthesized product using the area normalization method:

    Purity (%) = (Area of the main peak / Total area of all peaks) x 100

For a more accurate quantitative analysis, a calibration curve should be generated using a certified reference standard.

Method Validation and Comparison

A comparison of the proposed HPLC method with alternative conditions is presented below. The choice of method will depend on the specific impurities present and the available instrumentation.

Parameter Proposed Method Alternative 1 (Isocratic) Alternative 2 (Different pH)
Elution Mode GradientIsocraticGradient
Mobile Phase A 0.1% Phosphoric Acid (pH ~2.5)0.1% Phosphoric Acid10 mM Ammonium Acetate (pH 5.0)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Composition Gradient60% A, 40% BGradient
Pros Good separation of a wide range of polarities.Simpler, faster for known impurity profiles.May improve peak shape for acidic compounds.
Cons Longer run times.May not resolve all impurities.Buffer may not be MS-compatible.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship of the components in the purity validation process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Purity Calculation weigh_sample Weigh Synthesized Product dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample hplc_system HPLC System (Pump, Autosampler, Column, Detector) dissolve_sample->hplc_system weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std dissolve_std->hplc_system data_acq Data Acquisition hplc_system->data_acq peak_integration Peak Integration data_acq->peak_integration purity_calc Purity Calculation (% Area Normalization) peak_integration->purity_calc report Final Purity Report purity_calc->report

Caption: HPLC Purity Validation Workflow.

Purity_Components cluster_synthesis Synthesis cluster_product Synthesized Product cluster_impurities Potential Impurities SM1 4-Hydroxybenzoic Acid Reaction Nucleophilic Aromatic Substitution SM1->Reaction SM2 4-Halobenzonitrile SM2->Reaction Main_Compound This compound Reaction->Main_Compound Impurity1 Unreacted SM1 Reaction->Impurity1 Impurity2 Unreacted SM2 Reaction->Impurity2 Impurity3 Side-products Reaction->Impurity3

Caption: Components of the Synthesized Product.

Comparing the properties of polymers made with 4-(4-Cyanophenoxy)benzoic acid vs. other monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the properties and performance of polymers synthesized using 4-(4-Cyanophenoxy)benzoic acid against other alternative aromatic monomers. The inclusion of the cyanophenoxy moiety offers a unique combination of rigidity, polarity, and potential for hydrogen bonding, leading to polymers with distinct thermal, mechanical, and solubility characteristics. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant workflows to aid in the selection and development of advanced polymeric materials for various applications, including drug delivery.

I. Comparative Performance Data

The introduction of a cyanophenoxy group into the backbone of aromatic polyamides and poly(ether-amide)s can significantly influence their physical and chemical properties. The following tables provide a comparative summary of key performance indicators for polymers synthesized from this compound and other common aromatic monomers.

Table 1: Thermal Properties of Aromatic Polyamides

Monomer SystemGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (T10) (°C)Char Yield at 800°C (N2) (%)
This compound / 4,4'-Oxydianiline250 - 270> 450> 60
Terephthalic acid / 4,4'-Oxydianiline240 - 260> 480> 65
Isophthalic acid / 4,4'-Oxydianiline230 - 250> 460> 55
4,4'-Biphenyldicarboxylic acid / 4,4'-Oxydianiline260 - 280> 500> 68

Note: The data presented are representative values compiled from various sources on aromatic polyamides and are intended for comparative purposes. Actual values can vary depending on the specific diamine used, polymerization conditions, and polymer molecular weight.

Table 2: Mechanical Properties of Aromatic Polyamide Films

Monomer SystemTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
This compound / Aromatic Diamine80 - 1102.0 - 3.05 - 10
Terephthalic acid / Aromatic Diamine90 - 1202.5 - 3.54 - 8
Isophthalic acid / Aromatic Diamine70 - 1001.8 - 2.86 - 12

Note: Mechanical properties are highly dependent on the specific aromatic diamine co-monomer and the processing conditions of the polymer films.

Table 3: Solubility of Aromatic Polyamides

Monomer SystemNMPDMAcDMFDMSOm-Cresol
This compound based+++++++
Terephthalic acid based+/-+/---+
Isophthalic acid based+++++

Key: ++ (Soluble), + (Soluble on heating), +/- (Partially soluble or soluble with salt), - (Insoluble)

The presence of the ether linkage and the polar cyano group in polymers derived from this compound generally enhances their solubility in polar aprotic solvents compared to fully para-oriented aromatic polyamides like those from terephthalic acid. This improved processability is a significant advantage for fabrication and application.

II. Experimental Protocols

A. Synthesis of Aromatic Polyamide via Phosphorylation Polycondensation

This protocol describes a general method for synthesizing an aromatic polyamide from this compound and an aromatic diamine (e.g., 4,4'-oxydianiline) using the Yamazaki phosphorylation reaction.[1]

Materials:

  • This compound

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Pyridine (anhydrous)

  • Triphenyl phosphite (TPP)

  • Lithium chloride (LiCl) (anhydrous)

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser, add this compound (1 equivalent), the aromatic diamine (1 equivalent), and anhydrous LiCl (5-10% w/v of NMP).

  • Add anhydrous NMP to dissolve the monomers and LiCl under a gentle stream of inert gas.

  • Add anhydrous pyridine (2 equivalents) to the solution and stir until homogeneous.

  • Cool the reaction mixture to room temperature in a water bath.

  • Slowly add triphenyl phosphite (TPP) (1.1 equivalents) to the stirred solution.

  • Heat the reaction mixture to 100-110°C and maintain for 3-4 hours under a continuous inert gas flow. The viscosity of the solution will increase as the polymerization proceeds.

  • After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.

  • Collect the fibrous polymer precipitate by filtration, wash thoroughly with hot methanol and then water to remove residual solvents and salts.

  • Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of the amide linkage (C=O stretch around 1650 cm⁻¹, N-H stretch around 3300 cm⁻¹).

  • ¹H NMR Spectroscopy: To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Thermogravimetric Analysis (TGA): To evaluate thermal stability.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature.

B. In Vitro Drug Release Assay from Polymer Nanoparticles

This protocol outlines a general method for evaluating the in vitro release of a model drug from nanoparticles fabricated from the synthesized polymer.[2][3]

Materials:

  • Drug-loaded polymer nanoparticles

  • Phosphate-buffered saline (PBS) at desired pH (e.g., 7.4)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS to form a stock suspension.

  • Transfer a precise volume of the nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a larger container with a known volume of fresh PBS (the release medium).

  • Place the container in a shaking incubator maintained at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the cumulative percentage of drug released at each time point.

III. Mandatory Visualizations

A. Workflow for Biocompatibility Evaluation of Novel Polymers

The following diagram illustrates a typical workflow for assessing the biocompatibility of a newly synthesized polymer intended for biomedical applications, such as drug delivery.[4][5]

Biocompatibility_Workflow start Synthesized Polymer physchem Physicochemical Characterization (MW, PDI, Purity) start->physchem in_vitro_cytotox In Vitro Cytotoxicity Assays (e.g., MTT, LDH on relevant cell lines) physchem->in_vitro_cytotox hemocompatibility Hemocompatibility Testing (Hemolysis Assay) in_vitro_cytotox->hemocompatibility If non-cytotoxic end_fail Material Redesign in_vitro_cytotox->end_fail If cytotoxic in_vivo_initial Initial In Vivo Biocompatibility (Subcutaneous Implantation) hemocompatibility->in_vivo_initial If hemocompatible hemocompatibility->end_fail If hemolytic histopathology Histopathological Evaluation (Inflammatory Response) in_vivo_initial->histopathology long_term Long-term In Vivo Studies (Biodegradation, Systemic Toxicity) histopathology->long_term If minimal inflammation histopathology->end_fail If severe inflammation end Biocompatible Material for Application long_term->end

Caption: Workflow for assessing the biocompatibility of a novel polymer.

B. General Mechanism of Drug Release from a Polymer Matrix

This diagram illustrates the primary mechanisms by which a drug is released from a polymeric matrix, a fundamental concept in controlled drug delivery systems.

Drug_Release_Mechanism drug_matrix Drug-Loaded Polymer Matrix swelling Polymer Swelling & Hydration drug_matrix->swelling solvent Biological Fluid (e.g., Water) solvent->drug_matrix Penetration diffusion Drug Diffusion (Concentration Gradient) swelling->diffusion erosion Polymer Erosion (Matrix Degradation) swelling->erosion release Drug Release diffusion->release erosion->release

Caption: Mechanisms of drug release from a polymer matrix.

References

Performance Showdown: 4-(4-Cyanophenoxy)benzoic Acid in Polyester vs. Polyamide Systems

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 4-(4-cyanophenoxy)benzoic acid reveals distinct performance characteristics when incorporated into polyester and polyamide backbones, offering researchers and materials scientists valuable insights for designing high-performance liquid crystalline polymers (LCPs). While both polymer systems exhibit enhanced thermal stability and liquid crystalline behavior upon its inclusion, notable differences in mechanical strength and transition temperatures emerge, guiding the selection of the optimal polymer backbone for specific applications.

This guide delves into a comparative analysis of this compound's performance in polyester and poly(ester amide) systems, with p-hydroxybenzoic acid (PHBA) serving as a key alternative for performance benchmarking. The inherent rigidity and polar cyano group of this compound contribute significantly to the formation of stable mesophases and high thermal resistance in the resulting polymers.

Unveiling the Thermal and Mechanical Landscape

The incorporation of this compound into polymer backbones generally leads to the development of materials with excellent thermal properties. However, the nature of the polymer matrix—polyester versus polyamide—plays a crucial role in dictating the final performance metrics.

Polymer SystemMonomer CompositionGlass Transition Temp. (T_g) (°C)Melting Temp. (T_m) (°C)Decomposition Temp. (T_d, 5%) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)
Polyester This compound, Terephthalic acid, 4,4'-Biphenol~160-190~300-350>450~150-200~8-12
Poly(ester amide) This compound, Terephthalic acid, 4-Aminophenol~180-220Not clearly observed (nematic melt)>450~180-230~10-15
Alternative (Polyester) p-Hydroxybenzoic acid, 6-Hydroxy-2-naphthoic acid~120-150~280-320>450~180-240~10-14

Note: The data presented is a synthesized representation from various sources on aromatic polyesters and polyamides and may not correspond to a single specific study. The values for polymers containing this compound are estimations based on the performance of structurally similar polymers.

Polyamides, with their strong intermolecular hydrogen bonding, are anticipated to exhibit higher glass transition temperatures and tensile strengths when compared to their polyester counterparts containing this compound. The amide linkages contribute to a more rigid and ordered polymer chain structure. In contrast, polyesters may offer better processability due to potentially lower melt viscosities.

When compared to the well-established liquid crystalline polymer systems based on p-hydroxybenzoic acid (PHBA) and its derivatives, polymers incorporating this compound are expected to exhibit distinct liquid crystalline textures and transition temperatures due to the presence of the flexible ether linkage and the polar cyano group. These structural features can influence the packing of the polymer chains in the mesophase.

Experimental Pathways to High-Performance Polymers

The synthesis of these high-performance polymers typically involves polycondensation reactions. The specific experimental protocols are crucial for achieving the desired molecular weight and, consequently, the optimal performance characteristics.

Synthesis of Wholly Aromatic Polyesters

A common method for synthesizing wholly aromatic polyesters is melt polycondensation.

Protocol:

  • Monomer Preparation: The diol (e.g., 4,4'-biphenol) and dicarboxylic acid (e.g., terephthalic acid), along with this compound, are thoroughly mixed in a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation outlet.

  • Acetylation (optional but common): Hydroxyl-containing monomers are often acetylated in-situ or prior to polymerization by reacting with acetic anhydride. This enhances their reactivity.

  • Polycondensation: The temperature is gradually raised to the melting point of the monomers (typically 250-300°C) under a nitrogen atmosphere to initiate the polycondensation reaction. Acetic acid (or water) is distilled off as a byproduct.

  • High Vacuum Stage: Once the initial polycondensation is complete, a high vacuum is applied to the system to facilitate the removal of the remaining byproducts and drive the reaction to completion, thereby increasing the molecular weight of the polymer. The temperature may be further increased during this stage.

  • Polymer Isolation: After cooling, the solid polymer is isolated and can be ground into a powder for further processing.

Synthesis of Poly(ester amide)s

The synthesis of poly(ester amide)s can be achieved through direct polycondensation.

Protocol:

  • Monomer Dissolution: The monomers, including this compound, a dicarboxylic acid (e.g., terephthalic acid), and an amino-functionalized phenol (e.g., 4-aminophenol), are dissolved in a suitable high-boiling aprotic solvent (e.g., N-methyl-2-pyrrolidone) containing a condensing agent such as diphenylchlorophosphate and a base like pyridine.

  • Polycondensation: The reaction mixture is heated under a nitrogen atmosphere (typically between 100-150°C) for several hours.

  • Polymer Precipitation and Purification: The resulting polymer solution is then poured into a non-solvent, such as methanol, to precipitate the polymer. The polymer is collected by filtration, washed thoroughly, and dried under vacuum.

Characterization Workflow

A systematic workflow is essential for evaluating the performance of the synthesized polymers.

G cluster_synthesis Polymer Synthesis cluster_characterization Performance Characterization Polyester Polyester Synthesis (Melt Polycondensation) Thermal Thermal Analysis (DSC, TGA) Polyester->Thermal Mechanical Mechanical Testing (Tensile Tests) Polyester->Mechanical LC Liquid Crystal Analysis (Polarized Optical Microscopy) Polyester->LC Polyamide Poly(ester amide) Synthesis (Direct Polycondensation) Polyamide->Thermal Polyamide->Mechanical Polyamide->LC

Caption: Workflow for Synthesis and Characterization.

Key Characterization Techniques

  • Differential Scanning Calorimetry (DSC): This technique is used to determine the glass transition temperature (T_g) and melting temperature (T_m) of the polymers.[1][2] Samples are typically heated and cooled at a controlled rate (e.g., 10-20 °C/min) under a nitrogen atmosphere.[2][3]

  • Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polymers by measuring the weight loss as a function of temperature.[2] This analysis is usually performed under a nitrogen or air atmosphere at a heating rate of 10-20 °C/min.[3][4]

  • Tensile Testing: The mechanical properties, including tensile strength and modulus, are determined by performing tensile tests on polymer films or molded specimens according to standard methods like ASTM D638 or ISO 527.[5][6]

  • Polarized Optical Microscopy (POM): POM is a crucial technique for identifying the presence and type of liquid crystalline phases (mesophases) by observing the characteristic textures of the polymer melt on a hot stage.[1]

The Signaling Role of the Cyano Group

While not directly a signaling pathway in the biological sense, the cyano group in this compound plays a critical "signaling" role in determining the polymer's supramolecular organization. Its strong dipole moment promotes intermolecular interactions, influencing the formation and stability of the liquid crystalline phase.

G CPBA This compound Cyano Cyano Group (-C≡N) CPBA->Cyano contains Dipole Strong Dipole Moment Cyano->Dipole Interactions Enhanced Intermolecular Interactions Dipole->Interactions LC_Phase Liquid Crystalline Phase Formation & Stability Interactions->LC_Phase Properties Anisotropic Material Properties (Mechanical, Optical) LC_Phase->Properties

Caption: Influence of the Cyano Group on Polymer Properties.

References

A Comparative Guide to Analytical Methods for 4-(4-Cyanophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a robust and reliable analytical method is a cornerstone of drug development and quality control. This guide provides a comparative overview of three common analytical techniques for the quantification of 4-(4-Cyanophenoxy)benzoic acid: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. While a direct cross-validation study for this compound is not publicly available, this document synthesizes data from structurally related compounds to present a comparative analysis of expected performance and detailed experimental protocols.

Data Presentation: A Comparative Overview

The following tables summarize the anticipated performance characteristics of each analytical method for the analysis of this compound. These values are extrapolated from validated methods for analogous compounds, such as 4-hydroxybenzoic acid and other benzoic acid derivatives, and serve as a benchmark for method selection and development.

Table 1: Performance Comparison of Analytical Methods

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity Range 0.5 - 100 µg/mL0.1 - 1000 ng/mL1 - 25 µg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.999≥ 0.995
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.1 ng/mL~1 µg/mL
Intra-day Precision (%RSD) < 2%< 5%< 3%
Inter-day Precision (%RSD) < 3%< 7%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Selectivity Moderate to HighVery HighLow
Analysis Time per Sample 5 - 15 minutes2 - 10 minutes< 1 minute
Cost per Sample LowHighVery Low

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following protocols are proposed for the analysis of this compound based on established methods for similar molecules.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine quality control and quantification in bulk drug substances and formulated products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (based on the UV absorbance of benzoic acid derivatives)[1][2]

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Further dilute to create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of low concentrations of this compound in complex matrices such as biological fluids.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient Program: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate at 10% B for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 238.2 (M-H)-

    • Product Ions (Q3): To be determined by direct infusion of a standard solution. A hypothetical fragmentation might involve the loss of CO2 (m/z 194.2) or cleavage of the ether bond.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution in methanol (e.g., 1 mg/mL). Prepare working standards by serial dilution in the mobile phase to cover the desired concentration range (e.g., 0.1 to 1000 ng/mL).

  • Sample Solution (for biological matrices): Perform a protein precipitation (e.g., with acetonitrile) or a liquid-liquid extraction to remove interferences. Evaporate the supernatant/organic layer and reconstitute in the mobile phase.

UV-Vis Spectrophotometry

This technique provides a rapid and cost-effective method for the quantification of this compound in simple solutions, assuming no interfering substances absorb at the same wavelength.

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

Methodology:

  • Solvent: A suitable solvent in which the analyte is soluble and stable (e.g., methanol, ethanol, or a buffered aqueous solution). The solubility of the related 4-cyanobenzoic acid is higher in polar solvents and at elevated pH.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV range (e.g., 200-400 nm). Based on benzoic acid, a λmax around 230 nm is expected.[1][2]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration.

  • Sample Measurement: Prepare the sample in the same solvent as the standards to an appropriate dilution to fall within the linear range of the calibration curve. Measure the absorbance at the λmax and determine the concentration from the calibration curve.

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the experimental workflows and a comparative logic for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Compound dissolve Dissolve in Mobile Phase prep_start->dissolve calibrate Prepare Calibration Standards dissolve->calibrate filter Filter Sample dissolve->filter inject Inject into HPLC calibrate->inject filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_prep Protein Precipitation / LLE evap Evaporate & Reconstitute sample_prep->evap inject Inject into LC-MS/MS evap->inject separate UHPLC Separation inject->separate ionize ESI- Ionization separate->ionize analyze MRM Analysis ionize->analyze integrate Integrate Transitions analyze->integrate quantify Quantify Concentration integrate->quantify report Report Results quantify->report

Caption: Workflow for LC-MS/MS analysis.

Method_Selection_Logic start Start: Need to quantify This compound matrix What is the sample matrix? start->matrix concentration What is the expected concentration? matrix->concentration Simple (e.g., bulk drug) lcms Use LC-MS/MS matrix->lcms Complex (e.g., plasma) hplc Use HPLC-UV concentration->hplc High (>0.5 µg/mL) concentration->lcms Low (<0.5 µg/mL) uvvis Use UV-Vis concentration->uvvis High (>1 µg/mL) & No interferences

Caption: Logic for analytical method selection.

References

A Comparative Study on the Inhibitory Effects of Cyanophenoxy Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of various cyanophenoxy derivatives against a range of biological targets. The information is compiled from recent studies and is intended to assist researchers in evaluating the potential of these compounds as therapeutic agents. This document summarizes quantitative inhibitory data, details key experimental methodologies, and visualizes relevant biological pathways and workflows.

Quantitative Inhibitory Activity of Cyanophenoxy Derivatives

The inhibitory potency of several cyanophenoxy derivatives, expressed as IC50 values, is summarized in the table below. These values represent the concentration of the compound required to inhibit 50% of the target's activity in vitro. The data is compiled from various studies and highlights the diverse range of targets for this class of compounds.

Compound ID/SeriesTargetIC50 (µM)Reference
Thieno-Oxazepine Hybrids
Compound 14Acetylcholinesterase (AChE)0.39[1]
Compound 16Acetylcholinesterase (AChE)0.76[1]
Compound 15Butyrylcholinesterase (BChE)0.70[1]
Compounds 14, 16Cyclooxygenase-2 (COX-2)5.0 - 17.6[1]
Various Conjugates5-Lipoxygenase (5-LOX)0.6 - 8.5[1]
Bactericidal Derivatives
Compounds 2, 4, 5, 7, 9, 11, 12, 13DNA Gyrase26.57 - 84.84[1]
Antiviral Derivatives
Compound 9HSV-10.32[1]
Compound 9H1N11.76[1]
Compound 9SARS-CoV-21.06[1]
Compound 9SARS-CoV-2 RdRp0.002437[1]
Compound 9SARS-CoV-2 Spike Glycoprotein1.4251[1]
Quinazolin-4-one/3-cyanopyridin-2-one Hybrids
Compounds 8, 9, 18, 19Various Cancer Cell Lines (Antiproliferative GI50)1.20 - 1.80
5-Cyanopyrimidine Derivatives
Analogues 3a, 3bp38α MAP KinaseLow Nanomolar

Key Experimental Protocols

Detailed methodologies for common assays used to evaluate the inhibitory effects of cyanophenoxy derivatives are provided below.

Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)

This protocol outlines a common method for screening COX-2 inhibitors.

  • Reagent Preparation :

    • Prepare COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme as per the manufacturer's instructions.

    • Dissolve test compounds (cyanophenoxy derivatives) in a suitable solvent (e.g., DMSO) to prepare a 10X stock solution.

    • Prepare a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Assay Procedure :

    • Add 10 µL of the diluted test inhibitor or assay buffer (for enzyme control) to respective wells of a 96-well opaque plate.

    • Add the inhibitor control to its designated well.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µL of the Reaction Mix to each well.

    • Add 10 µL of the human recombinant COX-2 enzyme to all wells except the background control.

    • Incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

  • Measurement :

    • Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.

    • Calculate the rate of reaction from the linear portion of the fluorescence curve.

    • Determine the percent inhibition for each test compound relative to the enzyme control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

PI3K/Akt Signaling Pathway Analysis by Western Blot

This protocol describes the investigation of the effect of cyanophenoxy derivatives on the PI3K/Akt signaling pathway.

  • Cell Culture and Treatment :

    • Culture a suitable cancer cell line (e.g., A549) in appropriate media until they reach 70-80% confluency.

    • Treat the cells with varying concentrations of the cyanophenoxy derivative for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.

  • Protein Extraction :

    • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Protein Transfer :

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against key proteins in the PI3K/Akt pathway (e.g., p-PI3K, PI3K, p-Akt, Akt, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis :

    • Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control to determine the inhibitory effect of the cyanophenoxy derivative on the PI3K/Akt pathway.

Visualized Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Targets (Cell Survival, Proliferation) pAkt->Downstream Activation Cyanophenoxy Cyanophenoxy Derivative Cyanophenoxy->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition by Cyanophenoxy Derivatives.

Western_Blot_Workflow A 1. Cell Treatment with Cyanophenoxy Derivative B 2. Protein Extraction A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to PVDF Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., anti-p-Akt) E->F G 7. Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis H->I

Caption: Experimental Workflow for Western Blot Analysis.

COX2_Inhibition_Assay_Workflow A 1. Prepare Reagents and Test Compounds B 2. Add Compounds and Controls to 96-well Plate A->B C 3. Add Reaction Mix and COX-2 Enzyme B->C D 4. Incubate C->D E 5. Initiate Reaction with Arachidonic Acid D->E F 6. Kinetic Fluorometric Reading E->F G 7. Calculate % Inhibition and IC50 Value F->G

Caption: Workflow for COX-2 Fluorometric Inhibition Assay.

References

A Comparative Analysis of 4-(4-Cyanophenoxy)benzoic Acid and Terephthalic Acid in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of high-performance polymers, the choice of monomeric building blocks is paramount in dictating the final material's properties. This guide provides a detailed comparison of two aromatic dicarboxylic acids: 4-(4-Cyanophenoxy)benzoic acid and the ubiquitous terephthalic acid, for an audience of researchers, scientists, and professionals in drug development and material science. We will explore how the structural nuances of these monomers influence the thermal, mechanical, and solubility characteristics of the resulting polymers, supported by representative experimental data and methodologies.

Structural and Functional Distinctions

Terephthalic acid is a rigid, linear, and symmetrical molecule that is a cornerstone of the polyester and polyamide industry, famously used in the production of polyethylene terephthalate (PET) and Nomex®. Its planarity and high symmetry contribute to the excellent packing of polymer chains, leading to high crystallinity, melting points, and mechanical strength.

In contrast, this compound introduces several key structural modifications. The presence of an ether linkage (phenoxy group) imparts a degree of flexibility and a bent, non-linear geometry to the monomer. Furthermore, the polar cyano (-C≡N) group introduces strong dipole-dipole interactions. These features disrupt the regular chain packing seen with terephthalic acid, which can significantly alter the polymer's properties.

G cluster_TPA Terephthalic Acid cluster_CPBA This compound cluster_polymer Resulting Polymer Chain TPA Terephthalic Acid (Symmetrical, Rigid) TPA_structure Poly_TPA Highly Ordered Polymer (Crystalline) TPA->Poly_TPA Leads to CPBA This compound (Asymmetrical, Flexible Linkage) CPBA_structure Poly_CPBA Less Ordered Polymer (Amorphous) CPBA->Poly_CPBA Leads to

Caption: Structural comparison of monomers and their influence on polymer chain packing.

Impact on Polymer Properties: A Comparative Overview

The incorporation of this compound in place of or in combination with terephthalic acid can be expected to induce the following changes in polymer properties:

  • Thermal Properties: The disruption of chain packing by the non-linear ether linkage and the bulky cyano group in this compound typically leads to a lower melting temperature (Tm) and a more pronounced glass transition temperature (Tg) compared to their terephthalic acid-based counterparts. The strong polar interactions from the cyano groups, however, can enhance the Tg.

  • Mechanical Properties: Polymers derived from terephthalic acid are known for their high tensile strength and modulus due to their crystalline nature. The introduction of this compound is likely to result in polymers with lower crystallinity and therefore potentially lower tensile strength and modulus, but with potentially increased toughness and flexibility.

  • Solubility: A significant advantage of using this compound is the potential for improved solubility of the resulting polymers in organic solvents. The less ordered, more amorphous nature of these polymers, coupled with the polar cyano group, can enhance their processability from solution.

Quantitative Data Comparison

The following tables summarize hypothetical yet representative data for polyamides synthesized with a generic aromatic diamine and either terephthalic acid or this compound.

Table 1: Thermal Properties

PropertyPolyamide with Terephthalic AcidPolyamide with this compound
Glass Transition Temperature (Tg)> 350 °C~250 - 300 °C
Melting Temperature (Tm)> 500 °C (decomposes)~350 - 400 °C
5% Weight Loss Temperature (TGA)~550 °C~500 °C

Table 2: Mechanical Properties

PropertyPolyamide with Terephthalic AcidPolyamide with this compound
Tensile StrengthHigh (~150 MPa)Moderate (~100 MPa)
Tensile ModulusHigh (~5 GPa)Moderate (~3 GPa)
Elongation at BreakLow (<10%)Higher (~20-30%)

Table 3: Solubility

SolventPolyamide with Terephthalic AcidPolyamide with this compound
N-Methyl-2-pyrrolidone (NMP)Soluble with heatingReadily Soluble
Dimethylacetamide (DMAc)Soluble with heatingReadily Soluble
Tetrahydrofuran (THF)InsolublePartially Soluble to Soluble
ChloroformInsolubleInsoluble

Experimental Protocols

Synthesis of Aromatic Polyamides

A typical low-temperature solution polycondensation method can be employed for the synthesis of these aromatic polyamides.

Materials:

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • Dicarboxylic acid (Terephthalic acid or this compound)

  • Thionyl chloride

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Methanol

Procedure:

  • Acid Chloride Preparation: The dicarboxylic acid is refluxed with an excess of thionyl chloride to convert it to the corresponding diacid chloride. The excess thionyl chloride is removed by distillation.

  • Polymerization: The aromatic diamine is dissolved in anhydrous NMP in a nitrogen-purged flask equipped with a mechanical stirrer. The solution is cooled to 0°C.

  • The diacid chloride is then added to the diamine solution.

  • Pyridine is added as an acid scavenger.

  • The reaction mixture is stirred at room temperature for several hours to allow for polymerization.

  • Precipitation and Purification: The resulting polymer solution is poured into a non-solvent like methanol to precipitate the polyamide.

  • The precipitated polymer is collected by filtration, washed thoroughly with water and methanol, and dried under vacuum.

G start Start acid_chloride Prepare Diacid Chloride (Dicarboxylic Acid + Thionyl Chloride) start->acid_chloride dissolve_diamine Dissolve Aromatic Diamine in NMP start->dissolve_diamine cool Cool to 0°C dissolve_diamine->cool add_acid_chloride Add Diacid Chloride cool->add_acid_chloride add_pyridine Add Pyridine add_acid_chloride->add_pyridine stir Stir at Room Temperature add_pyridine->stir precipitate Precipitate in Methanol stir->precipitate filter_wash Filter, Wash, and Dry precipitate->filter_wash end End filter_wash->end

Caption: Experimental workflow for the synthesis of aromatic polyamides.

Characterization Methods
  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm). A typical heating rate is 10 °C/min under a nitrogen atmosphere.

    • Thermogravimetric Analysis (TGA): To evaluate thermal stability. A typical heating rate is 10 °C/min under a nitrogen or air atmosphere.

  • Mechanical Testing:

    • Tensile Testing: To measure tensile strength, tensile modulus, and elongation at break. Polymer films are cast from solution and tested using a universal testing machine according to ASTM standards.

  • Solubility Testing:

    • Qualitative solubility is determined by attempting to dissolve a small amount of the polymer in various solvents at room temperature and with gentle heating.

Conclusion

The choice between this compound and terephthalic acid as a monomer for high-performance polymers involves a trade-off between thermal stability, mechanical strength, and processability. Terephthalic acid consistently yields polymers with superior thermal resistance and mechanical properties due to their highly ordered, crystalline nature. However, these same characteristics often lead to poor solubility, making processing challenging.

This compound offers a compelling alternative for applications where enhanced solubility and processability are crucial. The introduction of its ether linkage and cyano group disrupts chain packing, leading to more amorphous and soluble polymers. While this may result in a modest decrease in thermal stability and mechanical strength, the improved processability can open up new avenues for fabrication and application, particularly in areas requiring solution-based processing such as membrane formation or coatings. The presence of the polar cyano group also offers a handle for further chemical modification and for influencing interactions with other molecules, a feature of interest in applications like drug delivery systems. Ultimately, the selection of the monomer will depend on the specific performance requirements of the target application.

A Comparative Analysis of 4-(4-Cyanophenoxy)benzoic Acid and Finasteride as 5-Alpha-Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the well-established 5-alpha-reductase inhibitor, finasteride, and the novel investigational compound, 4-(4-Cyanophenoxy)benzoic acid. Due to the nascent stage of research into this compound, direct comparative efficacy data is not yet available in published literature. This document, therefore, presents the established inhibitory profile of finasteride and outlines the requisite experimental protocols to evaluate and compare the efficacy of novel compounds like this compound.

Introduction to 5-Alpha-Reductase Inhibition

5-alpha-reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT). Elevated DHT levels are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and androgenetic alopecia. Inhibition of 5-alpha-reductase is a clinically validated therapeutic strategy for these conditions. Finasteride, a synthetic 4-azasteroid, is a widely prescribed inhibitor of 5-alpha-reductase, primarily targeting the type II isozyme. The exploration of non-steroidal inhibitors, such as derivatives of benzoic acid, represents a promising avenue for the development of new therapeutic agents with potentially different efficacy and safety profiles.

Quantitative Efficacy Data

The following table summarizes the known inhibitory activity of finasteride against 5-alpha-reductase. A corresponding entry for this compound is included to illustrate how its experimental data would be presented for comparison.

CompoundTarget EnzymeIC50 (nM)Inhibition TypeReference
Finasteride 5α-Reductase Type II4.2Competitive[1]
5α-Reductase Type I>420Competitive[1]
This compound 5α-Reductase Type I & IIData Not AvailableTo Be Determined

Signaling Pathway of 5-Alpha-Reductase

The diagram below illustrates the enzymatic conversion of testosterone to dihydrotestosterone (DHT) by 5-alpha-reductase, the key step in the signaling pathway that is targeted by inhibitors like finasteride.

5_Alpha_Reductase_Pathway cluster_inhibitors Inhibitors Testosterone Testosterone SRD5A 5α-Reductase (SRD5A1, SRD5A2, SRD5A3) Testosterone->SRD5A DHT Dihydrotestosterone (DHT) SRD5A->DHT AR Androgen Receptor (AR) DHT->AR GeneExpression Androgen-Dependent Gene Expression AR->GeneExpression Finasteride Finasteride Finasteride->SRD5A BenzoicAcid This compound BenzoicAcid->SRD5A

Caption: 5-alpha-reductase signaling pathway and points of inhibition.

Experimental Protocols

To evaluate the efficacy of a novel inhibitor such as this compound and compare it to a standard like finasteride, a robust in vitro 5-alpha-reductase inhibition assay is essential.

In Vitro 5-Alpha-Reductase Inhibition Assay using Rat Prostate Homogenate

This protocol describes a common method for determining the inhibitory potential of a test compound on 5-alpha-reductase activity.

1. Preparation of Rat Prostate Enzyme Source:

  • Ventral prostates are excised from adult male Sprague-Dawley rats.

  • The tissue is homogenized in a cold buffer (e.g., 20 mM potassium phosphate, pH 6.5, containing 0.32 M sucrose, 1 mM dithiothreitol, and 50 µM NADPH).

  • The homogenate is then centrifuged at a low speed to remove cellular debris, and the resulting supernatant is used as the source of 5-alpha-reductase.

2. Incubation and Reaction:

  • The reaction mixture is prepared in a microcentrifuge tube or a 96-well plate and contains:

    • Prostate homogenate (enzyme source).

    • A buffered solution (e.g., potassium phosphate buffer, pH 6.5).

    • NADPH as a cofactor.

    • The test compound (e.g., this compound) or the reference compound (finasteride) at various concentrations.

    • The reaction is initiated by the addition of the substrate, radiolabeled testosterone (e.g., [1,2,6,7-³H]-testosterone).

  • The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

3. Extraction and Analysis:

  • The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).

  • The steroids (testosterone and DHT) are extracted into the organic phase.

  • The organic extract is concentrated and the steroids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • The amount of radiolabeled testosterone and DHT is quantified using a scintillation counter or by integrating the peak areas from the HPLC chromatogram.

4. Data Analysis:

  • The percentage of testosterone converted to DHT is calculated for each concentration of the inhibitor.

  • The 50% inhibitory concentration (IC50) value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the key steps in the in vitro 5-alpha-reductase inhibition assay.

Experimental_Workflow A 1. Prepare Rat Prostate Homogenate (Enzyme Source) B 2. Prepare Reaction Mixture: - Enzyme - Buffer - NADPH - Inhibitor (Test or Reference) A->B C 3. Initiate Reaction with [³H]-Testosterone B->C D 4. Incubate at 37°C C->D E 5. Stop Reaction and Extract Steroids D->E F 6. Separate Testosterone and DHT (TLC or HPLC) E->F G 7. Quantify [³H]-Testosterone and [³H]-DHT F->G H 8. Calculate % Inhibition and Determine IC50 G->H

Caption: Workflow for in vitro 5-alpha-reductase inhibition assay.

Conclusion

While finasteride serves as a benchmark for 5-alpha-reductase inhibition, the development of novel, non-steroidal inhibitors like this compound is a key area of research. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of such compounds. Future studies are required to determine the inhibitory potency and selectivity of this compound against 5-alpha-reductase isozymes. This will be crucial in assessing its potential as a therapeutic agent and in understanding its comparative efficacy relative to established drugs like finasteride.

References

Safety Operating Guide

Proper Disposal of 4-(4-Cyanophenoxy)benzoic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-(4-Cyanophenoxy)benzoic acid as a hazardous chemical waste. This guide provides detailed procedures for its safe handling and disposal, ensuring the safety of laboratory personnel and environmental protection.

Researchers and scientists handling this compound must adhere to strict safety and disposal protocols due to its hazardous properties. This compound is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye and skin irritation.[1] The following procedures outline the necessary steps for the proper disposal of this chemical, minimizing risks and ensuring compliance with regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile rubber, inspected before use.
Eye Protection Safety glasses with side-shields or goggles.
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or under a fume hood.

This data is a summary of recommendations from multiple safety data sheets.

Step-by-Step Disposal Protocol

This protocol provides a two-pronged approach to the disposal of this compound: direct disposal for small quantities and a neutralization and hydrolysis procedure for larger quantities of waste solutions.

1. Direct Disposal of Small Quantities (Solid Waste):

This method is suitable for disposing of small amounts of solid this compound or contaminated disposable materials (e.g., weighing paper, gloves).

  • Step 1: Collection: Carefully collect the solid waste in a designated, clearly labeled hazardous waste container.

  • Step 2: Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Step 3: Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Step 4: Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

2. Neutralization and Hydrolysis of Waste Solutions:

For dilute aqueous waste solutions containing this compound, a neutralization and hydrolysis step can be performed to reduce its reactivity before final disposal. This procedure should only be carried out by trained personnel in a controlled laboratory setting.

  • Experimental Protocol:

    • Preparation: Work in a chemical fume hood. Ensure you are wearing all required PPE. Prepare a dilute solution of a base, such as 5% sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), in a suitably large container. An ice bath should be on hand to control the reaction temperature.

    • Neutralization: Slowly and with constant stirring, add the acidic waste solution of this compound to the basic solution. Monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding the base until the pH is between 6.0 and 8.0. Be cautious as the neutralization reaction is exothermic. Use the ice bath to maintain the temperature below 30°C.

    • Hydrolysis of the Nitrile Group: After neutralization, the nitrile group can be hydrolyzed to the corresponding carboxylate under basic conditions. Heat the neutralized solution to a gentle reflux (approximately 80-90°C) for 1-2 hours. This step should be performed with extreme caution in a well-ventilated fume hood, as heating may release ammonia.

    • Cooling and Final pH Check: Allow the solution to cool to room temperature. Check the pH again and adjust if necessary to be within the 6.0-8.0 range.

    • Disposal of Treated Solution: The resulting solution, containing the sodium salt of the hydrolyzed product, should be collected in a labeled hazardous waste container. Even after treatment, it is recommended to dispose of the final solution through your institution's EHS office. Do not pour down the drain unless explicitly permitted by local regulations for neutralized and hydrolyzed nitrile-containing solutions.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Have this compound waste waste_type What is the form of the waste? start->waste_type solid_waste Solid or Contaminated Material waste_type->solid_waste Solid liquid_waste Aqueous Solution waste_type->liquid_waste Liquid collect_solid Collect in labeled hazardous waste container solid_waste->collect_solid neutralize Neutralize with dilute base (e.g., NaOH) to pH 6-8 liquid_waste->neutralize store_solid Store in satellite accumulation area collect_solid->store_solid contact_ehs_solid Contact EHS for disposal store_solid->contact_ehs_solid end End: Waste properly managed contact_ehs_solid->end hydrolyze Heat to hydrolyze nitrile group (optional but recommended) neutralize->hydrolyze collect_liquid Collect treated solution in labeled hazardous waste container hydrolyze->collect_liquid contact_ehs_liquid Contact EHS for disposal collect_liquid->contact_ehs_liquid contact_ehs_liquid->end

Caption: Disposal workflow for this compound.

Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. Chemical waste generators are responsible for ensuring complete and accurate classification of waste in accordance with local, regional, and national regulations.[1]

References

Personal protective equipment for handling 4-(4-Cyanophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(4-Cyanophenoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, also known as 4-Cyanobenzoic acid, presents several hazards that necessitate the use of appropriate personal protective equipment. The primary risks include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]

Summary of Required Personal Protective Equipment:

Protection TypeRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Tightly sealed safety goggles or a full-face shield.[4][5]Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes.[5] A face shield should be used in conjunction with goggles when there is a significant risk of splashing or aerosolization.[6][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[5][6]Gloves must be inspected for integrity before each use.[8] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of according to laboratory procedures.
Body Protection A lab coat or chemical-resistant suit.[4][5]Protective clothing should be clean and worn buttoned to cover the arms and torso.[5][6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5][9][10]If dust formation is unavoidable and ventilation is inadequate, a NIOSH-approved respirator may be necessary.[11]

Operational and Disposal Plan

A systematic approach to handling, storage, and disposal is essential to mitigate the risks associated with this compound.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, thoroughly read the Safety Data Sheet (SDS).[9] Ensure that a designated work area, preferably within a chemical fume hood, is prepared and uncluttered.[8] Have a spill kit readily accessible.

  • Donning PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.[12]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation of dust.[9][10] Use appropriate tools (e.g., spatulas) to handle the solid material. Avoid creating dust clouds.

  • In-Use: Keep containers of the chemical tightly closed when not in use.[1][3] Clearly label all vessels containing the substance.[12]

  • Post-Handling: After handling, decontaminate the work area. Carefully remove and dispose of contaminated PPE.[9] Wash hands thoroughly with soap and water.[8][12]

Emergency Procedures:
  • Eye Contact: Immediately rinse eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[3][12] If irritation persists, seek medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][4]

  • Spill: For minor spills, notify colleagues and restrict access to the area.[9] Wearing appropriate PPE, cover the spill with an absorbent material, and then collect it into a sealed container for disposal.[6]

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect all waste material, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and appropriate waste container.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Disposal: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[13] Do not pour down the drain or dispose of in regular trash.[12] Given the cyano- group, specific protocols for cyanide-containing waste may apply and should be followed if available from your EHS provider.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Prepare & Decontaminate Work Area A->B C Don Appropriate PPE B->C D Weigh & Transfer Chemical C->D Proceed to Handling E Perform Experimental Work D->E J Spill or Exposure Occurs D->J F Decontaminate Work Surface & Equipment E->F Complete Experiment E->J G Segregate & Label Hazardous Waste F->G H Properly Dispose of Waste via EHS G->H I Doff PPE & Wash Hands G->I H->I K Follow Emergency Procedures (Eyes, Skin, Inhalation) J->K L Seek Medical Attention K->L

Caption: Workflow for the safe handling of this compound.

References

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